2-(4-Amino-1H-pyrazol-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLNAAVMSWBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651478 | |
| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948571-47-9 | |
| Record name | 2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol (CAS No: 948571-47-9), a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document consolidates the known chemical properties, outlines a validated synthetic pathway, explores the compound's reactivity, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights.
Core Molecular Attributes and Physicochemical Properties
This compound is a bifunctional molecule featuring a primary amine and a primary alcohol, anchored to a 1,4-substituted pyrazole ring. This unique arrangement of functional groups provides multiple points for chemical modification, making it an attractive starting material for combinatorial library synthesis and lead optimization campaigns.
Structural and Identity Information
-
IUPAC Name: this compound
-
Synonyms: 4-amino-1-(2-hydroxyethyl)pyrazole, 2-(4-aminopyrazolyl)ethan-1-ol[3]
-
CAS Number: 948571-47-9[4]
-
Molecular Formula: C₅H₉N₃O[4]
-
Molecular Weight: 127.14 g/mol [4]
Physicochemical Data Summary
The experimental physicochemical data for this specific molecule is not extensively published. The values presented below are based on computational predictions and data from structurally similar compounds, providing a reliable estimate for experimental design.
| Property | Value / Description | Source / Justification |
| Appearance | Expected to be an off-white to light yellow solid. | Based on related aminopyrazole derivatives.[5] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The presence of amino and hydroxyl groups enhances polarity and hydrogen bonding capacity. |
| pKa | Estimated pKa₁ ≈ 4-5 (amino group), pKa₂ ≈ 15-16 (hydroxyl group). | Based on standard pKa values for aminopyrazoles and primary alcohols. |
Synthesis and Mechanistic Insights
The synthesis of 1,4-disubstituted pyrazoles is a well-established process in organic chemistry. A robust and scalable approach for preparing this compound involves a multi-step sequence starting from readily available commercial precursors. The causality behind this chosen pathway lies in its efficiency and control over regioselectivity, which is critical for producing the desired isomer.
Proposed Synthetic Workflow
The synthesis can be logically divided into three key stages: (1) Formation of the pyrazole core via condensation, (2) Nitration to install a precursor to the amine, and (3) Reduction to yield the final product.
Caption: Proposed three-stage synthetic workflow for this compound.
Detailed Experimental Protocol
Protocol Objective: To synthesize this compound with high purity.
Step 1: Synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
To a stirred solution of 2-hydroxyethylhydrazine (1.0 eq) in ethanol, add malononitrile (1.0 eq) and triethyl orthoformate (1.1 eq).
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: The hydrazine first condenses with triethyl orthoformate, which then reacts with the active methylene compound (malononitrile) to form an intermediate that cyclizes to the pyrazole ring. Ethanol is an excellent solvent for this reaction class.[6]
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the intermediate.
Step 2: Synthesis of 5-Amino-1-(2-hydroxyethyl)-4-nitro-1H-pyrazole
-
Dissolve the product from Step 1 (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Add a mixture of concentrated nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Causality Check: The amino group on the pyrazole ring is a strong activating group, directing the electrophilic nitration to the C4 position. The cold, acidic conditions are standard for controlling the exothermicity and preventing side reactions.
-
Stir the mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-product.
-
Filter, wash with cold water, and dry the solid.
Step 3: Synthesis of this compound
-
Suspend the nitro-pyrazole from Step 2 (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Causality Check: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water being the only byproduct.[7]
-
Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its three distinct reactive sites. Understanding the chemoselectivity of these sites is paramount for its effective use in drug development.
Caption: Key reactivity sites on this compound and potential derivatization pathways.
-
Site A (Primary Amine): As the most nucleophilic site under neutral or basic conditions, the amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It is also a key handle for introducing diversity via reductive amination or palladium-catalyzed cross-coupling reactions.[8]
-
Site B (Primary Alcohol): The hydroxyl group can be targeted for esterification or etherification to modulate properties like solubility and lipophilicity. Protection of this group (e.g., as a silyl ether) may be necessary to achieve selective reactions at the amine.
-
Site C (Pyrazole Ring): The pyrazole ring itself is relatively stable but can undergo further substitution. The N-H of the pyrazole (position 2) can be alkylated under specific conditions, although the N1 position is already substituted.
Applications in Medicinal Chemistry and Drug Discovery
The aminopyrazole core is a cornerstone of modern medicinal chemistry, valued for its ability to form key hydrogen bond interactions with biological targets such as protein kinases.[2][9]
-
Kinase Inhibition: Many successful kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket of the enzyme. The amino group of the aminopyrazole scaffold often acts as a crucial hydrogen bond donor. Derivatives of this compound are actively being investigated as inhibitors of kinases like FLT3 for the treatment of acute myeloid leukemia (AML).[8]
-
Scaffold for Privileged Structures: The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets. Pyrazoles are a classic example.[1] By using this compound as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds for screening against a wide array of targets, from GPCRs to enzymes.
-
Modulation of Physicochemical Properties: The ethanol side chain provides a handle to improve pharmacokinetic properties. It can enhance aqueous solubility, a common challenge in drug development, and provides a vector for further modification away from the core pharmacophore.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related aminopyrazole and pyrazole compounds provide essential guidance.[10][11]
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs.[12]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[11]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[10]
-
-
Storage:
References
- Angene Chemical. (2025, February 12). Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Pharmaffiliates. This compound.
- PubChem. 2-(1H-Pyrazol-4-yl)ethanol.
- Al-Ostoot, F. H., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- AbacipharmTech. This compound.
- ResearchGate. (2023). Solvent-controlled chemo-selective synthesis of 2-amino-3-(3-(5-hydroxy-1H-pyrazol-4-yl)-2-oxoindolin-3-yl)naphthalene-1,4-diones....
- MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)....
- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- SpectraBase. 2-(4-Aminophenyl)ethanol - 1H NMR Spectrum.
- Xi'an Kono Chem Co.,Ltd. This compound.
- MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides....
- NIH National Center for Biotechnology Information. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- NIH National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- NIH National Center for Biotechnology Information. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.
- PubMed. (1989). Effect of 4-methylpyrazole on ethanol-induced decrease in rat plasma amino acids.
- PubChem. (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-(pyridin-2-yl)ethanol (14).
- NIH National Center for Biotechnology Information. (2023). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium....
- NIH National Center for Biotechnology Information. (2011). 2,2,2-Tris(pyrazol-1-yl)ethanol.
- NIH National Center for Biotechnology Information. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (2019). Optimization of the reaction conditions.
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound; 4-amino-1-(2-hydroxyethyl)pyrazole; 2-(4-aminopyrazolyl)ethan-1-ol | Chemrio [chemrio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol () for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
An In-Depth Technical Guide to the Structure and Tautomerism of 4-Aminopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their efficacy and interaction with biological targets are intrinsically linked to their molecular structure, particularly the subtle yet critical phenomenon of tautomerism. This guide provides a comprehensive exploration of the structural nuances and tautomeric landscape of 4-aminopyrazole compounds. We delve into the fundamental principles governing their tautomeric equilibrium, the analytical techniques for their characterization, and the practical implications for drug design and development. This document is intended to be a definitive resource for researchers navigating the complexities of these versatile heterocyclic scaffolds.
The Strategic Importance of the 4-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, and the introduction of an amino group at the C4 position unlocks a unique set of properties. These compounds are key building blocks in the synthesis of a wide array of biologically active molecules, including inhibitors of Janus kinases (JAKs), which are crucial in the treatment of inflammatory diseases and cancers.[1] The strategic placement of the amino group provides a critical vector for molecular interactions, hydrogen bonding, and further functionalization, making a thorough understanding of its structural behavior paramount.
Unraveling the Tautomeric Complexity
Prototropic tautomerism in pyrazoles, specifically annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring.[2] For 4-aminopyrazole, this gives rise to two principal tautomeric forms, alongside the potential for imino-amino tautomerism of the exocyclic amino group.
Annular Tautomers: The 1H- and 2H-Forms
The primary tautomeric equilibrium in 4-aminopyrazole is the annular tautomerism, resulting in the 1H-4-aminopyrazole and the symmetrical 2H-4-aminopyrazole (which is equivalent to 1H-4-aminopyrazole due to symmetry). However, in substituted pyrazoles, the position of the substituent breaks this symmetry, leading to distinct 1H and 2H tautomers. For the parent 4-aminopyrazole, the key tautomeric considerations involve the interplay between the endocyclic and exocyclic nitrogen atoms.
Imino-Amino Tautomerism
In addition to annular tautomerism, the exocyclic amino group can theoretically exist in equilibrium with its imino form, which would involve the migration of a proton from the amino group to a ring nitrogen, forming a 4-iminopyrazoline. While the amino form is generally more stable for simple aminopyridines and other related heterocycles, the possibility of the imino tautomer should be considered, especially when specific electronic or steric factors are at play.[3]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is dictated by a combination of intrinsic electronic effects and external environmental factors.
Substituent Effects
The electronic nature of substituents on the pyrazole ring can significantly influence the preferred tautomeric form. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize adjacent positive or negative charges that develop in the transition state of proton transfer, thereby shifting the equilibrium. For instance, in 4-substituted 3(5)-aminopyrazoles, electron-withdrawing groups at the 4-position, such as cyano or thiocyanato, favor the 5-amino tautomer, while electron-donating groups like a methoxy group favor the 3-amino tautomer.[4]
Solvent Effects
The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in solvating and stabilizing the different tautomers. More polar solvents tend to favor the more polar tautomer. Computational studies on 4-substituted 3(5)-aminopyrazoles have shown that the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO compared to the gas phase.[4]
Structural Characterization: A Multi-faceted Approach
A definitive understanding of the structure and tautomerism of 4-aminopyrazole compounds requires a combination of solid-state analysis, solution-state studies, and computational modeling.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the 4-aminopyrazole compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.
NMR Spectroscopy: Insights into Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and tautomeric equilibrium of 4-aminopyrazole compounds in solution. Both ¹H and ¹³C NMR provide valuable information.
-
¹H NMR: The chemical shifts and coupling constants of the ring and amino protons can provide clues about the electronic environment and the predominant tautomer in a given solvent.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are particularly sensitive to the tautomeric state. For example, in cases of rapid tautomeric exchange, averaged signals for C3 and C5 may be observed.
Data for 4-Aminopyrazole in DMSO-d₆:
| Nucleus | Chemical Shift (ppm) |
| ¹³C | 113.3, 114.9, 118.4, 130.4, 134.8, 147.8 |
These values are reported for 4-aminopyrazole in DMSO-d₆.
Experimental Protocol: NMR Spectroscopy for Tautomerism Studies
-
Sample Preparation: Dissolve a precise amount of the 4-aminopyrazole compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Variable Temperature (VT) NMR: To study the dynamics of tautomeric exchange, acquire spectra at different temperatures. At low temperatures, the exchange may be slowed down on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the relative populations of the tautomers present in solution.
Computational Chemistry: A Predictive Tool
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvation models).[5] These calculations can provide insights into the geometric parameters and electronic properties of each tautomer, aiding in the interpretation of experimental data.
Synthesis of 4-Aminopyrazole Compounds
Several synthetic routes to 4-aminopyrazole derivatives have been developed, often tailored to the desired substitution pattern.
From β-Ketonitriles
A common and versatile method involves the condensation of β-ketonitriles with hydrazines. This approach allows for the introduction of a variety of substituents at different positions of the pyrazole ring.
Reduction of 4-Nitro- or 4-Nitrosopyrazoles
Another established route is the reduction of a 4-nitro or 4-nitrosopyrazole precursor. This method is particularly useful when the corresponding substituted pyrazole is readily available for nitration.
Conclusion and Future Perspectives
The 4-aminopyrazole scaffold will undoubtedly continue to be a focal point in the development of novel therapeutics. A profound understanding of its structure and tautomeric behavior is not merely an academic exercise but a critical component of rational drug design. By employing a synergistic approach that combines solid-state analysis, solution-state characterization, and computational modeling, researchers can effectively navigate the structural complexities of these compounds. This knowledge will empower the design of next-generation 4-aminopyrazole-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of advanced analytical techniques and computational methods will further illuminate the subtle interplay of factors governing the tautomeric landscape of these vital heterocyclic compounds.
References
- Afanas'eva, G. A., et al. (2009). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Chemical Bulletin, 58(1), 139-146.
- Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2795-2805.
- El-Sayed, W. S., et al. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 8(52), 29598-29608.
- Bollu, A., & Sharma, N. K. (2019). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers in Chemistry, 7, 839.
- Begtrup, M., et al. (1993). A ¹³C NMR study of 1H-pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-118.
- Katritzky, A. R., & Elguero, J. (1976). The Tautomerism of Heterocycles. Academic Press.
- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 1, 1-4.
Sources
- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-(4-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.
Core Molecular Identity
This compound is a substituted pyrazole characterized by an amino group at the C4 position and a hydroxyethyl group at the N1 position of the pyrazole ring. This unique arrangement of functional groups makes it a versatile synthon for creating diverse molecular libraries.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 948571-47-9 | [1][2] |
| Molecular Formula | C₅H₉N₃O | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Predicted Physicochemical Properties | ||
| Melting Point | Not experimentally determined; predicted to be a low-melting solid. | - |
| Boiling Point | Not experimentally determined; predicted to be >200 °C at atmospheric pressure. | - |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | - |
Strategic Synthesis of the Scaffold
Proposed Synthetic Pathway
The proposed synthesis is a three-step process designed for efficiency and control over the final product's structure.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization for yield and purity.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Addition of Pyrazole: Slowly add 1H-pyrazole to the cooled acid mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution). The precipitated product is filtered, washed with cold water, and dried.
Step 2: Synthesis of 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole
-
Reaction Setup: Dissolve 4-nitro-1H-pyrazole in a polar aprotic solvent such as DMF.
-
Deprotonation: Add a base (e.g., potassium carbonate) to the solution and stir.
-
Alkylation: Add 2-bromoethanol dropwise to the reaction mixture.
-
Reaction: Heat the mixture at a moderate temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or methanol.
-
Reduction: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product. Alternatively, reduction can be achieved using reagents like tin(II) chloride in hydrochloric acid.[4]
Spectroscopic and Physicochemical Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic techniques. The following are the expected spectral characteristics based on the analysis of similar aminopyrazole derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the pyrazole ring (2H, singlets).- Methylene protons of the hydroxyethyl group adjacent to the pyrazole nitrogen (2H, triplet).- Methylene protons of the hydroxyethyl group bearing the hydroxyl group (2H, triplet).- Protons of the amino group (2H, broad singlet).- Proton of the hydroxyl group (1H, broad singlet). |
| ¹³C NMR | - Aromatic carbons of the pyrazole ring.- Methylene carbons of the hydroxyethyl group. |
| IR Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- O-H stretching vibration of the hydroxyl group (broad band around 3200-3600 cm⁻¹).- C-N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (127.14).- Fragmentation pattern consistent with the loss of functional groups. |
Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
The aminopyrazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases. This compound serves as a valuable building block for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.
Role as a Kinase Hinge-Binding Motif
The amino group at the C4 position and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the ATP-binding pocket of various kinases. The hydroxyethyl group at the N1 position provides a convenient handle for further chemical modifications to explore the solvent-exposed region of the kinase, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Interaction of the aminopyrazole core with the kinase hinge region.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor
The utility of this compound can be illustrated by its incorporation into a hypothetical kinase inhibitor. The primary amino group can be functionalized, for instance, through an amidation reaction with a carboxylic acid to introduce a larger moiety that can occupy other pockets within the kinase active site.
Experimental Protocol: Amide Coupling (Representative)
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA) and stir for a short period to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or preparative HPLC to yield the desired kinase inhibitor.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, general guidelines for handling aminopyrazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the aminopyrazole core, make it an ideal starting material for the synthesis of potent and selective kinase inhibitors. The synthetic route, while not explicitly published, can be reliably predicted based on established chemical principles. This guide provides a comprehensive overview for researchers looking to leverage the potential of this important scaffold in their drug discovery endeavors.
References
- 2a biotech. This compound.
- ChemicalBook. Ethanol, 2-[2-(4-amino-1H-pyrazol-1-yl)ethoxy]-.
- US Biological Life Sciences. This compound suppliers USA.
- ResearchGate.
- MDPI. Structure and IR Spectra of 3(5)
- ResearchGate.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
- MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
Sources
A Technical Guide to the Solubility and Stability of 2-(4-Amino-1H-pyrazol-1-yl)ethanol for Pharmaceutical Development
Executive Summary
2-(4-Amino-1H-pyrazol-1-yl)ethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, incorporating a pyrazole ring, a primary amino group, and a hydroxyl moiety, offers multiple points for chemical modification, making it a valuable scaffold for synthesizing novel therapeutic agents.[1] However, the successful translation of any new chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, most notably its solubility and stability. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound, outlines authoritative, field-proven protocols for their experimental determination, and offers insights into the practical implications for researchers, formulation scientists, and drug development professionals.
Physicochemical Profile and Predictive Analysis
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in various environments.
Core Molecular Features
The structure of this compound dictates its physicochemical nature. Key features include:
-
Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to both polarity and potential hydrogen bonding.[4][5]
-
Amino Group (-NH₂): A primary amine that acts as a hydrogen bond donor and a weak base, significantly influencing aqueous solubility, particularly in acidic pH.[6][7]
-
Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, enhancing polarity and promoting solubility in protic solvents.
These functional groups collectively suggest that this compound is a polar molecule.
Predicted Physicochemical Properties
While experimental data for this specific molecule is sparse in publicly available literature, we can infer its properties based on its constituent parts and related structures.[8][9][10]
| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility/Stability |
| Molecular Formula | C₅H₉N₃O | Low molecular weight generally favors solubility. |
| Molecular Weight | ~127.14 g/mol | |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | High potential for hydrogen bonding enhances solubility in polar protic solvents like water and ethanol.[11] |
| Hydrogen Bond Acceptors | 3 (from N in pyrazole, -NH₂, and -OH) | Complements its ability to interact with protic solvents.[11] |
| Predicted logP | < 1.0 | A low octanol-water partition coefficient indicates hydrophilicity, predicting higher aqueous solubility over non-polar organic solvents. |
| Predicted pKa | ~4-5 (for the amino group) | The amino group will be protonated at pH values below its pKa, forming a salt and significantly increasing aqueous solubility. |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability.[12] A comprehensive profile across various solvents is essential for formulation development.
Theoretical Solubility Considerations
Based on its structure:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to the molecule's ability to form multiple hydrogen bonds with the solvent.[11]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely, driven by dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the molecule's high polarity and inability to form favorable interactions with non-polar solvent molecules.[11]
The solubility of pyrazole derivatives is known to increase with temperature, as thermal energy helps overcome the crystal lattice energy of the solid state.[5]
Experimental Workflow for Solubility Determination
To obtain reliable, quantitative data, a standardized experimental approach is necessary. The Shake-Flask method, as referenced by OECD and other regulatory bodies, is the gold standard for determining thermodynamic solubility.[13][14][15]
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached with the solid phase.
-
Causality: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a mechanical shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[13]
-
Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time to equilibrium.[15]
-
Causality: Continuous agitation is required to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process until the rates of dissolution and precipitation are equal.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow undissolved solids to sediment.
-
Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[12][15]
-
Causality: This step is critical to ensure that no solid particulates are carried over during sampling, which would lead to an overestimation of solubility.
-
-
Sampling and Quantification:
-
Carefully withdraw an aliquot from the clear supernatant of each vial.
-
Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent to remove any remaining microparticulates.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS.[12][15]
-
Causality: A validated, specific analytical method ensures that the measurement is accurate and only quantifies the parent compound, not any potential impurities or degradants.
-
-
Data Reporting:
-
Express solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for Shake-Flask Solubility Measurement.
Chemical Stability and Degradation Pathway Analysis
Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life, storage conditions, and potential for generating toxic degradants.[16][17][18] Forced degradation (stress testing) studies are the primary tool for this evaluation.[19][20]
Potential Degradation Pathways
The functional groups in this compound suggest several potential degradation routes:
-
Oxidation: The primary aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradants (nitroso, nitro derivatives) or polymerization.
-
Hydrolysis: While the core pyrazole ring is generally stable, extreme pH and high temperatures could potentially promote reactions, although this is less common for this scaffold.[6]
-
Photodegradation: Aromatic systems and amino groups can absorb UV light, leading to photolytic cleavage or rearrangement.
Experimental Workflow for Forced Degradation Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and pathways.[17][18] The goal is to achieve a target degradation of 5-20% of the parent compound.[16][19]
-
Stock Solution Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.[19]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).[19]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Treat under the same temperature and time conditions as the acid hydrolysis.[19]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor over time.[18]
-
Thermal Degradation: Store the stock solution and solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[19][20]
-
Photostability: Expose the stock solution and solid compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and 200 watt hours/m²).[19][20]
-
Control Sample: Store a sample of the stock solution protected from light at a refrigerated temperature (2-8°C).
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, using a stability-indicating analytical method. This is typically a gradient reverse-phase HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).
-
Self-Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation products and impurities. This is confirmed by assessing peak purity using both PDA and MS data.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound in each condition.
-
Characterize the major degradants using their retention times, UV spectra, and mass-to-charge ratios.
-
Establish a mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Implications and Recommendations
-
Formulation Development: The high polarity and predicted good aqueous solubility suggest that simple aqueous-based formulations for intravenous administration may be feasible. For oral formulations, solubility is unlikely to be a limiting factor for dissolution.
-
Handling and Storage: Based on the susceptibility of the amino group to oxidation and potential photolability, it is recommended that this compound be stored in well-sealed, airtight containers, protected from light, and under refrigerated or inert atmospheric conditions to maximize its shelf-life.
-
Analytical Method Development: The primary focus for analytical methods should be on ensuring they are stability-indicating, with sufficient resolution to separate the parent compound from potential oxidative degradants.
By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust understanding of the solubility and stability of this compound, mitigating risks and accelerating the path to clinical development.
References
- Solubility of Things. (n.d.). Pyrazole.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Solubility of Things. (n.d.). 4-methylpyrazole.
- ChemicalBook. (n.d.). Pyrazole | 288-13-1.
- MedCrave online. (2016). Forced Degradation Studies.
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.
- Piazzi, L., et al. (2017).
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- ResearchGate. (n.d.). New Trends in the Chemistry of 5-Aminopyrazoles.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.
- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ChemicalBook. (n.d.). Ethanol, 2-[2-(4-amino-1H-pyrazol-1-yl)ethoxy]-.
- PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- PubChem. (n.d.). (S)-2-(4-(5-tert-butyl-1-methyl-1H-pyrazol-3-ylamino).
- PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
- PubChem. (n.d.). 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)ethanol.
- PubChem. (n.d.). Pyrazol-1-yl-methanol.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)ethanol | C11H13N3O | CID 153744477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. govinfo.gov [govinfo.gov]
- 14. filab.fr [filab.fr]
- 15. enamine.net [enamine.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Spectroscopic Characterization of 2-(4-Amino-1H-pyrazol-1-yl)ethanol
Introduction
Substituted pyrazoles represent a cornerstone of modern medicinal chemistry and materials science, valued for their wide spectrum of biological activities and unique physicochemical properties.[1][2] The compound 2-(4-Amino-1H-pyrazol-1-yl)ethanol is a bifunctional molecule incorporating the key pyrazole heterocycle, a primary amino group, and a primary alcohol. This structure makes it a versatile building block for the synthesis of more complex pharmaceutical agents and functional materials.
Accurate structural elucidation and purity assessment are paramount in any research and development workflow. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from related structures. As a self-validating framework, this document outlines not only the expected data but also the causality behind the spectral features and the robust experimental protocols required to obtain them.
Below is the chemical structure of the target compound, which serves as the basis for all subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
A validated protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is recommended for compounds of this class.[2]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Expertise & Causality: The choice of DMSO-d₆ as a solvent is strategic. Its high polarity effectively dissolves the compound, and its residual proton signal (δ ≈ 2.50 ppm) does not overlap with the key pyrazole or ethanol signals.[3] Furthermore, the acidic protons from the -NH₂ and -OH groups will exchange with residual water in the solvent, often appearing as broad singlets, which is a diagnostic feature.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The proton NMR spectrum is predicted to show distinct signals for the pyrazole ring protons and the N-linked ethanol side chain. The amino group provides significant electron-donating effects that influence the chemical shifts of the ring protons.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H-3 | ~7.2 - 7.4 | Singlet (s) | 1H | The H-3 proton is adjacent to the N2 atom and is deshielded. Its chemical shift is typical for substituted pyrazoles.[2][4] |
| H-5 | ~6.9 - 7.1 | Singlet (s) | 1H | The H-5 proton is adjacent to the substituted N1 atom. It is generally found slightly upfield compared to H-3.[3] |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The amino protons are exchangeable and electron-donating, shielding the pyrazole ring. The broadness is due to quadrupole effects and exchange. |
| -OH | ~4.0 - 5.0 | Triplet (t) | 1H | The hydroxyl proton signal's multiplicity is due to coupling with the adjacent CH₂ group. It may appear as a broad singlet depending on exchange rates. |
| N-CH₂- | ~3.9 - 4.1 | Triplet (t) | 2H | These protons are deshielded by the adjacent nitrogen atom of the pyrazole ring. They couple with the -CH₂OH protons. |
| -CH₂-OH | ~3.5 - 3.7 | Quartet (q) or Triplet of Triplets (tt) | 2H | These protons are coupled to both the N-CH₂- protons and the -OH proton, leading to a more complex splitting pattern. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Justification |
| C-3 | ~135 - 140 | This pyrazole carbon is typically found in the aromatic region. Its exact shift is influenced by the substituents on the ring.[5][6] |
| C-5 | ~125 - 130 | C-5 is generally found at a slightly lower chemical shift than C-3 in N1-substituted pyrazoles.[5] |
| C-4 | ~115 - 125 | The C-4 carbon is directly attached to the electron-donating amino group, causing a significant upfield shift (shielding) compared to other pyrazole carbons. |
| N-CH₂- | ~50 - 55 | This aliphatic carbon is deshielded due to its direct attachment to the electronegative nitrogen atom of the pyrazole ring. |
| -CH₂-OH | ~58 - 62 | This carbon is attached to the electronegative oxygen atom, resulting in a downfield shift typical for primary alcohols. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR-ATR
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples with minimal preparation.[2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
The IR spectrum will be dominated by characteristic absorptions from the -OH, -NH₂, and pyrazole ring functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400 - 3200 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong, two bands |
| 3500 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| 3150 - 3100 | C-H Aromatic Stretch | Pyrazole Ring | Medium-Weak |
| 2960 - 2850 | C-H Aliphatic Stretch | -CH₂- Groups | Medium |
| ~1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrazole Ring | Medium-Strong, multiple bands |
| ~1050 | C-O Stretch | Primary Alcohol | Strong |
Trustworthiness: The presence of a strong, broad band in the 3500-3200 cm⁻¹ region combined with two distinct, sharper peaks around 3400-3200 cm⁻¹ is a highly reliable indicator of the simultaneous presence of an alcohol and a primary amine.[7] The strong C-O stretch near 1050 cm⁻¹ further confirms the primary alcohol moiety.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated and separated by the mass analyzer based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₅H₉N₃O, giving it a nominal molecular weight of 127 g/mol . Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
Expected Molecular Ion: A peak at m/z = 127 corresponding to the [C₅H₉N₃O]⁺• ion is expected.
The fragmentation will be driven by the stable pyrazole ring and the functional groups, particularly the primary alcohol.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Fragmentation Pathways:
-
Loss of Water (m/z 109): Alcohols readily undergo dehydration, losing a neutral water molecule (18 Da) to give a peak at [M-18].[9] This is a common and diagnostically useful fragmentation pattern for alcohols.
-
Alpha-Cleavage (m/z 31): The C-C bond adjacent to the oxygen is weak and prone to cleavage. For primary alcohols, this leads to the formation of the highly stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is often the base peak (most intense peak) in the spectrum for primary alcohols.[10]
-
Loss of Hydroxymethyl Radical (m/z 96): The alternative alpha-cleavage involves the loss of a •CH₂OH radical (31 Da), resulting in a fragment ion corresponding to the charged pyrazole-N-CH₂ moiety.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, though it is relatively stable. Characteristic fragmentation of the pyrazole core often involves the loss of HCN or N₂.[11] The fragment at m/z 95 could correspond to the N-vinylpyrazole cation radical formed after rearrangement and loss of H from the m/z 96 fragment.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and the specific substitution pattern of the pyrazole ring. The IR spectrum will provide definitive evidence for the key amine and alcohol functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation pathways, most notably the alpha-cleavage product at m/z 31, which is a hallmark of a primary alcohol. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and characterization of this valuable chemical building block.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.
- 13C-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace.
- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Human Metabolome Database.
- The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. ResearchGate.
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Potential biological activities of aminopyrazole derivatives.
An In-Depth Technical Guide to the Biological Activities of Aminopyrazole Derivatives
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a versatile scaffold for the development of a multitude of therapeutic agents. Among its various functionalized forms, aminopyrazoles have emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the aminopyrazole scaffold in their research endeavors.
The Aminopyrazole Scaffold: A Privileged Framework in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif present in several clinically approved drugs. Its unique properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity for high-affinity interactions with a variety of biological targets. The introduction of an amino group at the 3, 4, or 5-position of the pyrazole ring creates the aminopyrazole (AP) scaffold, a framework that has proven exceptionally fruitful in the discovery of potent modulators of enzymes and receptors.
The versatility of the aminopyrazole core is highlighted by the range of marketed drugs that incorporate it. For instance, Celecoxib is a well-known anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2). More recently, the U.S. FDA's approval of Pirtobrutinib, a 5-aminopyrazole derivative, for the treatment of mantle cell lymphoma underscores the scaffold's relevance in modern oncology. These successes have galvanized further research into the vast therapeutic potential of this chemical class.
The biological activity of aminopyrazole derivatives is profoundly influenced by the position of the amino substituent.
-
3-Aminopyrazoles (3-APs): Often explored for their anti-infective and anticancer properties.
-
4-Aminopyrazoles (4-APs): Have shown promise as anticonvulsant agents, though they are generally less studied for anticancer and anti-inflammatory effects compared to their isomers.
-
5-Aminopyrazoles (5-APs): Extensively investigated as potent anticancer and anti-inflammatory agents, frequently functioning as kinase inhibitors.
The following sections will provide a detailed technical overview of the major biological activities associated with these derivatives.
Anticancer Activities of Aminopyrazole Derivatives
The application of aminopyrazole derivatives in oncology is one of the most intensely researched areas, owing to their ability to target key pathways involved in cancer cell proliferation, survival, and metastasis.
Key Mechanisms of Antitumor Action
Aminopyrazoles exert their anticancer effects through diverse and often multimodal mechanisms of action.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling. Aberrant kinase activity is a hallmark of many cancers. Aminopyrazole derivatives have been developed as potent inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives induce apoptosis by targeting the EGFR signaling pathway.
-
Fibroblast Growth Factor Receptors (FGFR): Covalent aminopyrazole inhibitors have shown excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, which are drivers in numerous cancers.
-
Cyclin-Dependent Kinases (CDKs) and Aurora Kinases: Compounds like AT7519 and AT9283, which feature a 4-aminopyrazole core, are multi-targeted kinase inhibitors that have entered clinical trials. They disrupt cell cycle progression, leading to cell death.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in cellular stress responses and inflammation, which can contribute to tumorigenesis. 5-APs are effective ligands for p38 MAPK.
-
Caption: Simplified FGFR signaling pathway and the inhibitory action of aminopyrazole derivatives.
-
Microtubule Disruption: Certain 3-aminopyrazole analogues of combretastatin A-4 act as microtubule-destabilizing agents. By interfering with the formation of the mitotic spindle, they induce mitotic arrest and subsequent cell death.
-
Induction of Apoptosis: Many aminopyrazole derivatives trigger programmed cell death. Mechanistic studies have shown they can down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.
-
Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDKs, these compounds can cause cells to accumulate in specific phases of the cell cycle, most commonly the G2/M phase, preventing cell division.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative aminopyrazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| 1g | 5-Aminopyrazole | SK-BR-3 (Breast) | 14.4 µM | |
| 11a | 3-Aminopyrazole | HeLa (Cervical) | 38.44% growth | |
| 23a/b | 3-Aminopyrazole | N/A | Target: EGFR | |
| 173a | Pyrazole-arylacetamide | MCF-7 (Breast) | 0.604 µM | |
| 161b | Pyrazole-imide | A-549 (Lung) | 3.22 µM | |
| Compound 6 | 3-Aminopyrazole | BaF3-FGFR2 (V564F) | <0.5 nM |
Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase
An In-depth Technical Guide on the Safe Handling of 2-(4-Amino-1H-pyrazol-1-yl)ethanol
Abstract: This technical guide provides comprehensive health and safety information for the handling of 2-(4-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest to researchers and scientists in the field of drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related pyrazole derivatives and fundamental chemical principles to offer a robust framework for its safe handling, storage, and disposal. The document outlines potential hazards, necessary personal protective equipment, emergency procedures, and toxicological considerations, emphasizing a precautionary approach to mitigate risks in a laboratory setting.
Introduction: The Scientific Context of Pyrazole Derivatives
Pyrazole and its derivatives are a significant class of heterocyclic compounds that are foundational in medicinal chemistry.[1] Their versatile scaffold allows for a wide range of biological activities, and they are integral components of numerous therapeutic agents.[2] The subject of this guide, this compound, combines the pyrazole core with an amino group and a primary alcohol, functionalities that suggest its potential as a versatile building block in the synthesis of novel pharmaceutical candidates. Given its intended use in research and development, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a hazard assessment must be conducted based on the known properties of its constituent functional groups and data from analogous pyrazole compounds.
2.1. Inferred Hazard Classification
Based on available information for similar compounds, this compound should be handled as a substance with the potential for the following hazards:
-
Acute Oral Toxicity: While data is not available for this specific compound, other pyrazole derivatives have shown varying degrees of oral toxicity.
-
Skin Irritation/Corrosion: The presence of an amino group suggests the potential for skin irritation.
-
Serious Eye Damage/Irritation: Compounds with similar functionalities can cause serious eye irritation.
-
Respiratory Irritation: As with many fine chemical powders or solutions, inhalation may cause respiratory tract irritation.
2.2. GHS Hazard Pictograms (Anticipated)
The following pictograms are recommended for the labeling of this compound as a precautionary measure:
| Pictogram | Hazard Class |
| Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Skin sensitization, Specific target organ toxicity — single exposure | |
| Carcinogenicity, Germ cell mutagenicity, Reproductive toxicity, Respiratory sensitizer, Target organ toxicity — repeated exposure, Aspiration toxicity |
Safe Handling and Storage Protocols
A proactive and cautious approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required. A face shield should be used when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Lab Coat: A flame-retardant and chemically resistant lab coat must be worn at all times.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or an organic vapor/acid gas cartridge is necessary.
3.2. Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
3.3. Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.1.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃O | - |
| Molecular Weight | 127.14 g/mol | [3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred from structure |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
Toxicological and Reactivity Profile
6.1. Toxicological Summary
While specific toxicological studies on this compound are not publicly available, data from related pyrazole derivatives suggest potential target organs for toxicity. Studies on other pyrazoles have indicated possible effects on the liver, bone marrow, and lymphoid tissue.[4] The metabolism of pyrazoles can proceed through hydroxylation and conjugation pathways.[5]
6.2. Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides. The decomposition pathways of pyrazoles can be influenced by their substituents.[6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Experimental Workflow for Safe Handling
The following diagram illustrates a safe workflow for handling this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
The responsible use of this compound in a research setting necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of a precautionary approach in the absence of complete substance-specific data. By adhering to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can mitigate the risks associated with this and other novel chemical entities.
References
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI.
- Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1982). PubMed.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications.
- Thermal Decomposition of Nitropyrazoles. (2018). ResearchGate.
- Effects of Pyrazole and 3-Amino-1,2,4-triazole on the Metabolism and Toxicity of Dimethylnitrosamine in the Rat2. (1976). Journal of the National Cancer Institute.
- Reactivity of chiral functionalized pyrazoles: Alcohol protection. (2020). ResearchGate.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). Bohrium.
- Pharmacokinetics and biotransformation of pyrazolinones. (1986). PubMed.
- Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). PubMed.
- Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys. (1979). PubMed.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2019). PMC.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). PubMed Central.
- Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PubMed Central.
- A novel pseudo six-component synthesis of functionalized pyrazoles in ethanol by cascade reaction. (2016). PubMed.
- This compound suppliers USA. (n.d.). ChemSources.
- New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). ResearchGate.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate.
- Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. (1981). PubMed.
- Interaction effects of ethanol and pyrazole in laboratory rodents. (1972). PubMed.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). PMC.
Sources
- 1. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction effects of ethanol and pyrazole in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Aminopyrazole Nucleus: A Privileged Scaffold Driving Innovation in Medicinal Chemistry
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Abstract
The aminopyrazole core has firmly established itself as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound impact on drug discovery.[1][2][3][4] This five-membered heterocyclic ring, adorned with a crucial amino group, possesses the unique ability to engage with a multitude of biological targets through a variety of interactions. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the aminopyrazole scaffold. We will dissect its fundamental physicochemical properties, delve into established and innovative synthetic methodologies, and survey its extensive and diverse pharmacological applications, underscoring why this seemingly simple heterocycle continues to be a cornerstone of modern therapeutic innovation.
The Aminopyrazole Core: Understanding Its Privileged Status
The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for multiple, often unrelated, biological targets.[2] The aminopyrazole nucleus epitomizes this concept due to a confluence of advantageous structural and electronic features. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors.[5] The strategic placement of an amino group on this ring dramatically enhances its binding potential, allowing for a triad of hydrogen bond interactions with the hinge regions of kinases, a common binding motif for this class of enzymes.[6][7]
The position of the amino group—at the 3, 4, or 5-position—significantly influences the molecule's biological activity and synthetic accessibility, giving rise to distinct classes of aminopyrazole derivatives with tailored therapeutic applications.[1][8][9][10] Furthermore, the pyrazole ring is synthetically tractable, allowing for diverse substitutions at multiple positions, which enables the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.[11][12]
Synthetic Strategies: Building the Aminopyrazole Framework
The construction of the aminopyrazole core is a well-established area of organic synthesis, with several robust and versatile methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Condensation of β-Ketonitriles with Hydrazines
A cornerstone of aminopyrazole synthesis is the condensation of β-ketonitriles with hydrazines.[13] This powerful and adaptable method allows for the introduction of a wide array of substituents at various positions on the pyrazole ring, facilitating the generation of diverse chemical libraries for high-throughput screening.
Experimental Protocol: Synthesis of a 5-Aminopyrazole Derivative
-
Reaction Setup: To a solution of the desired β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 5-aminopyrazole.
Synthesis from Malononitrile Derivatives
The reaction of malononitrile and its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles, which are valuable intermediates for further functionalization.[13]
Synthesis of Fused Pyrazole Systems
5-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[13][14][15][16] These fused systems often exhibit enhanced biological activity and improved pharmacokinetic profiles compared to their monocyclic counterparts. The synthesis typically involves the condensation of a 5-aminopyrazole with a bielectrophilic reagent.[16][17]
Diagram: Key Synthetic Routes to Aminopyrazoles
Caption: Common synthetic pathways to aminopyrazole scaffolds.
A Spectrum of Biological Activities: The Therapeutic Potential of Aminopyrazoles
The aminopyrazole scaffold has demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinical candidates and approved drugs for a wide range of diseases.
Kinase Inhibition: A Dominant Application
A significant proportion of aminopyrazole-based drug discovery efforts have focused on the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[2][18] The aminopyrazole core's ability to form a triad of hydrogen bonds with the kinase hinge region makes it an ideal starting point for the design of potent and selective kinase inhibitors.[6][7]
Notable Examples:
-
Pirtobrutinib: A recently approved reversible inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of mantle cell lymphoma.[8][11] Its reversible binding mode offers advantages over covalent BTK inhibitors by mitigating resistance mutations.[8]
-
AT7519 and AT9283: These aminopyrazole derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, respectively, and have been investigated in numerous clinical trials for various cancers.[1][8]
-
FGFR Inhibitors: Aminopyrazole-based compounds have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[19] Some of these inhibitors are designed to overcome resistance mutations that arise with other FGFR-targeted therapies.[19]
Diagram: Aminopyrazole Interaction with Kinase Hinge Region
Caption: Hydrogen bonding of aminopyrazoles with kinase hinge residues.
Anticancer Activity Beyond Kinase Inhibition
While kinase inhibition is a major avenue for the anticancer effects of aminopyrazoles, these compounds can also exert their antiproliferative effects through other mechanisms, such as inducing apoptosis and inhibiting microtubule polymerization.[1][20] Numerous studies have reported the potent cytotoxicity of aminopyrazole derivatives against a wide range of cancer cell lines.[11][20][21][22]
Antimicrobial Properties
The aminopyrazole scaffold has also shown significant promise in the development of novel antibacterial and antifungal agents.[1][23] Several aminopyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][24]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrazole-containing compounds are well-documented, with celecoxib being a prominent example.[15] Aminopyrazole derivatives have also been investigated for their ability to inhibit key inflammatory mediators, such as p38 MAPK and COX enzymes.[8][9][11]
Neurodegenerative Diseases
Emerging research has highlighted the potential of aminopyrazole-based compounds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[5][25] These compounds have been shown to inhibit the aggregation of amyloid-beta plaques and act as inhibitors of enzymes like phosphodiesterase 11A (PDE11A), which are implicated in cognitive decline.[5][25]
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic SAR studies are crucial for transforming a hit compound into a viable drug candidate. For aminopyrazole derivatives, SAR investigations typically focus on modifying the substituents at various positions of the pyrazole ring to enhance potency, selectivity, and pharmacokinetic properties.[11][12][26][27]
Key SAR Insights:
-
Substituents on the N1-position: The nature of the substituent at the N1-position of the pyrazole ring can significantly impact the compound's interaction with the target protein and its overall physicochemical properties.
-
Decorations at the C3, C4, and C5-positions: Modifications at these positions are critical for exploring different binding pockets of the target enzyme and for fine-tuning the molecule's selectivity and metabolic stability.
Table 1: Illustrative SAR Data for Aminopyrazole-Based Kinase Inhibitors
| Compound | R1 (N1-position) | R2 (C4-position) | Target Kinase | IC50 (nM) |
| 1a | Methyl | Phenyl | CDK2 | 50 |
| 1b | Ethyl | Phenyl | CDK2 | 25 |
| 1c | Isopropyl | Phenyl | CDK2 | 100 |
| 2a | Methyl | 4-Chlorophenyl | CDK2 | 15 |
| 2b | Methyl | 4-Methoxyphenyl | CDK2 | 75 |
This is a representative table; actual data would be sourced from specific studies.
Future Perspectives and Conclusion
The aminopyrazole scaffold continues to be a highly attractive and productive starting point for the design of novel therapeutics. Its proven track record, exemplified by the growing number of aminopyrazole-containing drugs in clinical development and on the market, ensures its enduring relevance in medicinal chemistry.[28][29][30][31] Future research will likely focus on exploring new biological targets for this versatile scaffold, developing more efficient and sustainable synthetic methodologies, and leveraging computational tools to design next-generation aminopyrazole-based drugs with enhanced efficacy and safety profiles. The inherent "privileged" nature of the aminopyrazole core guarantees its continued prominence in the quest for innovative medicines to address unmet medical needs.
References
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]
- Zhang, J., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957–1964. [Link]
- Brullo, C., et al. (2024).
- Kandepi, V., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 43, 128084. [Link]
- Brullo, C., et al. (2024).
- Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7338. [Link]
- Whittington, D. A., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 57–62. [Link]
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International journal of molecular sciences, 24(9), 7834. [Link]
- Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(10), 2820. [Link]
- Brullo, C., et al. (2024).
- Al-Warhi, T. I., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(1), 104403. [Link]
- Spallarossa, A., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(13), 11048. [Link]
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed, 37175543. [Link]
- Kumar, V., & Yusuf, M. (2016). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 134-141. [Link]
- Mahmood, S., et al. (2024). Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia. ACS Medicinal Chemistry Letters, 15(3), 405–406. [Link]
- El-Gaby, M. S., et al. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazol[1,5-a]pyrimidines. Il Farmaco, 55(11-12), 705–711. [Link]
- El-Sayed, M. A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
- Cighir, C.-C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11847. [Link]
- Cighir, C. C., et al. (2018). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
- Brullo, C., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1774. [Link]
- Mohamed, H. E., & Anwara, H. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Alam, M. A. (2021). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Abdelazeem, A. H., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7114. [Link]
- Alamshany, Z. M. (2025). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
- Al-Ostoot, F. H., et al. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- Nehra, B., et al. (2022). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents.
- Al-Issa, S. A. (2021). (a) Represented FDA-approved drugs containing a pyrazole nucleus. (b) Pyrazole derivatives showing anticancer activity. (c) Pyrazole derivatives showing VEGFR-2, FGFR1 inhibitory activities.
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein journal of organic chemistry, 14, 203–242. [Link]
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future medicinal chemistry, 15(25), 2011–2014. [Link]
- Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 801–822. [Link]
- Kumar, V., & Yusuf, M. (2018). Some examples of pyrazole based commercial drugs and bioactive molecules.
- Regan, J., et al. (2003). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 13(17), 2971-2975. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 18. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 23. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer’s Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to 2-(4-Amino-1H-pyrazol-1-yl)ethanol for Advanced Research and Development
This guide provides an in-depth overview of 2-(4-Amino-1H-pyrazol-1-yl)ethanol (CAS No. 948571-47-9), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive resource on its commercial availability, chemical properties, and strategic applications.
Introduction: The Strategic Value of Pyrazole Moieties
Pyrazole derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. Their unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions. These characteristics have led to the successful development of numerous pyrazole-containing drugs with applications ranging from anti-inflammatory to anticancer therapies[1][2]. The strategic incorporation of functional groups, such as the amino and ethanol moieties in the title compound, provides versatile handles for further chemical elaboration, making it a valuable intermediate in the construction of complex molecular architectures[3][4].
Compound Profile: this compound
Chemical Structure:
A brief, descriptive caption directly below the generated diagram.
The molecular structure of this compound features a pyrazole ring substituted with an amino group at the C4 position and a hydroxyethyl group at the N1 position. This strategic arrangement of functional groups offers multiple avenues for synthetic diversification, a critical aspect in the design of novel therapeutic agents[5][6].
Commercial Availability and Sourcing
The accessibility of key chemical intermediates is a critical factor in the seamless progression of research and development projects. This compound is available from a selection of specialized chemical suppliers. Researchers are advised to contact these vendors directly for the most current information on stock availability, pricing, and available purity grades.
| Supplier | Website/Contact | CAS Number | Notes |
| 2a biotech | 948571-47-9[7] | Listed as available. | |
| US Biological | 948571-47-9[8] | Available in highly purified grades. | |
| 西典实验供应 (Xidian Experimental Supply) | 948571-47-9[9] | Chinese supplier, purity listed as 98%. | |
| AbacipharmTech | 948571-47-9[10][11] | Listed as an inquiry product. | |
| BLDpharm | 1197768-92-5[12] | Offers the hydrochloride salt of the compound. |
Synthetic Considerations and Methodologies
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, general methods for the synthesis of substituted pyrazoles are well-established. The construction of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A plausible synthetic approach for this compound could involve the reaction of a suitably protected 4-aminopyrazole with a 2-haloethanol derivative or ethylene oxide. Alternatively, the synthesis could commence with the reaction of 2-hydroxyethylhydrazine with a functionalized three-carbon synthon, followed by the introduction of the amino group at the C4 position. A relevant patent describes the preparation of the related 4,5-diamino-1-(2'-hydroxyethyl)-pyrazole, which may offer insights into potential synthetic strategies[13][14]. Additionally, the synthesis of the isomeric 3-amino-1-(2-hydroxyethyl)pyrazole has been reported and may provide a useful reference[15].
General Workflow for a Custom Synthesis Project:
A generalized workflow for a custom chemical synthesis project.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The primary amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The hydroxyl group of the ethanol moiety can be esterified, etherified, or converted to other functional groups, providing another point of diversification.
These derivatization strategies allow for the systematic exploration of the chemical space around the pyrazole core, which is a key process in lead optimization. The pyrazole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets[1].
Potential Therapeutic Areas for Pyrazole Derivatives:
-
Anti-inflammatory agents
-
Anticancer therapies
-
Antiviral compounds
-
Central nervous system disorders
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound. While a specific Safety Data Sheet (SDS) for this compound was not identified during the literature search, general precautions for handling heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption and degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially available and synthetically versatile building block with considerable potential for applications in drug discovery and medicinal chemistry. Its strategic combination of a functionalized pyrazole core with reactive amino and hydroxyl groups provides a robust platform for the synthesis of diverse compound libraries. Researchers and drug development professionals can leverage this intermediate to accelerate their efforts in identifying and optimizing novel therapeutic agents.
References
- 2a biotech. Products - this compound. [Link]
- ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]
- 西典实验供应. This compound. [Link]
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. [Link]
- PubMed. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
- ResearchGate.
- Expert Guide. Selecting Pyrazole-Based Intermediates for Specialty Chemical Synthesis. [Link]
- MDPI.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Google Patents. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. [Link]
- NIH.
- AbacipharmTech. Inquiry Product - this compound. [Link]
- AbacipharmTech. This compound. [Link]
- PrepChem.com. Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. [Link]
- Google Patents. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
- PrepChem.com. Synthesis of 3-amino-1-(2-hydroxyethyl)pyrazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2abiotech.net [2abiotech.net]
- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. This compound - 通用试剂 - 西典实验 [seedior.com]
- 10. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 12. 1197768-92-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 14. EP1342716A3 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
Recent Advancements in Pyrazole Chemistry: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide by Gemini.
Abstract
The pyrazole nucleus is a cornerstone of modern heterocyclic chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. Its unique electronic properties and structural features have cemented its status as a privileged scaffold in medicinal chemistry, a critical component in agrochemicals, and a versatile building block in materials science. This technical guide provides a comprehensive overview of the most significant recent advancements in pyrazole chemistry, with a particular focus on the last five to ten years. We will delve into novel synthetic methodologies, including the strategic application of transition-metal-catalyzed C-H functionalization, the emergence of photoredox catalysis for previously inaccessible transformations, and the efficiency of multi-component reactions for the rapid generation of molecular diversity. Furthermore, this guide will explore the tangible impact of these advancements on drug discovery, highlighting recent clinical candidates and approved drugs that feature a pyrazole core. We will also examine the expanding role of pyrazoles in the development of next-generation agrochemicals and functional materials. Detailed experimental protocols for key reactions, illustrative diagrams of reaction mechanisms, and curated tables of comparative data are provided to equip researchers, scientists, and drug development professionals with the knowledge and practical insights necessary to harness the full potential of this remarkable heterocycle.
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long captured the attention of chemists due to its unique combination of physicochemical properties. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to engage in various non-covalent interactions, has made it a highly sought-after motif in the design of biologically active molecules. This has led to the development of numerous blockbuster drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.
Beyond the realm of medicine, pyrazoles have demonstrated significant utility in agriculture as potent herbicides, insecticides, and fungicides. Their structural versatility also extends to materials science, where they are employed as ligands in coordination chemistry, components of organic light-emitting diodes (OLEDs), and functional polymers. The continued exploration of pyrazole chemistry is therefore of paramount importance, and recent years have witnessed a surge of innovation in the synthesis and functionalization of this key heterocycle. This guide aims to provide a detailed account of these cutting-edge developments.
Modern Synthetic Strategies for Pyrazole Core Construction and Functionalization
The development of novel and efficient synthetic methods for the construction and derivatization of the pyrazole ring is a central theme in contemporary organic chemistry. The following sections will highlight key areas of progress that have significantly expanded the synthetic chemist's toolkit.
Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, and pyrazoles have been a key substrate class in the development of these methods. By avoiding the need for pre-functionalization (e.g., halogenation or boronation), C-H activation offers a more atom-economical and environmentally benign approach to the synthesis of pyrazole derivatives.
Recent work has demonstrated the utility of palladium, rhodium, and ruthenium catalysts for the direct arylation, alkenylation, and alkylation of the pyrazole C-H bonds. For instance, the palladium-catalyzed direct C-5 arylation of N-substituted pyrazoles has become a robust and widely used transformation.
Experimental Protocol: Palladium-Catalyzed Direct C-5 Arylation of 1-Methylpyrazole
-
To an oven-dried Schlenk tube, add 1-methylpyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (2 mol%), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
The reaction mixture is stirred at 120 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C-5 arylated pyrazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)2 is a common and effective palladium(II) precatalyst for C-H activation/arylation reactions.
-
Base: K2CO3 is crucial for the deprotonation of the pyrazole C-H bond, facilitating the catalytic cycle.
-
Solvent: Anhydrous dioxane is a high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction.
-
Inert Atmosphere: The use of nitrogen is essential to prevent the oxidation and deactivation of the palladium catalyst.
Methodological & Application
The Versatile Building Block: 2-(4-Amino-1H-pyrazol-1-yl)ethanol in Synthetic Chemistry
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged structure, underpinning a multitude of biologically active compounds and functional materials.[1][2] Among the diverse array of pyrazole derivatives, 2-(4-Amino-1H-pyrazol-1-yl)ethanol emerges as a particularly valuable and versatile synthetic building block. Its unique combination of a reactive amino group, a nucleophilic pyrazole core, and a hydroxyl-functionalized side chain offers a trifecta of opportunities for molecular elaboration, making it an attractive starting point for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 948571-47-9 | [3][4][5] |
| Molecular Formula | C₅H₉N₃O | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | - |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | General knowledge |
Synthetic Pathways to this compound
While a direct, one-pot synthesis of this compound from simple precursors is not widely reported, a logical and effective multi-step approach can be devised based on established pyrazole chemistry. The most plausible route involves the construction of a substituted pyrazole ring followed by functional group manipulations.
}
Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole
This initial step involves the classical cyclocondensation reaction to form the pyrazole core.
Materials:
-
2-Hydroxyethylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Saponification to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole
The ester is hydrolyzed to the corresponding carboxylic acid in this step.
Materials:
-
5-Amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water and Ethanol (co-solvent)
-
Hydrochloric acid (HCl), concentrated
-
pH paper or meter
Procedure:
-
Suspend the ester from Protocol 1 in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (1.5-2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of 3-4.
-
The carboxylic acid product will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
Protocol 3: Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole
The removal of the carboxyl group is a key step to furnish the desired 4-unsubstituted pyrazole.
Materials:
-
5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether) or neat conditions
-
Distillation apparatus (for purification)
Procedure:
-
Heat the carboxylic acid from Protocol 2 to a temperature above its melting point (typically 160-200 °C), either neat or in a high-boiling solvent.
-
Carbon dioxide evolution will be observed. Maintain the temperature until gas evolution ceases.
-
The crude product can be purified by vacuum distillation to yield 5-Amino-1-(2'-hydroxyethyl)pyrazole.[6]
Protocol 4: Synthesis of this compound via Nitration and Reduction
The final steps involve the introduction of an amino group at the 4-position of the pyrazole ring.
Materials:
-
5-Amino-1-(2'-hydroxyethyl)pyrazole
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl)[3]
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
Nitration: Carefully add the pyrazole from Protocol 3 to a cooled nitrating mixture. Control the temperature to prevent side reactions. After the reaction is complete, pour the mixture onto ice and collect the precipitated 4-nitro-pyrazole derivative.
-
Reduction: Dissolve the 4-nitro-pyrazole in a suitable solvent and add the chosen reducing agent. The reaction may require heating. Monitor the reduction by TLC.
-
After completion, work up the reaction mixture according to the chosen reducing agent to isolate the final product, this compound.
Applications in the Synthesis of Fused Heterocyclic Systems
The true utility of this compound lies in its role as a precursor to more complex and often biologically active molecules. The amino group at the C4 position is a key handle for the construction of fused ring systems.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of compounds with a wide range of biological activities, including kinase inhibition.[1][2] The 4-amino group of our title compound can readily participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring.
}
General scheme for the synthesis of pyrazolo[3,4-b]pyridines.
Protocol 5: General Procedure for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
Materials:
-
This compound
-
A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Acid or base catalyst (e.g., acetic acid, piperidine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in the chosen solvent.
-
Add a catalytic amount of acid or base.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Application 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles, known for their activity as kinase inhibitors and phosphodiesterase inhibitors.[6][7] The synthesis often involves the reaction of a 4-aminopyrazole with a suitable three-carbon synthon.
}
General scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 6: General Procedure for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Materials:
-
This compound (assuming prior conversion to the corresponding 4-amino-5-cyanopyrazole)
-
Formamide or Formamidine acetate
-
High-boiling point solvent or neat conditions
Procedure:
-
A common route to pyrazolo[3,4-d]pyrimidines starts from a 4-amino-5-cyanopyrazole derivative. The cyano group can be introduced in the initial pyrazole synthesis.
-
Heat the 4-amino-5-cyanopyrazole derivative with an excess of formamide or with formamidine acetate at high temperatures (150-200 °C).
-
The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is often isolated by precipitation upon the addition of water or another non-solvent.
-
Purification can be achieved by recrystallization.
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized heterocyclic building blocks in modern organic synthesis. Its accessible synthesis, albeit multi-step, and the strategic placement of its functional groups provide a gateway to a rich and diverse chemical space. The application of this compound in the construction of fused heterocyclic systems, particularly those with demonstrated therapeutic potential like kinase inhibitors, underscores its significance for the drug discovery and development community. As the demand for novel molecular scaffolds continues to grow, the strategic application of versatile building blocks such as this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry and materials science.
References
- Fouad, R., et al. (2021). Pyrazolo[3,4-b]pyridines as promising anticancer agents: A review. Bioorganic Chemistry, 115, 105234.
- Abdel-Aziz, A. A.-M., et al. (2019). Pyrazolo[3,4-b]pyridine derivatives as a versatile scaffold in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 165, 256-281.
- Google Patents. EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.
- El-Sayed, N. N. E., et al. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Journal of Heterocyclic Chemistry, 54(5), 2846-2858.
- Abdel-Gawad, H., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Beilstein Journal of Organic Chemistry, 11, 2125-2131.
- PubChem. 4,5-Diamino-1-(2-hydroxyethyl)
- Samboo Co., Ltd. 4,5-Diamino-1-(2-hydroxyethyl)
- International Journal of Toxicology. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 948571-47-9 [sigmaaldrich.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Applications of 2-(4-Amino-1H-pyrazol-1-yl)ethanol in kinase inhibitor discovery.
An In-Depth Guide to the Application of 2-(4-Amino-1H-pyrazol-1-yl)ethanol in Kinase Inhibitor Discovery
Introduction: The Privileged Nature of the Aminopyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazole ring is a prominent member of this class, particularly in the development of protein kinase inhibitors (PKIs).[1][2][3] Its synthetic accessibility, favorable drug-like properties, and ability to act as a versatile bioisostere make it a cornerstone of modern kinase inhibitor design.[1] Eight FDA-approved small molecule kinase inhibitors, including Ruxolitinib and Crizotinib, feature a pyrazole ring, underscoring its clinical significance.[1][4]
The this compound scaffold represents a key building block within this privileged class. Its structure is elegantly simple yet highly effective for kinase targeting. The core component, the 4-aminopyrazole, is an exceptional "hinge-binder." The nitrogen atoms of the pyrazole ring and the exocyclic amino group are perfectly positioned to form critical hydrogen bond interactions with the backbone of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, allowing these molecules to act as potent ATP-competitive inhibitors. The ethanol substituent at the N1 position provides a crucial vector for synthetic modification, influencing solubility, metabolic stability, and providing an attachment point for moieties that can probe deeper into the ATP-binding pocket to enhance potency and selectivity.
This guide provides a comprehensive overview of the application of this scaffold, detailing its utility against various kinase families and providing robust protocols for its synthesis, characterization, and evaluation in drug discovery workflows.
Part 1: Key Kinase Targets and Structure-Activity Relationship (SAR)
The versatility of the aminopyrazole scaffold has been leveraged to develop inhibitors against a wide array of protein kinases implicated in cancer and inflammatory diseases.
Prominent Kinase Targets
Derivatives of the aminopyrazole core have shown potent activity against several critical kinase families:
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to immune response and cell growth. Abnormalities in this pathway are linked to myelofibrosis, rheumatoid arthritis, and other autoimmune disorders.[5] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[1][6] The design of 4-amino-(1H)-pyrazole derivatives has yielded compounds with single-digit nanomolar IC50 values against JAK1, JAK2, and JAK3.[5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for cancer therapy.[7] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, has been instrumental in developing inhibitors targeting CDK16, a member of the understudied PCTAIRE family implicated in several cancers.[8] Modifications to the pyrazole ring have been shown to significantly affect the selectivity of these inhibitors.[8]
-
Bruton's Tyrosine Kinase (BTK): A crucial component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target for B-cell malignancies like mantle cell lymphoma (MCL).[9] Potent covalent inhibitors based on an aminopyrazole carboxamide scaffold have been developed, where tuning the reactive group from an irreversible acrylamide to a reversible cyanamide improved potency and selectivity.[10]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many tumors. The pyrazole template has been important in designing both pan-Aurora and isoform-selective inhibitors like Tozasertib.[1][8]
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress stimuli. Highly selective aminopyrazole-based inhibitors of JNK3 have been developed with over 2,800-fold selectivity against the closely related p38 kinase.[11]
Key Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the this compound scaffold relies on a deep understanding of its SAR.
-
The Hinge-Binding Motif: The 4-amino group is critical for forming hydrogen bonds with the kinase hinge region (e.g., with residues like Met108 and Leu107 in ERK2).[1] This interaction is foundational to the inhibitory activity of the entire class.
-
N1-Substituent: The ethanol group at the N1 position serves as a key "exit vector." It can be modified to introduce larger chemical groups that occupy the ribose-binding pocket or extend towards the solvent-exposed region. This position is critical for tuning selectivity and physicochemical properties. For instance, in JNK3 inhibitors, bulky groups at this position can be used to probe a hydrophobic selectivity pocket.[11]
-
Pyrazole Ring Substitution: Small modifications to the pyrazole ring itself can have profound effects on selectivity. In the development of CDK16 inhibitors, adding alkyl residues to the pyrazole led to non-selective compounds, demonstrating that this position is sensitive to steric hindrance.[8]
-
Planarity and Selectivity: The planarity of the aminopyrazole structure can be a key determinant of selectivity. The highly planar nature of some aminopyrazole N-linked phenyl structures was found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to significant selectivity.[11]
Data Summary: Representative Pyrazole-Based Kinase Inhibitors
| Inhibitor Name/Scaffold | Target Kinase(s) | Potency (IC50 / Ki) | Disease Area | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis, Autoimmune Diseases | [1] |
| Compound 3f (4-amino-(1H)-pyrazole derivative) | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM | Cancer | [5] |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | Ki = 0.005 µM | Cancer | [12] |
| Compound 43d (N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative) | CDK16 | EC50 = 33 nM | Cancer | [8] |
| Aminopyrazole Carboxamides | BTK | Potent (specific values vary) | Cancer, Inflammation | [10] |
| SR-3576 (Aminopyrazole derivative) | JNK3 | IC50 = 7 nM (>2800-fold selective over p38) | Neurological Disorders | [11] |
Part 2: Experimental Methodologies and Protocols
The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.
Protocol 1: Synthesis of N-Aryl-2-(4-amino-1H-pyrazol-1-yl)ethanol Derivatives
This protocol outlines a representative synthetic route involving the initial formation of the substituted pyrazole core followed by derivatization.
Caption: General workflow for the synthesis of kinase inhibitors.
Methodology:
-
Step 1: Pyrazole Ring Formation.
-
To a solution of a suitable 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine (e.g., 4-nitrophenylhydrazine, 1.05 eq).[13]
-
Add a catalytic amount of strong acid (e.g., HCl).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate under reduced pressure. Purify the resulting substituted 4-nitropyrazole by recrystallization or column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the 4-nitropyrazole intermediate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the 4-aminopyrazole intermediate.[13]
-
-
Step 3: N-Alkylation with 2-Bromoethanol.
-
Dissolve the 4-aminopyrazole intermediate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and 2-bromoethanol (1.2 eq).
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the this compound scaffold.
-
-
Step 4: Final Derivatization (e.g., Buchwald-Hartwig Amination).
-
In a reaction vial, combine the this compound scaffold (1.0 eq), an appropriate aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add an anhydrous solvent (e.g., dioxane or toluene) and degas the mixture with nitrogen or argon.
-
Heat the reaction to 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter. Concentrate the filtrate and purify the final compound by column chromatography or preparative HPLC.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the kinase of interest (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of the test compounds (derived from Protocol 1) in DMSO, then dilute further in the kinase buffer.
-
Prepare solutions of the kinase, its specific substrate (peptide or protein), and ATP at 2x the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the 2x enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase back into ATP and simultaneously catalyze a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Anti-Proliferative Assay (CellTiter-Glo®)
This protocol assesses the effect of the synthesized inhibitors on the viability of cancer cell lines.
Caption: Workflow for a cell-based anti-proliferative assay.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MV4-11 for an FLT3 inhibitor[14], HCT116 for an Aurora kinase inhibitor[15]) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the media from the wells and add 100 µL of media containing the test compounds at the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
The this compound scaffold is a powerful and versatile starting point for the discovery of novel kinase inhibitors. Its inherent ability to bind to the highly conserved kinase hinge region provides a solid foundation for achieving high potency. The true art and science of its application lie in the strategic modification of its N1-ethanol and pyrazole ring positions, which allows researchers to dial in selectivity against specific kinases and optimize pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for synthesizing, testing, and validating new chemical entities based on this privileged structure, paving the way for the next generation of targeted therapies in oncology and beyond.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH.
- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Publications.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters.
- The Development of BTK Inhibitors: A Five-Year Update. MDPI.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH.
- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
- Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC - PubMed Central.
- Pyrazole and triazobicyclic compounds as inhibitors of JAK kinases. Google Patents.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
- Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA.
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fmhr.net [fmhr.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. afinitica.com [afinitica.com]
- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation and Derivatization of 4-Aminopyrazoles
Introduction: The Versatile 4-Aminopyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] Among the various substituted pyrazoles, the 4-aminopyrazole framework serves as a particularly valuable scaffold in the design of targeted therapeutics.[1][3] The presence of both a nucleophilic amino group and reactive ring nitrogens provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. Notably, several drug candidates containing the 4-aminopyrazole core have entered clinical trials, particularly as potent kinase inhibitors.[1]
This comprehensive guide provides an in-depth exploration of key methodologies for the N-alkylation and derivatization of 4-aminopyrazoles. Designed for researchers, medicinal chemists, and drug development professionals, these notes offer not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Part 1: N-Alkylation of the Pyrazole Ring - Navigating the Challenge of Regioselectivity
A primary challenge in the functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of N-alkylation, as reactions can potentially yield a mixture of N1 and N2 isomers.[4][5] The outcome of the alkylation is influenced by several factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the choice of base, and the reaction solvent.[4][5] This section details robust methods for achieving regioselective N-alkylation of 4-aminopyrazoles.
Method 1: Direct N-Alkylation under Basic Conditions
Direct alkylation using an alkyl halide in the presence of a base is a common and straightforward approach. The choice of base can significantly influence the regioselectivity of the reaction.[4][5]
Causality Behind Experimental Choices:
-
Base: Weaker bases like potassium carbonate (K₂CO₃) often favor alkylation at the less sterically hindered nitrogen (N1), while stronger bases can lead to a mixture of isomers. The use of a base is crucial to deprotonate the pyrazole nitrogen, rendering it nucleophilic.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically employed to dissolve the pyrazole salt and facilitate the Sₙ2 reaction with the alkyl halide.
-
Temperature: The reaction is often heated to ensure a reasonable reaction rate.
Experimental Protocol: N1-Alkylation of 4-Nitropyrazole (Precursor to 4-Aminopyrazole)
This protocol describes the N1-alkylation of 4-nitropyrazole, which can then be reduced to the corresponding 4-aminopyrazole.
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq.) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N1-alkylated 4-nitropyrazole.
-
Reduction to 4-Aminopyrazole: The resulting 1-alkyl-4-nitropyrazole can be reduced to the corresponding 1-alkyl-4-aminopyrazole via standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).[6]
| Reagent/Solvent | Role | Typical Quantity |
| 4-Nitropyrazole | Starting Material | 1.0 eq. |
| Alkyl Halide | Alkylating Agent | 1.2 eq. |
| Potassium Carbonate | Base | 1.5 eq. |
| Acetonitrile | Solvent | Varies |
Workflow for Direct N-Alkylation
Caption: General workflow for direct N-alkylation of 4-nitropyrazole followed by reduction.
Method 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols.[6][7][8] This reaction proceeds with inversion of configuration at the alcohol's stereocenter and is often highly regioselective for the N1 position.[6]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] The phosphine and azodicarboxylate form a key intermediate that activates the alcohol for nucleophilic attack by the pyrazole.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions.
-
Temperature: The reaction is usually performed at or below room temperature to control the reactivity and minimize side reactions.
Experimental Protocol: Mitsunobu N-Alkylation of 4-Nitropyrazole
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
-
Reduction: The resulting 1-alkyl-4-nitropyrazole is then reduced to the 4-amino derivative as previously described.[6]
| Reagent/Solvent | Role | Typical Quantity |
| 4-Nitropyrazole | Nucleophile | 1.0 eq. |
| Alcohol | Alkylating Agent | 1.2 eq. |
| Triphenylphosphine | Reagent | 1.5 eq. |
| DIAD/DEAD | Reagent | 1.5 eq. |
| Anhydrous THF | Solvent | Varies |
Mitsunobu Reaction Mechanism Overview
Caption: Simplified mechanism of the Mitsunobu reaction for pyrazole N-alkylation.
Part 2: Derivatization of the 4-Amino Group
The 4-amino group of the pyrazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.
Method 3: Acylation of 4-Aminopyrazoles
Acylation of the 4-amino group to form amides is a fundamental transformation in medicinal chemistry. This can be achieved using acyl chlorides or anhydrides in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are often used for this transformation.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated during the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable for this reaction.
Experimental Protocol: Acylation of a 1-Alkyl-4-aminopyrazole
-
Reaction Setup: To a solution of the 1-alkyl-4-aminopyrazole (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated 4-aminopyrazole.
| Reagent/Solvent | Role | Typical Quantity |
| 1-Alkyl-4-aminopyrazole | Starting Material | 1.0 eq. |
| Acyl Chloride | Acylating Agent | 1.1 eq. |
| Triethylamine | Base | 1.5 eq. |
| Dichloromethane | Solvent | Varies |
Method 4: Sulfonylation of 4-Aminopyrazoles
The synthesis of sulfonamides from 4-aminopyrazoles is another important derivatization strategy.[9] Sulfonamides are prevalent in many biologically active compounds.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: Sulfonyl chlorides are the most common reagents for this transformation.
-
Base: Pyridine is often used as both the base and the solvent for sulfonylation reactions.
-
Temperature: The reaction is typically carried out at room temperature.
Experimental Protocol: Sulfonylation of a 1-Alkyl-4-aminopyrazole
-
Reaction Setup: To a solution of the 1-alkyl-4-aminopyrazole (1.0 eq.) in pyridine, add the desired sulfonyl chloride (1.2 eq.) at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Reagent/Solvent | Role | Typical Quantity |
| 1-Alkyl-4-aminopyrazole | Starting Material | 1.0 eq. |
| Sulfonyl Chloride | Sulfonylating Agent | 1.2 eq. |
| Pyridine | Base/Solvent | Varies |
Derivatization Pathways of 4-Aminopyrazole
Caption: Key derivatization reactions of the 4-amino group.
Conclusion
The methodologies outlined in this guide provide a robust toolkit for the N-alkylation and derivatization of 4-aminopyrazoles. By understanding the underlying principles and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for screening in drug discovery programs. The protocols provided herein are intended as a starting point, and optimization may be necessary for specific substrates.
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022-07-25).
- Facile Synthesis and Sulfonylation of 4-Aminopyrazoles | Request PDF - ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023-04-25).
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central.
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate.
- Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023-04-11).
- Biologically active 4‐aminopyrazole derivatives. - ResearchGate.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Structural Characterization of 2-(4-Amino-1H-pyrazol-1-yl)ethanol Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(4-amino-1H-pyrazol-1-yl)ethanol represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their structural framework, featuring a pyrazole ring substituted with an amino group and an ethanol chain, provides a versatile scaffold for designing molecules with diverse biological activities. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. Accurate structural elucidation of these derivatives is a critical step in understanding their structure-activity relationships (SAR) and advancing them through the drug discovery pipeline. This application note provides a detailed guide to the characterization of this compound derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the confirmation of the desired structure and the identification of any impurities.
A. Key Principles of NMR for Pyrazole Derivative Characterization
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters to analyze are:
-
Chemical Shift (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons on the pyrazole ring will have characteristic chemical shifts, as will the protons of the ethanol chain and the amino group.
-
Integration: The area under each proton signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of proton signals into multiplets reveals information about adjacent, non-equivalent protons.
-
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.
-
2D NMR Techniques: For more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons.[1]
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates directly bonded proton and carbon atoms.[1]
-
HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[1]
-
B. Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shift ranges for the core structure of this compound. Note that these values can be influenced by the specific deuterated solvent used and the nature of any additional substituents on the molecule.[2][3][4][5][6][7][8]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H3/H5 (pyrazole) | 7.0 - 8.0 | 130 - 150 | The chemical shifts of these protons can be very similar and may require 2D NMR for unambiguous assignment. Their signals often appear as singlets or narrow doublets. |
| NH₂ (amino) | 3.0 - 5.0 (broad) | N/A | The signal for the amino protons is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with deuterium in protic solvents like D₂O or CD₃OD, leading to its disappearance.[1] |
| C4 (pyrazole) | N/A | 90 - 110 | This carbon is directly attached to the amino group. |
| CH₂ (ethanol, N-CH₂) | 4.0 - 4.5 | 50 - 60 | These protons are adjacent to the pyrazole nitrogen and the other CH₂ group, and will typically appear as a triplet. |
| CH₂ (ethanol, CH₂-OH) | 3.5 - 4.0 | 60 - 70 | These protons are adjacent to the hydroxyl group and the N-CH₂ group, and will also typically appear as a triplet. |
| OH (hydroxyl) | 2.0 - 5.0 (broad) | N/A | Similar to the amino protons, the hydroxyl proton signal is often broad and its position is variable. It will also exchange with deuterium in protic solvents. |
C. Experimental Protocol: NMR Sample Preparation and Data Acquisition
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[9][10][11][12]
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect chemical shifts.[9]
- Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[11]
- Sample Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry NMR tube.[10][12] Suspended solids can degrade spectral quality.[10]
- NMR Tube: Use a high-quality 5 mm NMR tube. The sample volume should be approximately 0.55-0.7 mL, corresponding to a height of about 4-5.5 cm in the tube.[10][12]
2. Data Acquisition:
- Acquire standard ¹H and ¹³C{¹H} NMR spectra.
- If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
- For compounds exhibiting tautomerism or dynamic exchange, low-temperature NMR experiments may be required to resolve individual species.[1]
Diagram: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR analysis of pyrazole derivatives.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
A. Key Principles of MS for Pyrazole Derivative Characterization
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like the title compounds. It typically produces protonated molecules [M+H]⁺, allowing for accurate molecular weight determination.
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation. While it may not always show a prominent molecular ion peak, the resulting fragmentation pattern can be highly informative for structural elucidation.
-
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides a "fingerprint" that can be used to deduce its structure. For pyrazole derivatives, common fragmentation pathways include:
B. Predicted Mass Spectral Data
For the parent compound, this compound (C₅H₉N₃O), the expected monoisotopic mass is approximately 127.07 g/mol .
| Ionization Mode | Expected Ion | m/z | Notes |
| ESI (Positive) | [M+H]⁺ | ~128.08 | This is typically the base peak in ESI-MS. |
| EI | M⁺ | ~127.07 | The molecular ion may or may not be observed, depending on its stability. |
| EI Fragmentation | [M-CH₂OH]⁺ | ~96.06 | Loss of the hydroxymethyl group. |
| EI Fragmentation | [M-H₂O]⁺ | ~109.06 | Loss of water from the ethanol side chain. |
| EI Fragmentation | Pyrazole core fragments | Various | Cleavage of the pyrazole ring can lead to a variety of smaller fragments. |
C. Experimental Protocol: MS Sample Preparation and Data Acquisition
1. Sample Preparation:
- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The solvent should be of high purity (LC-MS grade) to minimize background interference.
- For ESI, a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
2. Data Acquisition:
- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
- Acquire a full scan mass spectrum to determine the molecular weight.
- Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Diagram: Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for the title compound.
III. Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and robust approach for the structural characterization of this compound derivatives. NMR is unparalleled for determining the precise arrangement of atoms and stereochemistry, while MS provides accurate molecular weight information and valuable structural clues through fragmentation analysis. The protocols and expected data presented in this application note serve as a guide for researchers in the successful and efficient characterization of this important class of compounds, thereby accelerating the drug discovery and development process.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10431-10434.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025, February 12). Open Research Library.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(1), 58-61.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate.
- Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (n.d.). Connect Journals.
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- NMR Sample Preparation. (n.d.).
- NMR Sample Preparation. (n.d.). Iowa State University.
- Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry, 12(12), 833-836.
- Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate.
- Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1), 1-7.
- sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- 1H and 13C NMR study of perdeuterated pyrazoles. (1997). Spectroscopy, 13(4).
- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). Taylor & Francis Online.
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). National Institutes of Health.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). The First Scientific Conference the Collage of Sciences.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). Journal of Molecular Structure, 1181, 32.
- 2,2,2-Tris(pyrazol-1-yl)ethanol. (n.d.). National Institutes of Health.
- Supporting information for. (n.d.). The Royal Society of Chemistry.
- Characterization data for new pyrazole derivatives. (n.d.). ResearchGate.
- 2-(1H-Pyrazol-4-yl)ethanol. (n.d.). PubChem.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. asianpubs.org [asianpubs.org]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to One-Pot Synthesis of Pyrazole Derivatives via Multicomponent Reactions
Abstract: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth exploration of their synthesis through one-pot multicomponent reactions (MCRs), a strategy celebrated for its efficiency, atom economy, and alignment with green chemistry principles.[4][5][6] We will dissect the underlying mechanistic principles, provide detailed, field-proven protocols for key three- and four-component reactions, and discuss critical parameters for reaction optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage MCRs for the rapid generation of diverse pyrazole libraries.
The Strategic Advantage of Multicomponent Synthesis
The pyrazole nucleus is a cornerstone in modern drug discovery, integral to drugs treating a wide array of conditions from inflammation and cancer to viral infections.[2][3][7][8] Traditional multistep syntheses, however, can be time-consuming, resource-intensive, and generate significant chemical waste. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the construction of complex molecules like pyrazoles in a single, convergent step from three or more starting materials.[6]
The core advantages of this approach are:
-
Operational Simplicity: MCRs reduce the number of synthetic operations, eliminating the need for isolation and purification of intermediates.[5][6]
-
High Atom Economy: A majority of the atoms from the starting materials are incorporated into the final product, minimizing waste.[4]
-
Efficiency: Reaction times are often significantly shorter compared to sequential syntheses.[9]
-
Green Chemistry: The use of benign solvents (or solvent-free conditions) and the reduction of waste streams make MCRs an environmentally responsible choice.[10][11][12]
This guide focuses on the most robust and widely adopted MCRs for pyrazole synthesis, providing the causal logic behind protocol design to ensure reproducibility and successful adaptation.
Mechanistic Foundations of Pyrazole-Forming MCRs
The majority of multicomponent pathways to pyrazoles are elegant variations of the classical Knorr Pyrazole Synthesis , which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[13][14][15] In an MCR setting, this 1,3-dicarbonyl equivalent is generated in situ through a series of highly orchestrated reactions, typically involving Knoevenagel condensation and Michael addition.
Caption: Workflow for the three-component synthesis of substituted pyrazoles.
Step-by-Step Methodology (for 3,5-Disubstituted Pyrazoles):
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone (1.0 mmol, 1.0 eq), the aldehyde (1.0 mmol, 1.0 eq), and hydrazine monohydrochloride (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 5 mL).
-
Reaction I - Condensation: Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the pyrazoline intermediate.
-
Reaction II - Oxidation: Heat the reaction mixture to 100-120 °C and stir vigorously under an atmosphere of oxygen (an oxygen-filled balloon is sufficient for lab scale).
-
Monitoring: Monitor the reaction by TLC until the pyrazoline intermediate is fully converted to the pyrazole product (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a suitable solvent like ethanol.
Causality & Trustworthiness: This protocol is self-validating because the intermediate pyrazoline can be observed by TLC before the oxidation step is initiated. The use of DMSO as a solvent is key, as its high oxygen solubility facilitates a greener, metal-free oxidation where water is the only byproduct. [9]This avoids the use of harsher oxidants like bromine for this class of products.
| Ketone | Aldehyde | Conditions | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | O2, DMSO, 120 °C | 92 | [9] |
| Propiophenone | 4-Chlorobenzaldehyde | O2, DMSO, 120 °C | 88 | [9] |
| Cyclohexanone | 4-Methoxybenzaldehyde | O2, DMSO, 120 °C | 85 | [9] |
| Acetone | 2-Naphthaldehyde | O2, DMSO, 120 °C | 90 | [9] |
Application Protocols: Four-Component Synthesis
The four-component synthesis of pyrano[2,3-c]pyrazoles is one of the most powerful and widely studied MCRs, capable of rapidly generating significant molecular complexity. [16]These fused heterocyclic systems are of great interest in drug discovery. [17]
Protocol 2: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol utilizes an aromatic aldehyde, malononitrile, a β-ketoester (ethyl acetoacetate), and hydrazine hydrate in an aqueous solution of gluconic acid, which acts as both a biocompatible solvent and a mild acidic catalyst. [18]This approach exemplifies a highly sustainable and efficient synthetic strategy.
Caption: Mechanistic pathways for the four-component synthesis of pyranopyrazoles.
Step-by-Step Methodology:
-
Catalyst/Solvent Preparation: Prepare the gluconic acid aqueous solution (GAAS) as specified in the source literature, or use a commercially available solution.
-
Reagent Charging: In a 50 mL round-bottom flask, create a mixture of the aromatic aldehyde (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), hydrazine hydrate (1.0 mmol, 1.0 eq), and ethyl acetoacetate (1.0 mmol, 1.0 eq).
-
Reaction Initiation: Add GAAS (5 mL) to the mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation (typically within 15-30 minutes).
-
Isolation: Upon completion, collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. The catalyst (GAAS) remains in the aqueous filtrate and can often be recycled. [18] Causality & Trustworthiness: The success of this protocol lies in the dual role of the gluconic acid solution, which facilitates both the Knoevenagel condensation and the formation of the pyrazolone intermediate under mild, environmentally friendly conditions. [18]The high yields and short reaction times reported for a wide range of substrates demonstrate the robustness of this method. The protocol's self-validating nature comes from its simplicity and the ease of product isolation, which is often achieved by simple filtration without the need for column chromatography.
| Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | GAAS | 15 | 96 | [18] |
| 4-Chlorobenzaldehyde | GAAS | 15 | 95 | [18] |
| Benzaldehyde | GAAS | 20 | 92 | [18] |
| 4-Nitrobenzaldehyde | GAAS | 15 | 94 | [18] |
| Indole-3-carboxaldehyde | GAAS | 30 | 91 | [18] |
Conclusion and Outlook
One-pot multicomponent reactions are an indispensable tool for the modern synthetic and medicinal chemist. They provide a direct, efficient, and sustainable pathway to construct libraries of structurally diverse pyrazole derivatives. The protocols detailed herein demonstrate how a foundational understanding of the underlying reaction mechanisms—Knoevenagel condensation, Michael addition, and cyclocondensation—allows for the rational design of robust and high-yielding synthetic procedures. As the demand for novel therapeutic agents continues to grow, the strategic application of MCRs will be paramount in accelerating the drug discovery process, enabling the rapid exploration of chemical space to identify the next generation of pyrazole-based medicines.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025).
- Brahmbhatt, H., & Shankhavara, N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1033–1095. [Link]
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Wang, Z., Geng, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Brahmbhatt, H., & Shankhavara, N. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1033-1095. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
- Damavandi, S., & Rahmatpour, A. (2020). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2015).
- A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. (2025).
- Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5221. [Link]
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- Hoyt, J. C., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(22), 10115-10124. [Link]
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(17), 9607-9611. [Link]
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- Singh, S., et al. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Open Access. [Link]
- Singh, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (n.d.).
- Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
- Bakr, R. B., et al. (2022).
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1845-1863. [Link]
- Dias, D., et al. (2014). Recent Advances on the Green Synthesis and Antioxidant Activities of Pyrazoles. Mini-Reviews in Medicinal Chemistry, 14(13), 1-1. [Link]
- Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(42), 23725-23731. [Link]
- Strop, P., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
- Farooqui, M., et al. (2019). Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. jk-sci.com [jk-sci.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
Experimental setup for microwave-assisted synthesis of aminopyrazoles.
Application Note: Microwave-Assisted Synthesis of Aminopyrazoles
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: Accelerating Heterocyclic Chemistry
Aminopyrazoles represent a class of heterocyclic compounds of profound importance in medicinal chemistry, forming the structural core of numerous therapeutic agents, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology.[1] The traditional synthesis of these scaffolds often involves lengthy reaction times, harsh conditions, and complex purification procedures.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of such heterocyclic compounds.[2][3] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times (from hours to minutes), often leading to higher product yields, improved purity, and alignment with the principles of green chemistry by minimizing energy consumption and solvent use.[4][5][6] This application note provides a detailed guide to the experimental setup and protocols for the efficient synthesis of aminopyrazoles using microwave technology, tailored for researchers and drug development professionals.
The Engine of MAOS: Principles of Microwave Heating
Unlike conventional heating methods that transfer energy indirectly via conduction and convection from an external source, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[7][8] This "dielectric heating" is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which translates into intense, uniform heating throughout the bulk of the material.[6][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]
This direct energy transfer is incredibly fast and efficient, often resulting in reaction rate accelerations of up to 1,000-fold compared to conventional methods.[7] It allows for precise temperature control and the ability to rapidly heat and cool the reaction, minimizing the formation of side products.[6]
The Modern Chemist's Toolkit: Experimental Setup
The successful application of MAOS requires specialized instrumentation designed for safety and reproducibility. A typical modern setup consists of a dedicated microwave reactor, not to be confused with a domestic microwave oven.
Key Components:
-
Microwave Reactor: These are precision instruments available in two main configurations:
-
Single-mode reactors: Focus the microwave field on a specific location, providing high energy density for small-scale reactions (typically up to 20 mL). They are ideal for methods development and optimization.[9]
-
Multi-mode reactors: Distribute the microwave field within a larger cavity, allowing for the simultaneous processing of multiple reaction vessels, suitable for library synthesis and scale-up.[9]
-
-
Reaction Vessels: Specially designed pressure-rated glass vials (e.g., Pyrex) are mandatory. These vials are sealed with Teflon-lined septa and crimp caps to withstand the high internal pressures generated when solvents are heated far above their atmospheric boiling points.[10]
-
Sensors and Control: Real-time monitoring of temperature and pressure is critical for safety and reproducibility. Most commercial reactors use an infrared (IR) sensor to monitor the external surface temperature of the vial, while more advanced systems may use fiber-optic probes for direct internal measurement. Pressure is monitored by a dedicated sensor.[10]
-
Stirring and Cooling: Magnetic stirring is employed to ensure homogenous heating and reaction mixture. After the irradiation period, a jet of compressed gas is typically used to rapidly cool the vessel to a safe handling temperature.[9][10]
Caption: General workflow for microwave-assisted synthesis.
Synthetic Strategy: Cyclocondensation Route to Aminopyrazoles
A robust and widely applicable method for synthesizing aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl motif or its synthetic equivalent. For aminopyrazole synthesis, β-ketonitriles or α-cyanoketones are particularly effective precursors.[11][12]
The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl (or cyano) groups, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the stable pyrazole ring. Microwave irradiation drastically accelerates this cascade, often driving the reaction to completion in minutes.
Caption: Simplified mechanism for aminopyrazole formation.
Protocol: Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol is adapted from a validated procedure for the efficient, aqueous-based synthesis of a variety of 1-aryl-1H-pyrazole-5-amines.[12][13] It demonstrates the speed and simplicity of the microwave-assisted approach.
Objective: To synthesize 1-(4-fluorophenyl)-5-amino-3-methyl-1H-pyrazole as a representative example.
| Materials & Reagents | Supplier/Grade | Notes |
| 4-Fluorophenylhydrazine hydrochloride | Reagent Grade | |
| 3-Aminocrotononitrile | Reagent Grade | Can be substituted with other α-cyanoketones. |
| Hydrochloric Acid (1 M) | Analytical Grade | |
| Sodium Hydroxide (10% w/v) | Analytical Grade | For work-up. |
| Deionized Water | ||
| Microwave Reaction Vials (2-5 mL) | Vendor-specific | Must be rated for high pressure/temperature.[10] |
| Magnetic Stir Bar | Appropriate size for vial |
Step-by-Step Methodology:
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into a clean, dry 2-5 mL microwave reaction vial.[13]
-
Reagent Addition: In a fume hood, add 4-fluorophenylhydrazine hydrochloride (2.0 mmol, 1.0 equiv) and 3-aminocrotononitrile (2.0 mmol, 1.0 equiv) to the vial.
-
Solvent Addition: Add 5 mL of 1 M hydrochloric acid. The resulting concentration of each reactant will be 0.4 M. The mixture will likely be a heterogeneous suspension.[12][13]
-
Vessel Sealing: Securely seal the vial using a dedicated crimping tool. Ensure the cap is completely sealed to safely contain pressure during the reaction.[13]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: Dynamic (instrument will modulate power to maintain target temperature)
-
Stirring: Medium to High
-
-
Cooling: Following the irradiation period, allow the instrument's integrated cooling system to reduce the vial's temperature to below 50 °C before handling.[10]
-
Product Isolation: Carefully remove the vial and uncap it in the fume hood. Transfer the acidic reaction mixture to a beaker. While stirring, slowly add 10% NaOH solution until the mixture is basic (pH > 10), at which point the product will precipitate.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to obtain the final product.
| Substrate Examples & Typical Results [12] | Reaction Time (min) | Isolated Yield (%) |
| Phenylhydrazine + 3-Aminocrotononitrile | 10 | 90% |
| 4-Chlorophenylhydrazine + 3-Aminocrotononitrile | 15 | 88% |
| 4-Nitrophenylhydrazine + 3-Aminocrotononitrile | 15 | 75% |
| Phenylhydrazine + 2-cyanoacetophenone | 15 | 85% |
Troubleshooting and Optimization
While the provided protocol is robust, optimization may be required for different substrates.
-
Low or No Conversion: If the reaction does not proceed to completion, consider incrementally increasing the temperature (e.g., in 10-20 °C steps) or the reaction time. A temperature of 10 °C above that used in a conventional method is a good starting point for optimization.[14]
-
Byproduct Formation: If significant byproducts are observed, reducing the temperature or time may improve selectivity.
-
Poor Solubility: For highly insoluble reactants, a co-solvent such as ethanol or dioxane may be necessary. However, the dielectric properties of the solvent mixture will change, potentially requiring adjustment of the irradiation parameters.[1] Always ensure the chosen solvent is appropriate for the reaction chemistry and stable under microwave conditions.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of aminopyrazoles and other critical heterocyclic scaffolds. The technology provides a powerful platform for accelerating drug discovery and development by enabling rapid, efficient, and clean synthesis.[3] By leveraging direct and uniform heating, MAOS overcomes many limitations of traditional methods, offering superior control over reaction conditions and leading to higher quality products in a fraction of the time.[5][15] The protocols and principles outlined in this guide serve as a validated starting point for researchers to harness the full potential of this enabling technology.
References
- Vertex AI Search Result 1. (No title provided).
- Eduzone.
- PubMed. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- EurekAlert!. Microwave-induced synthesis of bioactive nitrogen heterocycles.
- Vertex AI Search Result 7. (No title provided).
- PubMed. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.
- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
- YouTube. Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview.
- PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram.
- Vertex AI Search Result 13. (No title provided).
- ResearchGate. Green synthesis of pyranopyrazole using microwave assisted techniques.
- RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Vertex AI Search Result 16. (No title provided).
- Vertex AI Search Result 17. (No title provided).
- Organic Syntheses. 6 - Organic Syntheses Procedure.
- CEM Corporation. Getting Started with Microwave Synthesis.
- Vertex AI Search Result 20. (No title provided).
- ACS Publications. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Semantic Scholar.
- PubMed. Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 4. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eduzonejournal.com [eduzonejournal.com]
- 6. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Getting Started with Microwave Synthesis [cem.com]
- 15. pubs.acs.org [pubs.acs.org]
The Versatile Synthon: Application of 2-(4-Amino-1H-pyrazol-1-yl)ethanol in the Synthesis of Fused Heterocyclic Systems
Introduction: The Strategic Importance of Fused Pyrazole Scaffolds
Fused heterocyclic systems incorporating a pyrazole nucleus are cornerstones in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Among the various pyrazole-based scaffolds, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines have garnered significant attention due to their prevalence in compounds exhibiting anti-cancer, anti-inflammatory, and kinase inhibitory properties. The strategic functionalization of the starting pyrazole synthon is paramount in directing the synthesis towards novel and potent therapeutic agents. This guide focuses on the utility of 2-(4-Amino-1H-pyrazol-1-yl)ethanol, a versatile building block, in the construction of such privileged heterocyclic systems. The presence of both a nucleophilic amino group and a reactive hydroxyethyl moiety on the pyrazole core offers unique opportunities for diverse synthetic transformations and the generation of molecular complexity.
Core Synthetic Strategies and Mechanistic Insights
The primary reactivity of this compound lies in the nucleophilicity of the 4-amino group, which readily participates in cyclocondensation reactions with various 1,3-bielectrophilic partners. The N-hydroxyethyl substituent can be a passive spectator, a modulator of physicochemical properties, or an active participant in subsequent intramolecular cyclizations, leading to more complex, rigidified tricyclic scaffolds.
I. Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
A robust and widely employed method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 4-aminopyrazole with a β-ketoester.[1] This reaction proceeds through a sequential process of imine formation followed by an intramolecular cyclization and dehydration.
Reaction Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Mechanistic Rationale: The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the ketoester, enhancing its electrophilicity. The 4-amino group of the pyrazole then attacks the carbonyl carbon, leading to a carbinolamine intermediate that dehydrates to form an imine. Subsequent tautomerization and intramolecular nucleophilic attack of the pyrazole ring nitrogen onto the ester carbonyl, followed by elimination of an alcohol, yields the fused pyrazolo[1,5-a]pyrimidin-7(4H)-one ring system. The choice of solvent and temperature is critical for driving the reaction to completion, with high-boiling point solvents like toluene or acetic acid being commonly employed.[1]
Experimental Protocol: Synthesis of 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.42 g, 10 mmol) in glacial acetic acid (20 mL).
-
Reaction Initiation: To the stirred solution, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Thermal Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum to afford the desired 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 142.16 | 10 | 1.42 g |
| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
Table 1: Reagent quantities for the synthesis of 6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
A similar strategy can be employed using 2-acetylbutyrolactone, which upon reaction with an aminopyrazole, leads to the formation of 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones through the opening of the butyrolactone ring.[2]
II. Synthesis of Pyrazolo[3,4-b]pyridines
The construction of the pyrazolo[3,4-b]pyridine scaffold from 4-aminopyrazoles can be achieved through various strategies, including the Gould-Jacobs reaction.[3] This reaction involves the condensation of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent chemical modification to yield the desired fused system.
Reaction Workflow: Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.
Mechanistic Considerations: The initial step is a nucleophilic attack of the 4-amino group on the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate, with the elimination of ethanol. The resulting enamine intermediate undergoes a thermally induced intramolecular cyclization, where a nitrogen from the pyrazole ring attacks one of the ester carbonyls, eliminating another molecule of ethanol to form a pyrazolo[3,4-b]pyridin-4-one derivative. This intermediate can then be converted to a more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride, which serves as a versatile handle for further functionalization.[3]
Experimental Protocol: Synthesis of 4-Hydroxy-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
-
Initial Condensation: Mix this compound (1.42 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol) in a flask and heat at 120-130 °C for 2 hours.
-
Thermal Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes. The mixture will solidify upon cooling.
-
Isolation: The crude solid can be used directly in the next step or purified by recrystallization from a suitable solvent.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 142.16 | 10 | 1.42 g |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 10 | 2.16 g (2.06 mL) |
Table 2: Reagent quantities for the synthesis of the pyrazolo[3,4-b]pyridin-4-one intermediate.
III. Potential for Tricyclic System Synthesis: Intramolecular Cyclization
The N-hydroxyethyl group on the pyrazole ring provides a unique opportunity for the synthesis of more complex, tricyclic fused systems. Following the formation of a pyrazolo[1,5-a]pyrimidin-7(4H)-one, the terminal hydroxyl group can be activated and undergo an intramolecular cyclization to form an oxazolo ring.
Proposed Synthetic Pathway: Formation of an Oxazolo-fused Pyrazolopyrimidine
Caption: Proposed pathway for the synthesis of a tricyclic oxazolo-fused system.
Synthetic Rationale: The hydroxyl group of the N-hydroxyethyl substituent can be converted into a good leaving group, for example, by reaction with thionyl chloride to form a chloroethyl derivative or with mesyl chloride to form a mesylate. Subsequent treatment with a non-nucleophilic base would facilitate an intramolecular Williamson ether synthesis-type reaction, where the enolic oxygen of the pyrimidinone ring acts as the nucleophile, displacing the leaving group to form the fused oxazolo ring. This strategy would lead to a rigid, planar tricyclic system with potential for unique biological activities.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile synthon for the construction of medicinally relevant fused heterocyclic systems. Its bifunctional nature allows for the straightforward synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are key scaffolds in modern drug discovery. Furthermore, the N-hydroxyethyl group serves as a latent reactive handle for the construction of more complex, tricyclic architectures. The protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the rich chemistry of this building block and to generate novel molecular entities for the development of next-generation therapeutics. The continued exploration of the reactivity of this and similar synthons will undoubtedly lead to the discovery of new and innovative fused heterocyclic compounds with significant biological potential.
References
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2018. URL
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyrimidin-7-ol 4a–4i. Reagent and condition.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2001. URL
- Synthesis of pyrazolo[1,5-a][1][4][5]triazine and oxazolo[4,5-d]pyrimidine derivatives and study of their vasodilator activity. Semantic Scholar, 2021. URL
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules, 2001. URL
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- (PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 2022. URL
- 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI, 2022. URL
- Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
- Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 2014. URL
Sources
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocol, improve yields, and overcome common experimental hurdles.
Synthetic Pathway Overview
The most common and practical route to synthesize this compound involves a two-step process starting from commercially available 4-nitro-1H-pyrazole. The general pathway includes an N-alkylation step followed by the reduction of the nitro group.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high yield?
A1: Both steps are crucial, but the N-alkylation of 4-nitro-1H-pyrazole (Step 1) is often the most challenging in terms of controlling regioselectivity. Pyrazoles can be alkylated at either of the two nitrogen atoms.[1][2] For this synthesis, alkylation at the N1 position is required. Fortunately, the presence of the electron-withdrawing nitro group at the C4 position sterically hinders the adjacent N-position, generally favoring the desired N1-alkylation. However, improper reaction conditions can still lead to the formation of the undesired N2-isomer, complicating purification and reducing the yield of the target intermediate.
Q2: Can I use a different starting material instead of 4-nitro-1H-pyrazole?
A2: While other routes exist, starting with 4-nitro-1H-pyrazole is generally the most efficient. The nitro group serves two important functions: it acts as a directing group during the alkylation step and is a reliable precursor to the desired amine functionality.[3] Synthesizing the pyrazole ring with the side chain already attached is more complex and often results in lower overall yields. It is worth noting that some precursors to 4-nitropyrazole, such as 1-nitropyrazole and sodium nitromalonaldehyde, have explosive properties and are not recommended for large-scale synthesis.[4]
Q3: What safety precautions should I take when running the nitro group reduction?
A3: Catalytic hydrogenation, a common method for this step, involves gaseous hydrogen and flammable catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel. Ensure your reaction is conducted in a well-ventilated fume hood using equipment rated for hydrogenation. The catalyst, especially Pd/C, can be pyrophoric when dry and exposed to air; always handle it as a wet slurry. When using alternatives like Tin(II) chloride (SnCl₂) in concentrated HCl, be aware that the reaction is highly acidic and corrosive.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This guide is divided into the two primary steps of the synthesis. Each section addresses common problems, their probable causes, and actionable solutions.
Part 1: N-Alkylation of 4-Nitro-1H-pyrazole
This step involves the reaction of 4-nitro-1H-pyrazole with an ethanol synthon, typically 2-chloroethanol or 2-bromoethanol, in the presence of a base.
Caption: Troubleshooting workflow for the N-alkylation step.
Problem 1: Low yield of the desired N1-alkylated product and/or formation of the N2-isomer.
-
Potential Cause A: Suboptimal Base. The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the pyrazole, leading to a slow or incomplete reaction. A base that is too strong or sterically hindered can influence the N1/N2 alkylation ratio.
-
Solution: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, often providing good regioselectivity. Sodium hydride (NaH) can also be used for a more forceful deprotonation, which may increase the reaction rate.[6] Start with 1.5-2.0 equivalents of K₂CO₃. If yields are still low, consider switching to NaH in an anhydrous solvent like DMF or THF.
-
-
Potential Cause B: Inappropriate Solvent. The solvent affects the solubility of the pyrazole salt and the kinetics of the Sₙ2 reaction.
-
Solution: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is an excellent choice as it readily dissolves the pyrazole and its salt. Acetonitrile (MeCN) is another good option. Avoid protic solvents like ethanol or water, as they can interfere with the nucleophilicity of the pyrazole anion.
-
-
Potential Cause C: Incorrect Reaction Temperature. Alkylation reactions are temperature-sensitive.
-
Solution: The reaction can be run from room temperature to a moderately elevated temperature (e.g., 60-80 °C). Higher temperatures can increase the reaction rate but may also lead to more side products or decreased regioselectivity. It is recommended to start the reaction at room temperature and gently heat if the reaction is sluggish as monitored by TLC.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For difficult substrates) | Rationale |
| Alkylating Agent | 2-Bromoethanol (1.1-1.2 eq.) | 2-Bromoethanol (1.1-1.2 eq.) | Bromoethanol is more reactive than chloroethanol. |
| Base | K₂CO₃ (1.5-2.0 eq.) | NaH (1.1 eq., 60% dispersion) | K₂CO₃ is easier to handle; NaH is stronger for full deprotonation.[6] |
| Solvent | DMF or Acetonitrile | Anhydrous DMF or THF | Polar aprotic solvents favor Sₙ2 reactions. |
| Temperature | 25 °C to 70 °C | 0 °C to 25 °C (for NaH addition), then RT | Control temperature to balance reaction rate and selectivity. |
Part 2: Reduction of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
This step converts the nitro-intermediate into the final amino product. The most common method is catalytic hydrogenation.
Problem 2: Incomplete reduction of the nitro group.
-
Potential Cause A: Inactive Catalyst. The catalyst (e.g., Pd/C, Raney® Ni) may have lost its activity due to improper storage, handling, or poisoning by impurities in the substrate or solvent.
-
Solution: Use a fresh batch of catalyst from a reliable supplier. Ensure the catalyst is handled properly, typically as a wet slurry to prevent deactivation (and fire hazard). A higher catalyst loading (e.g., 5-10 mol% Pd) can also be effective.
-
-
Potential Cause B: Insufficient Hydrogen Pressure or Reaction Time. The reduction may be slow under atmospheric pressure.
-
Solution: While the reaction can often be run under a balloon of hydrogen, using a Parr shaker or a similar hydrogenation apparatus at elevated pressure (e.g., 50 psi) will significantly accelerate the reaction. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Potential Cause C: Formation of Intermediates. Catalytic hydrogenation of nitroarenes can proceed through nitroso and hydroxylamine intermediates. Accumulation of these intermediates can slow the final conversion to the amine.[7]
-
Solution: Ensure efficient stirring to maximize gas-liquid-solid phase transfer. In some industrial processes, additives like vanadium compounds have been used to prevent the accumulation of hydroxylamine intermediates, though this is less common on a lab scale.[7]
-
Problem 3: Formation of side products or difficulties with product isolation.
-
Potential Cause A: Over-reduction or Side Reactions. Although less common for this substrate, aggressive reducing conditions can sometimes lead to unwanted side reactions.
-
Solution: Stick to milder, more chemoselective methods. Catalytic hydrogenation is generally very selective for the nitro group.[8] If issues persist, consider alternative chemical reductions. The use of iron powder with ammonium chloride in an ethanol/water mixture is a classic, cheap, and effective method that avoids high-pressure equipment.[5] Another option is using Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with reflux.[5]
-
| Method | Reducing System | Solvent | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C | Methanol, Ethanol | High yield, clean reaction, water is the only byproduct. | Requires specialized equipment; catalyst can be pyrophoric.[9] |
| Metal/Acid Reduction | Fe powder (5 eq.), NH₄Cl (2 eq.) | Ethanol/Water | Inexpensive, high functional group tolerance, easy setup. | Workup requires filtering off iron salts; can be messy.[5] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (4-5 eq.) | Ethanol, Ethyl Acetate | Mild conditions, good for sensitive substrates. | Requires removal of tin salts during workup, which can be tedious.[5] |
-
Potential Cause B: Difficulty in Purification. The final product is a polar amino alcohol, which can be difficult to purify by standard silica gel chromatography due to streaking. It may also have high water solubility, making extraction challenging.
-
Solution: Acid Salt Crystallization. This is a highly effective purification technique for basic compounds like amines.[10]
-
After the reaction workup, dissolve the crude product in a suitable solvent like isopropanol or ethanol.
-
Add a solution of an acid (e.g., HCl in isopropanol, or oxalic acid in ethanol) dropwise until the product precipitates as its salt.
-
The salt is often a highly crystalline solid that can be easily filtered and washed, leaving many impurities behind in the solvent.
-
If the freebase is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) followed by extraction.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
-
To a round-bottom flask charged with 4-nitro-1H-pyrazole (1.0 eq.), add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of pyrazole).
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add 2-bromoethanol (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the crude 2-(4-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq.) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C, 5 mol % Pd), ensuring the catalyst is wetted with the solvent (add the solvent to the catalyst first, then transfer the slurry).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (initially via a balloon, or pressurize to 50 psi in an appropriate apparatus).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (which stains with ninhydrin) indicates product formation.
-
Once the reaction is complete, carefully purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For purification, refer to the "Acid Salt Crystallization" method described in the troubleshooting section.[10]
References
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).
- Hegde, M. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
- Regioselective and guided C-H activation of 4-nitropyrazoles. (2014). PubMed. [Link]
- N-alkylation method of pyrazole. (1997).
- Optimization of pyrazole N-alkylation conditions. (n.d.).
- Catalytic hydrogenation process for preparing pyrazoles. (2017).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Regioselective and Guided C–H Activation of 4‑Nitropyrazoles. (2014). Figshare. [Link]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2019). PMC. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022).
- Process for the catalytic hydrogenation of aromatic nitro compounds. (1998).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
- Method for purifying pyrazoles. (2011).
- Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2021). PMC. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). DSpace@MIT. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Purification of Polar Aminopyrazoles
Welcome to the technical support center for the purification of polar aminopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this important class of heterocyclic compounds. The inherent polarity and basicity of aminopyrazoles often lead to frustrating purification outcomes, from poor chromatographic resolution to low recovery.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and optimize your purification strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar aminopyrazoles.
Q1: Why are my polar aminopyrazole compounds difficult to retain on a standard C18 reversed-phase column?
A1: This is a classic challenge rooted in the fundamental principles of reversed-phase chromatography (RPC). RPC separates compounds based on hydrophobicity.[1][2][3] Your highly polar aminopyrazole has a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase (typically a water/acetonitrile or water/methanol mixture).[3][4] Consequently, it travels with the solvent front and elutes in or near the void volume with little to no retention.
Q2: I observe significant peak tailing when purifying my aminopyrazole. What is the primary cause?
A2: Peak tailing for basic compounds like aminopyrazoles is most often caused by secondary interactions with the stationary phase.[5][6] The basic amine groups on your molecule can interact ionically with acidic residual silanol groups (Si-OH) present on the surface of silica-based columns.[5][6][7] These strong, undesirable interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical, tailing peak shape.[5]
Q3: Is normal-phase chromatography on silica gel a good option for these compounds?
A3: While it may seem intuitive to use a polar stationary phase for a polar compound, normal-phase chromatography on bare silica gel can be problematic for aminopyrazoles. The basicity of the amino group can lead to very strong, sometimes irreversible, binding to the acidic silica gel surface. This can result in poor recovery, streaking on TLC plates, and severe peak tailing in column chromatography.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable and robust alternative.[9][10][11]
Q4: What are the main alternative purification strategies I should consider?
A4: For polar aminopyrazoles, it's crucial to look beyond standard reversed-phase chromatography. The three most effective alternatives are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a reversed-phase type eluent (high organic content), promoting the retention of polar compounds.[9][10][11]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating polar compounds and is considered a type of normal-phase chromatography.[12][13][14] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol, offering fast and efficient separations.[12][13][15]
-
Crystallization: For compounds that are solids, crystallization is a powerful purification technique that can be highly effective for removing both polar and non-polar impurities.[16][17]
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the purification of polar aminopyrazoles.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography (RPC)
Question: My polar aminopyrazole elutes in the void volume on a C18 column. How can I increase its retention?
Answer: This is a common issue when a compound is too polar for traditional RPC. Here are several strategies to systematically address this problem:
Strategy 1: Employ an Embedded Polar Group (EPG) Column
-
Rationale: EPG columns have polar functional groups (e.g., amides or carbamates) embedded within the alkyl chains of the stationary phase. These groups help to create a more hydrated surface, which enhances the retention of polar analytes that are often excluded from traditional C18 phases. This approach offers a different selectivity compared to standard C18 columns and can be a simple first step.[3]
-
Protocol:
-
Replace your standard C18 column with an EPG column (e.g., C18-amide, C18-carbamate).
-
Start with a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Run a gradient to a lower aqueous percentage to elute your compound.
-
Monitor the retention time. If retention is achieved, optimize the gradient for the best separation.
-
Strategy 2: Use an Ion-Pairing Reagent
-
Rationale: For aminopyrazoles that can be protonated (form a positive charge), adding an ion-pairing reagent to the mobile phase can dramatically increase retention. The reagent, typically a long-chain alkyl sulfonic acid (e.g., trifluoroacetic acid (TFA) as a simple pair, or sodium dodecylbenzenesulfonate for stronger pairing), forms a neutral ion-pair with your charged analyte. This new complex is more hydrophobic and interacts more strongly with the C18 stationary phase.[8]
-
Protocol:
-
Prepare your aqueous mobile phase containing the ion-pairing reagent. A common starting point is 0.1% TFA.
-
Equilibrate the C18 column thoroughly with the ion-pairing mobile phase.
-
Inject your sample and run your gradient.
-
Note: Ion-pairing reagents can be difficult to remove from a column. It is often recommended to dedicate a column specifically for ion-pairing applications.
-
Issue 2: Poor Peak Shape (Tailing) in Chromatography
Question: My aminopyrazole peak is broad and tails significantly in both RPC and HILIC. How can I improve the peak shape?
Answer: Peak tailing is a sign of undesirable secondary interactions. The following steps can help mitigate this issue.
Step 1: Modify the Mobile Phase pH
-
Rationale: The basicity of the amino group is a primary driver of peak tailing due to its interaction with acidic silanols on the column packing. By lowering the pH of the mobile phase, you can protonate both the aminopyrazole (making it positively charged) and suppress the ionization of the silanol groups.[5] This leads to more uniform interactions and a sharper, more symmetrical peak.
-
Protocol:
-
Add an acid modifier to your mobile phase. Common choices are 0.1% formic acid or 0.1% acetic acid. For RPC, a low pH (≤ 3) is often effective.[5]
-
Ensure your column is stable at the chosen pH. Modern columns offer extended pH stability.[18]
-
Thoroughly equilibrate the column with the acidified mobile phase before injecting your sample.
-
Step 2: Use a High-Purity, End-Capped Column
-
Rationale: Modern HPLC columns are designed to minimize peak tailing for basic compounds. "End-capping" is a process where the manufacturer treats the silica support to block most of the residual silanol groups.[6][7] Using a high-purity, double end-capped column will significantly reduce the sites available for secondary interactions.[7]
-
Action: Check the specifications of your column. If it is an older, Type A silica column, consider upgrading to a modern, high-purity, end-capped Type B silica column.[5]
Step 3: Consider a Mobile Phase Additive (Ion-Pairing or Competitive Base)
-
Rationale: If pH modification is not sufficient, a mobile phase additive can be used to mask the active silanol sites. A competitive base, like triethylamine (TEA), can be added in small concentrations (e.g., 20 mM). The TEA will preferentially interact with the silanol groups, effectively shielding them from your aminopyrazole analyte.
-
Caution: TEA can interfere with UV detection at low wavelengths and is not suitable for mass spectrometry. This approach is more common in preparative chromatography.
Workflow for Diagnosing and Solving Purification Issues
Caption: Decision tree for troubleshooting common aminopyrazole purification issues.
Issue 3: Difficulty with Crystallization
Question: My polar aminopyrazole is an oil or refuses to crystallize from common solvents. How can I induce crystallization?
Answer: The high polarity of aminopyrazoles can make them highly soluble in many solvents, making crystallization challenging. Here are some techniques to try.
Technique 1: Solvent Diffusion (Vapor or Liquid)
-
Rationale: This method slowly changes the solvent environment from one in which your compound is soluble to one in which it is insoluble, promoting slow crystal growth.[16]
-
Vapor Diffusion Protocol:
-
Dissolve your compound in a small amount of a polar, volatile solvent in which it is very soluble (e.g., methanol, acetone).
-
Place this vial, uncapped, inside a larger, sealed jar that contains a non-polar "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether).
-
Over time, the anti-solvent vapor will diffuse into the solvent, slowly decreasing the solubility of your compound and inducing crystallization.
-
-
Liquid Diffusion Protocol:
-
Dissolve your compound in a denser polar solvent (e.g., DMSO, DMF).
-
Carefully layer a less dense, miscible anti-solvent (e.g., isopropanol, ethanol) on top without mixing.
-
Seal the vial and allow the solvents to slowly mix at the interface, creating a zone of supersaturation where crystals can form.
-
Technique 2: Antisolvent Addition
-
Rationale: This is a more rapid method to induce precipitation, which can sometimes yield crystalline material. The key is to add the antisolvent very slowly to a stirred, concentrated solution of your compound.[19]
-
Protocol:
-
Dissolve your compound in a minimum amount of a good solvent.
-
While stirring, add a poor solvent (the antisolvent) dropwise until the solution becomes cloudy (the point of supersaturation).
-
Add a drop or two of the good solvent to redissolve the precipitate.
-
Seal the container and allow it to stand undisturbed. Often, crystals will form over time.
-
Table 1: Common Solvent Systems for Crystallization of Polar Compounds
| Good Solvent (Polar) | Common Antisolvent (Less Polar) |
| Methanol | Diethyl Ether, Dichloromethane |
| Ethanol | Hexane, Toluene |
| Water | Acetone, Isopropanol, Acetonitrile |
| Acetone | Heptane, Diethyl Ether |
| Dimethylformamide (DMF) | Water, Ethanol |
Part 3: Advanced Purification Protocols
Protocol 1: Method Development for HILIC Purification
Objective: To develop a robust HILIC method for the separation of a polar aminopyrazole from its impurities.
Materials:
-
HILIC Column (e.g., bare silica, amide, or zwitterionic phase)[20]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 10 mM Ammonium Acetate or 0.1% Formic Acid
-
Sample dissolved in 90:10 Acetonitrile:Water
Methodology:
-
Column Selection: Start with a zwitterionic or amide HILIC column, as they are versatile and show good peak shape for basic compounds.[20]
-
Initial Mobile Phase Conditions: HILIC requires a high organic content to achieve retention.[9] Start with a mobile phase of 95% Acetonitrile / 5% aqueous buffer.
-
Scouting Gradient:
-
Time 0 min: 95% A, 5% B
-
Time 10 min: 50% A, 50% B
-
Time 12 min: 50% A, 50% B
-
Time 12.1 min: 95% A, 5% B
-
Time 15 min: 95% A, 5% B
-
-
Analysis of Results:
-
If retention is too low: Your compound is not polar enough for these conditions, or you need an even higher starting percentage of organic solvent. However, for aminopyrazoles, this is unlikely.
-
If retention is too high: Your compound is very polar. You will need to adjust the gradient to elute with a higher percentage of the aqueous phase (B).
-
-
Optimization:
-
Peak Shape: If peak tailing is observed, ensure your mobile phase is buffered. Ammonium acetate or formate buffers are excellent for HILIC and are MS-compatible.[9] Adjusting the buffer concentration or pH can improve symmetry.[10]
-
Resolution: Adjust the gradient slope. A shallower gradient will provide better resolution between closely eluting peaks.
-
Protocol 2: Purification by Supercritical Fluid Chromatography (SFC)
Objective: To achieve a fast and efficient purification of a polar aminopyrazole using SFC.
Materials:
-
SFC system with a back-pressure regulator.
-
SFC Column (e.g., 2-ethylpyridine, diol, or amino-based phases).
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol, often with an additive.
-
Additive: Trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
Methodology:
-
Column and Co-solvent Selection: For basic compounds like aminopyrazoles, a 2-ethylpyridine column is often a good starting point as it is designed to interact favorably with bases.[14] Methanol is the most common co-solvent.
-
Additive Selection: To improve the peak shape of a basic analyte, an acidic additive like TFA can be added to the methanol co-solvent (e.g., 13 mM TFA in methanol).[12]
-
Initial Screening Conditions:
-
Column Temperature: 40 °C
-
Back Pressure: 120 bar
-
Flow Rate: 2-4 mL/min (for analytical scale)
-
Gradient: Start with 5% co-solvent and ramp up to 40% or 50% over 5-10 minutes.
-
-
Optimization:
-
SFC is highly tunable.[13] Small changes in co-solvent percentage, pressure, temperature, or the type/concentration of the additive can significantly alter the selectivity and resolution of the separation.
-
If your compound is not eluting, increase the percentage of the methanol co-solvent in your gradient.
-
If peaks are tailing, try increasing the concentration of the additive.
-
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- How Good is SFC for Polar Analytes?
- Peak Shape Changes Over Time - Waters Corpor
- How to fix peak shape in hplc?
- Supercritical Fluid Chromatography (SFC)
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. [Link]
- Don't Lose It: Getting Your Peaks in Shape | Agilent. [Link]
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - MDPI. [Link]
- Video: Supercritical Fluid Chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - Chrom
- Getting crystals your crystallographer will treasure: a beginner's guide - National Institutes of Health (NIH). [Link]
- Reversed-phase chrom
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
- 7.
- Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimiz
- Recent Advances in Aminopyrazoles Synthesis and Functionalization - Labor
- HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC Intern
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis - Net-Gen. [Link]
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. [Link]
- Making HILIC Work for You—Column Selection - LCGC Intern
- When To Use Reverse Phase Chromatography? - Chemistry For Everyone (YouTube). [Link]
- 3(5)-aminopyrazole - Organic Syntheses. [Link]
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic
- Approaches towards the synthesis of 5-aminopyrazoles - National Institutes of Health (NIH). [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 14. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis [mdpi.com]
- 15. Video: Supercritical Fluid Chromatography [jove.com]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. waters.com [waters.com]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Pyrazole Synthesis Technical Support Center: A Guide to Minimizing Side Products
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted side products. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of two isomeric pyrazoles in my reaction. How can I control the regioselectivity?
This is one of the most common challenges in pyrazole synthesis, particularly in the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] When using an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two regioisomeric products.[1]
Several factors influence the final isomer ratio:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will favor the initial attack at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity. Acid catalysis can influence the rate of imine formation and cyclization.[3][4]
-
Solvent Choice: The solvent can have a profound effect on the isomer ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[5] This is because these non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]
Troubleshooting Guide: Improving Regioselectivity
| Observation | Potential Cause | Recommended Action |
| Approximately 1:1 mixture of regioisomers. | Reaction conditions are not optimized for regiocontrol. Standard solvents like ethanol can lead to equimolar mixtures.[6] | 1. Solvent Screening: Switch to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[5] 2. pH Adjustment: If applicable to your substrate, experiment with acidic or basic catalysis. For example, some reactions show improved selectivity under acidic conditions.[5] 3. Temperature Control: Vary the reaction temperature. Lower temperatures may favor the thermodynamically controlled product. |
| The undesired regioisomer is the major product. | The electronic and steric factors of your substrates favor the formation of the unwanted isomer under the current conditions. | 1. Re-evaluate Substrate Design: If possible, consider modifying the substituents on the 1,3-dicarbonyl or hydrazine to sterically or electronically favor the desired pathway. 2. Catalyst Screening: Investigate the use of different catalysts. For example, nano-ZnO has been used as a catalyst in some pyrazole syntheses to achieve excellent yields.[6] |
Experimental Protocol: Regioselective Pyrazole Synthesis using a Fluorinated Solvent
This protocol provides a general guideline for enhancing regioselectivity. Optimization for specific substrates may be necessary.
-
In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to isolate the major regioisomer.
Q2: My reaction has stalled at the pyrazoline intermediate. How can I promote aromatization to the pyrazole?
The condensation of hydrazines with α,β-unsaturated ketones initially forms pyrazolines, which then require an oxidation step to yield the final pyrazole.[2] If this oxidation does not occur or is inefficient, the pyrazoline will be a significant side product.
Troubleshooting Guide: Incomplete Aromatization
| Observation | Potential Cause | Recommended Action |
| The major product is the pyrazoline, with little to no pyrazole formation. | The reaction conditions lack a suitable oxidant or the energy barrier for aromatization is too high. | 1. In-situ Oxidation: Introduce an oxidizing agent to the reaction mixture. Options include bubbling air or oxygen through the solution, or adding a chemical oxidant like bromine or iodine.[7] Heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can also be effective.[7] 2. Post-synthesis Oxidation: Isolate the pyrazoline and subject it to a separate oxidation step. This provides better control over the reaction. |
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the isolated pyrazoline intermediate in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Heat the solution to a temperature between 80-120 °C.
-
Bubble a gentle stream of oxygen or air through the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting pyrazoline is consumed.
-
Cool the reaction mixture and perform an appropriate work-up, followed by purification.
Q3: I am observing the formation of bis-pyrazole derivatives as side products. How can I avoid this?
Bis-pyrazoles can form under certain conditions, for instance, through the reaction of bis(cyanoacetic acid hydrazide) derivatives with hydrazonoyl chlorides.[8] While often synthesized intentionally, their unintended formation can be problematic. This can occur if your starting materials have multiple reactive sites or if side reactions lead to dimerization.
Troubleshooting Guide: Formation of Bis-Pyrazoles
| Observation | Potential Cause | Recommended Action |
| A significant amount of a higher molecular weight product, suspected to be a bis-pyrazole, is formed. | 1. Dimeric starting materials or impurities. 2. Reaction conditions favoring intermolecular reactions. | 1. Purity of Starting Materials: Ensure the purity of your starting materials to avoid reactive dimeric impurities. 2. Reaction Concentration: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions. 3. Stoichiometry Control: Carefully control the stoichiometry of your reactants. |
Q4: I am performing an N-alkylation on my pyrazole and getting a mixture of N-1 and N-2 alkylated products. How can I control this?
The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two isomers due to the tautomerism of the pyrazole ring.[9] The ratio of these products is dependent on the nature of the substituents on the pyrazole ring, the alkylating agent, the base used, and the solvent.[9][10]
Troubleshooting Guide: Controlling N-Alkylation Regioselectivity
| Observation | Potential Cause | Recommended Action |
| A mixture of N-1 and N-2 alkylated pyrazoles is obtained. | The electronic and steric environment of the two nitrogen atoms are similar enough that both are alkylated under the reaction conditions. | 1. Choice of Base and Solvent: The nature of the base and the solvent can influence the regioselectivity. Experiment with different base/solvent combinations (e.g., NaH in THF vs. K2CO3 in DMF). 2. Steric Control: The major product is often controlled by sterics. Using a bulkier alkylating agent may improve selectivity for the less sterically hindered nitrogen.[11] 3. Protecting Groups: In complex syntheses, consider a protecting group strategy to block one of the nitrogen atoms before alkylation. |
Q5: I am having difficulty purifying my pyrazole product from the reaction mixture. What are some effective purification strategies?
Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, side products, and isomers.
Troubleshooting Guide: Purification of Pyrazoles
| Problem | Recommended Purification Technique |
| Separating Regioisomers: | Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be effective. Try solvents like ethanol, methanol, or ethyl acetate.[12] |
| Removing Polar Impurities: | Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[9] You may be able to purify your product by dissolving the crude mixture in an organic solvent, washing with a dilute acid solution to remove more basic impurities, or in some cases, extracting the pyrazole into the acidic aqueous phase and then re-neutralizing to recover it.[12] Precipitation as an Acid Addition Salt: The pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., HCl, H2SO4) to precipitate it as a salt, which can then be isolated and neutralized.[13] |
| Compound is Unstable on Silica Gel: | Deactivated Silica Gel: Deactivate the silica gel with triethylamine or ammonia in methanol before performing column chromatography.[12] Reverse-Phase Chromatography: If the compound is stable to reverse-phase conditions, purification on a C18 column using a water/acetonitrile or water/methanol gradient can be a good alternative.[12] |
Visualizing Reaction Pathways
To better understand the challenges in pyrazole synthesis, the following diagrams illustrate key concepts.
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
References
- Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Various Authors. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- PubMed. (n.d.). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- IOP Publishing. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series.
- ResearchGate. (n.d.). Synthesis of bis (pyrazole-5-ols) (6b).
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Various Authors. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
- ResearchGate. (n.d.). Synthesis of bispyrazoles 114a,b.
- ScienceDirect. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Various Authors. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- PMC - NIH. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Optimizing reaction conditions (solvent, temperature, catalyst) for pyrazole formation.
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for pyrazole formation. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and scientifically sound.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low yields are a common challenge in pyrazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can interfere with the reaction. It is recommended to use fresh or purified reagents.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessive heat can lead to the degradation of reactants or products.[2] A temperature-controlled approach, starting from room temperature and gradually increasing, can help identify the optimal range.[3][4] For thermally sensitive compounds, microwave-assisted synthesis can be an effective alternative, often leading to shorter reaction times and higher yields.[5][6][7]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Stoichiometry of Reactants: Verify the stoichiometry of your reactants. An excess of one reactant, typically the hydrazine derivative, may sometimes improve the yield.[1]
-
Inappropriate Solvent: The choice of solvent is critical and can significantly impact yield. While ethanol is a common solvent, aprotic dipolar solvents like DMF, NMP, or DMAc can sometimes give better results, especially in the presence of an acid catalyst.[8] For greener approaches, water or solvent-free conditions have also been shown to be effective.[9][10]
-
Catalyst Issues: The choice and amount of catalyst are crucial. For the classical Knorr synthesis, an acid catalyst like acetic acid is often used.[1] However, other catalysts such as Lewis acids (e.g., Sc(OTf)₃, CeO₂/SiO₂) or solid acid catalysts (e.g., Amberlyst-70) might be more effective for your specific substrates.[1][9] The catalyst loading should also be optimized.
-
Formation of Stable Intermediates: The reaction may be stalling at a stable intermediate, such as a pyrazoline, which does not readily dehydrate to the pyrazole. Adjusting the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[1][8]
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Strategies for Scaling Up the Production of 2-(4-Amino-1H-pyrazol-1-yl)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Amino-1H-pyrazol-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common issues encountered during the production of this valuable heterocyclic building block. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.
Synthetic Overview
The most common and scalable route to this compound involves a two-step sequence starting from commercially available 4-nitropyrazole. This strategy isolates the two key transformations—N-alkylation and nitro group reduction—allowing for clear process control and optimization at each stage.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route?
A1: A two-step synthesis starting with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group is the most robust and widely adopted strategy. This approach uses readily available starting materials and avoids potential compatibility issues between the reagents used in each step. A novel synthesis described in the literature involves a Mitsunobu reaction for the alkylation, followed by catalytic hydrogenation, which is a highly reliable method.[1]
Q2: What are the critical parameters for the N-alkylation of 4-nitropyrazole (Step 1)?
A2: The critical parameters are the choice of base, solvent, and temperature. These factors control the reaction rate and, most importantly, the regioselectivity of the alkylation (N1 vs. N2 substitution). A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is common, but for scalability, weaker bases like potassium carbonate (K₂CO₃) are often preferred for safety and cost reasons. Temperature control is crucial to minimize side reactions.
Q3: Which methods are recommended for the nitro group reduction on the pyrazole ring (Step 2) at scale?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is the most atom-economical and cleanest method for this transformation.[2] It typically provides high yields and avoids the use of stoichiometric metal reagents that can lead to purification challenges.[2][3] Metal/acid systems like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are also effective alternatives, though they generate more waste.[4]
Q4: How can I effectively monitor the progress of both reaction steps?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods. For TLC, a standard mobile phase of ethyl acetate/hexanes can typically resolve the starting material, intermediate, and product. HPLC provides more quantitative data on conversion and purity, which is essential for process control during scale-up.
Q5: What are the best practices for purifying the final product, this compound?
A5: Aminopyrazoles can be challenging to purify via silica gel chromatography due to their polarity and basicity, which can cause streaking on the column. Crystallization is the preferred method for large-scale purification. If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride salt) can often induce crystallization and yield a highly pure, stable solid.[5] For some aminopyrazole syntheses, the product precipitates directly from the reaction mixture in high purity, requiring no further purification beyond filtration and washing.[6]
Troubleshooting Guide: Step 1 - N-Alkylation of 4-Nitropyrazole
Problem: Low Yield or Incomplete Reaction
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base | The deprotonation of the pyrazole NH is required for the reaction to proceed. Ensure at least 1.0-1.2 equivalents of base are used. For weaker bases like K₂CO₃, the reaction may require more forcing conditions (higher temperature, longer reaction time). |
| Poor Solubility | If the pyrazole salt is not soluble in the chosen solvent, the reaction will be slow. For K₂CO₃, polar aprotic solvents like DMF or acetonitrile are recommended. The addition of a phase-transfer catalyst (e.g., TBAB) can sometimes be beneficial in less polar solvents. |
| Low Reaction Temperature | While lower temperatures can improve regioselectivity, they may also slow the reaction rate significantly. If the reaction is stalling, consider gradually increasing the temperature (e.g., from room temperature to 50-60 °C) while monitoring by HPLC/TLC. |
| Reagent Decomposition | 2-Bromoethanol can undergo base-catalyzed elimination to form vinyl alcohol (acetaldehyde). This is more likely at higher temperatures. Ensure the alkylating agent is added to the pre-formed pyrazole salt solution, and maintain good temperature control. |
Problem: Poor Regioselectivity (Formation of N1 and N2 Isomers)
The alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 substituted products. For 4-nitropyrazole, the N1-substituted product, 2-(4-Nitro-1H-pyrazol-1-yl)ethanol, is generally the desired thermodynamic product.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky alkylating agents tend to favor substitution at the less sterically hindered nitrogen. For the ethanol sidechain, this effect is minimal.
-
Reaction Conditions: Kinetic control (strong base, low temperature) can sometimes favor the N2 isomer, while thermodynamic control (weaker base, higher temperature) often favors the more stable N1 isomer.
Troubleshooting & Optimization:
-
Screen Solvents and Bases: Perform small-scale experiments comparing different conditions. For instance, compare NaH in THF at 0 °C vs. K₂CO₃ in DMF at 60 °C.
-
Analytical Confirmation: Use ¹H NMR to distinguish the isomers. The chemical shifts of the pyrazole ring protons will be distinct for the N1 and N2 isomers. 2D NMR techniques like NOESY can definitively confirm which nitrogen the sidechain is attached to.
Troubleshooting Guide: Step 2 - Reduction of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
The reduction of an aromatic nitro group is a highly exothermic process and must be handled with appropriate safety precautions, especially during scale-up.[2]
Caption: Troubleshooting logic for incomplete nitro group reduction.
Problem: Incomplete Reduction or Formation of Intermediates
An incomplete reduction can leave starting material or result in the accumulation of intermediates like nitroso or hydroxylamine species.[4]
| Method | Potential Cause | Explanation & Recommended Solution |
| Catalytic Hydrogenation (H₂, Pd/C) | Catalyst Deactivation/Poisoning | Catalysts like Pd/C can be poisoned by impurities such as sulfur or certain halide compounds.[7] Solution: Ensure the starting material is pure. Use high-quality, fresh catalyst. If poisoning is suspected, filtering the reaction mixture through a plug of silica or activated carbon before adding the catalyst may help. |
| Insufficient H₂ Pressure | Some reductions require higher hydrogen pressure to proceed to completion. Solution: If your equipment allows, increase the H₂ pressure (e.g., from 50 psi to 100 psi).[4] | |
| Poor Catalyst/Substrate Mixing | On a larger scale, ensuring the solid catalyst is well-suspended and in contact with the dissolved substrate and H₂ gas is critical. Solution: Use appropriate agitation (mechanical stirring is preferred over magnetic stirring for larger volumes). | |
| Metal/Acid (Fe/HCl, SnCl₂) | Insufficient Reducing Agent | These are stoichiometric reactions. Ensure a sufficient excess of the metal (typically 3-5 equivalents) is used to drive the reaction to completion.[7] |
| Metal Passivation | The surface of the metal can become passivated, reducing its reactivity. Solution: Use finely powdered metal to maximize surface area. Pre-activation of the metal (e.g., by washing with dilute HCl) can sometimes be necessary.[4] | |
| Incorrect pH | The reduction potential of these systems is pH-dependent. The reaction may stall if the acid is consumed. Solution: Ensure adequate acid is present throughout the reaction. Monitor the pH if possible. |
Experimental Protocols & Workflows
Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
-
Reaction Setup: To a stirred suspension of 4-nitropyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (5-10 mL per gram of pyrazole), add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed as monitored by TLC or HPLC (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization from a suitable solvent like isopropanol or ethyl acetate/hexanes.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-(4-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd basis) under an inert atmosphere (N₂ or Argon).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon or 50 psi) at room temperature until the reaction is complete by TLC/HPLC (typically 2-4 hours).
-
Workup: Carefully purge the reaction vessel with an inert gas (N₂ or Argon) to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by crystallization or salt formation if necessary.
Workflow: Product Purification
Caption: Decision workflow for the purification of the final product.
Analytical Data Summary
The following table summarizes the expected analytical data for the key compounds in the synthesis. Actual chemical shifts may vary depending on the solvent and instrument.
| Compound | ¹H NMR (Typical Shifts, DMSO-d₆) | ¹³C NMR (Typical Shifts, DMSO-d₆) | Mass Spec (ESI+) |
| 4-Nitropyrazole | δ 14.0 (br s, 1H), 8.8 (s, 1H), 8.2 (s, 1H) | δ 140.1, 135.5, 128.8 | m/z 114.0 [M+H]⁺ |
| 2-(4-Nitro-1H-pyrazol-1-yl)ethanol | δ 8.9 (s, 1H), 8.3 (s, 1H), 5.0 (t, 1H, OH), 4.2 (t, 2H), 3.7 (q, 2H) | δ 140.5, 136.0, 129.5, 59.5, 52.0 | m/z 158.1 [M+H]⁺ |
| This compound | δ 7.0 (s, 1H), 6.8 (s, 1H), 4.8 (t, 1H, OH), 4.2 (s, 2H, NH₂), 4.0 (t, 2H), 3.6 (q, 2H) | δ 130.0, 125.0, 118.0, 60.0, 53.0 | m/z 128.1 [M+H]⁺ |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Reddit. (2022).
- Google Patents. (2017).
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide.
- YouTube. (2020). Reduction of nitro groups on benzene.
- ResearchGate. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- MDPI. (2023).
- PMC - NIH. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Aminopyrazole Synthesis
Welcome to the technical support center for managing reaction exotherms during the synthesis of aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the thermal safety and success of your experiments.
Fundamental Principles of Exotherm Management
The synthesis of aminopyrazoles, particularly through the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles, is often accompanied by significant heat release (exotherm).[1][2][3] The primary challenge lies in dissipating this heat effectively to prevent a rapid temperature increase, which can lead to a dangerous situation known as a thermal runaway.[4][5][6] A thermal runaway can result in boiling of the solvent, excessive pressure build-up, and potentially explosive decomposition of reagents like hydrazine.[7]
Effective exotherm management is crucial not only for safety but also for achieving desired product yield and purity. Uncontrolled temperature fluctuations can lead to the formation of unwanted side products and impurities.
Troubleshooting Guide: Common Exotherm-Related Issues
This section addresses specific problems you might encounter during the synthesis of aminopyrazoles in a question-and-answer format.
Question: My reaction temperature is spiking uncontrollably during the addition of hydrazine. What are the immediate steps and long-term solutions?
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of the hydrazine or other highly reactive reagents.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If using an ice bath, ensure there is a slurry of ice and water for maximum surface contact with the flask.
-
Increase Stirring: A higher stirring rate can improve heat transfer from the reaction mixture to the cooling medium, preventing the formation of localized hot spots.
Long-Term Solutions:
-
Slow, Controlled Addition: Use a syringe pump for the slow, controlled addition of the limiting reagent. This ensures that the rate of heat generation does not exceed the rate of heat removal by the cooling system.[5]
-
Dilution: Conducting the reaction at a lower concentration can help to moderate the exotherm. The additional solvent acts as a heat sink, absorbing the energy released.[8]
-
Pre-cooling: Cool the reaction mixture and the reagent to be added to the target reaction temperature before starting the addition.
Question: I observed a significant exotherm even with slow addition. Could my solvent choice be the problem?
Answer:
Yes, solvent selection is critical for thermal management.[9][10] Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase.
-
Boiling Point: The boiling point of your solvent sets the upper limit of your reaction temperature under atmospheric pressure. A solvent with a boiling point well above your intended reaction temperature provides a wider safety margin.[9][11]
-
Thermal Conductivity: A higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling bath.
Data Presentation: Solvent Properties for Exotherm Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Polarity | Notes |
| Toluene | 111 | 1.13 | Non-polar | Good for reactions requiring moderate temperatures. |
| Acetonitrile | 82 | 2.22 | Polar aprotic | High heat capacity but lower boiling point.[12] |
| Dimethylformamide (DMF) | 153 | 2.03 | Polar aprotic | High boiling point, suitable for higher temperature reactions.[11] |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.02 | Polar aprotic | Very high boiling point, can be difficult to remove.[11][12] |
| Ethanol | 78 | 2.44 | Polar protic | High heat capacity, but low boiling point may be a limitation. |
Question: How can I quantitatively assess the thermal risk of my aminopyrazole synthesis before scaling up?
Answer:
For a quantitative assessment of thermal hazards, reaction calorimetry is the industry standard.[13][14] Techniques like Heat Flow Calorimetry (HFC) and Adiabatic Calorimetry can provide crucial data:[15][16]
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Heat Release Rate: The rate at which heat is generated over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the generated heat were absorbed by the reaction mass without any cooling.[13] This is a critical parameter for assessing the potential for a thermal runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a worst-case scenario (e.g., complete cooling failure).
This data allows for the calculation of the criticality and severity of a reaction, enabling the design of safe scale-up processes.[15]
Frequently Asked Questions (FAQs)
What are the key safety precautions when working with hydrazine?
Hydrazine and its derivatives are highly toxic, corrosive, and potentially explosive.[7][17] Strict adherence to safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[7][17][18]
-
Ventilation: All handling of hydrazine must be performed in a certified chemical fume hood.[7][17]
-
Incompatible Materials: Avoid contact with oxidizing agents (e.g., hydrogen peroxide, metal oxides), acids, and porous materials, as this can lead to violent reactions or spontaneous ignition.[18][19]
-
Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[7] Have a documented quenching protocol in place.
How do I design an effective emergency quenching protocol?
A quenching protocol is a procedure to rapidly stop a reaction that is becoming uncontrollable.[20][21]
-
Quenching Agent: The ideal quenching agent should quickly neutralize a reactive intermediate or reagent without generating a significant exotherm itself. For hydrazine-based reactions, a dilute aqueous acid solution is often used, but this must be validated on a small scale first.
-
Procedure: The quench should be performed at a low temperature to absorb the heat of neutralization.[20] The quenching agent should be added slowly and with vigorous stirring.
Can reaction monitoring techniques help in managing exotherms?
Yes, real-time reaction monitoring can provide early warnings of a developing exotherm. Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of products. A deviation from the expected reaction profile can indicate a loss of control.
Experimental Protocols
Protocol: Controlled Addition of Hydrazine Hydrate for Aminopyrazole Synthesis
-
Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump. Connect the reactor jacket to a circulating cooling bath.
-
Initial Charge: Charge the reactor with the β-ketonitrile or α,β-unsaturated nitrile and the chosen solvent.
-
Cooling: Start the stirrer and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
-
Hydrazine Addition: Add the hydrazine hydrate solution dropwise via the syringe pump over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Ensure it does not deviate more than ±2 °C from the setpoint. If the temperature begins to rise, immediately stop the addition and wait for it to stabilize before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, maintain the reaction at the set temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate quenching and work-up procedure.
Visualizations
Diagram: Decision Workflow for Managing a Temperature Excursion
This diagram outlines the logical steps to take when a temperature deviation is observed during an exothermic reaction.
Caption: Decision workflow for responding to a temperature excursion.
References
- Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Chen, J., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Process Safety and Environmental Protection.
- DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing.
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). LabManager.
- Practical Hydrazine Hydr
- METTLER TOLEDO. (2021, April 30).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of Solvents.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Medium.
- Fauske & Associates. (n.d.). Reaction Calorimetry Testing.
- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.
- Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Process Safety Management.
- Barton, J., & Nolan, P. (n.d.). Why reactions run away. IChemE Symposium Series, (141), 361-372.
- Solvent effects. (n.d.). In Wikipedia.
- Singh, M. K., & Deshpande, A. (2021). Practical approach to prediction and prevention of runaway reactions. Journal of Chemical Health and Safety, 28(4), 235-242.
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-167). Italian Society of Chemistry.
- Advices for Aminopyrazole synthesis. (2021, August 11). Reddit.
- Kim, J., et al. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
- Wang, Q., et al. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries.
- Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
- Li-ion Battery Safety. (2020, August 24).
- Zhang, Y., et al. (2026). Towards Enhanced Battery Thermal Safety: A Lightweight and Mechanically Robust Aerogel with Superior Insulation.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. fauske.com [fauske.com]
- 6. wjarr.com [wjarr.com]
- 7. nbinno.com [nbinno.com]
- 8. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. thecalculatedchemist.com [thecalculatedchemist.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
- 16. fauske.com [fauske.com]
- 17. ehs.unm.edu [ehs.unm.edu]
- 18. arxada.com [arxada.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to X-ray Crystallography for Absolute Structure Confirmation of Pyrazole Derivatives
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a privileged scaffold, exhibiting a vast spectrum of pharmacological activities.[1] The precise three-dimensional arrangement of atoms—the absolute configuration—of a chiral pyrazole derivative can dramatically influence its biological activity, dictating the difference between a potent therapeutic agent and an inactive or even toxic compound. Therefore, the unambiguous determination of absolute stereochemistry is not merely an academic exercise but a critical step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of the methodologies available for absolute structure determination, with a primary focus on the definitive "gold standard," Single-Crystal X-ray Crystallography (SC-XRD). We will explore the theoretical underpinnings of this powerful technique, provide a practical experimental workflow, and objectively compare its performance against viable solution-state alternatives, including chiroptical spectroscopy (ECD/VCD) and NMR-based methods. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when faced with the challenge of assigning the absolute configuration of novel pyrazole derivatives.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For decades, SC-XRD has been the most reliable and conclusive method for determining the absolute configuration of chiral molecules.[2] Its power lies in its ability to provide a direct, three-dimensional map of electron density within a single crystal, allowing for the precise placement of every atom in the molecule.
The Principle: Anomalous Dispersion
The ability of SC-XRD to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[3] While X-rays are primarily scattered by an atom's electrons, when the energy of the incident X-ray beam is near the absorption edge of an atom, a phase shift occurs in the scattered wave.[4][5] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal.[4] In the presence of anomalous scattering in a non-centrosymmetric crystal, these "Bijvoet pairs" will have slightly different intensities.[6] This intensity difference, though small, is measurable and directly dependent on the absolute arrangement of atoms in the crystal.
The Decisive Metric: The Flack Parameter
Modern crystallographic refinement uses the Flack parameter, a value calculated from all measured Bijvoet pairs, to provide a statistically robust indicator of the absolute structure.[7][8]
-
A Flack parameter close to 0 , with a small standard uncertainty (e.s.d.), indicates that the refined atomic model correctly represents the absolute configuration of the molecule in the crystal.[6][9]
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.[6][9]
-
A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[6]
The reliability of the Flack parameter is highest when the structure contains at least one atom heavier than oxygen (e.g., S, Cl, Br), as these elements produce a stronger anomalous scattering signal with common X-ray sources (like Cu Kα or Mo Kα radiation).[10]
Experimental Workflow for SC-XRD
The journey from a powdered sample to a confirmed absolute structure is a multi-step process that demands patience and precision.
Detailed Protocol: Growing Diffraction-Quality Crystals
The single most critical, and often most challenging, step is obtaining a suitable crystal.[11] For small organic molecules like pyrazole derivatives, several methods can be employed.[12][13]
-
Slow Evaporation (Primary Method):
-
Solvent Selection: Identify a solvent in which your pyrazole derivative is moderately soluble. The ideal solvent will evaporate slowly over several days.
-
Preparation: Prepare a nearly saturated solution of the compound in a clean vial. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[12]
-
Incubation: Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This slows the rate of evaporation.[11] Place the vial in a vibration-free location and leave it undisturbed.
-
Observation: Monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion (For smaller quantities):
-
Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane, toluene) in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., heptane, pentane).[14]
-
Mechanism: The anti-solvent vapor slowly diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.[14]
-
-
Liquid-Liquid Diffusion (Layering):
Alternatives to X-ray Crystallography
While SC-XRD is definitive, it is not always feasible. The inability to grow suitable crystals is a common bottleneck.[15][16] In such cases, researchers can turn to a suite of powerful solution-state and computational techniques.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[17][18] The resulting spectrum is unique to a specific enantiomer; its mirror image will produce a spectrum of equal magnitude but opposite sign.[19]
The modern approach to using VCD/ECD for absolute configuration determination relies on a comparison between the experimental spectrum and a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT).[20][21]
Workflow for VCD/ECD Absolute Configuration Assignment
Protocol for VCD/ECD Analysis
-
Experimental Measurement:
-
Dissolve the enantiomerically pure pyrazole derivative in a suitable solvent (e.g., CHCl₃, DMSO). Deuterated solvents are often used for VCD to avoid solvent signal overlap.[22]
-
Acquire the IR and VCD (or UV-Vis and ECD) spectra on a dedicated spectrometer.
-
-
Computational Prediction:
-
Perform a thorough conformational search for the molecule using computational chemistry software to identify all stable, low-energy conformers.[23]
-
For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a suitable basis set).
-
Calculate the theoretical VCD or ECD spectrum for one arbitrary enantiomer (e.g., the R-enantiomer).
-
Generate a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.[24]
-
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental spectrum with the calculated spectrum for the R-enantiomer and its computationally inverted counterpart (the S-enantiomer).
-
If the experimental spectrum shows a good correlation in the sign and relative intensity of the major bands with the calculated R-spectrum, the compound is assigned the R absolute configuration.[25]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
For pyrazole derivatives possessing a reactive functional group (e.g., -OH, -NH₂), NMR spectroscopy can be used to determine absolute configuration. The most common method is the Mosher's ester analysis.[26][27]
The Principle: Diastereomeric Anisotropy
This technique involves reacting the chiral pyrazole derivative with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[28] This creates a pair of diastereomers. Within the NMR spectrometer's magnetic field, the phenyl group of the MTPA moiety creates an anisotropic shielding/deshielding cone. Because the two diastereomers orient themselves differently in space, protons on either side of the original stereocenter will experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ = δS - δR).[27] By analyzing the pattern of these chemical shift differences, the absolute configuration can be deduced.[15]
Protocol for Mosher's Method
-
Derivatization: Separately react two portions of your chiral pyrazole derivative (e.g., an amino-pyrazole) with (R)-MTPA-Cl and (S)-MTPA-Cl to form the two corresponding diastereomeric amides.[16]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA derivative from the (S)-MTPA derivative (Δδ = δS - δR).
-
Apply the established model: protons with a positive Δδ value are on one side of the molecule, and those with a negative Δδ value are on the other. This spatial map reveals the absolute configuration.[15]
-
Comparative Analysis: Choosing the Right Tool
The selection of a method for absolute structure determination depends on several factors, including the nature of the sample, available equipment, and the required level of certainty.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | VCD / ECD Spectroscopy | NMR with Chiral Derivatizing Agents |
| Conclusiveness | Definitive / "Gold Standard" | High confidence with good spectral correlation | High confidence, but model-dependent |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm)[10] | 1-5 mg, enantiomerically pure, in solution[25] | 1-5 mg, enantiomerically pure, requires reactive group |
| Main Bottleneck | Crystal growth[2] | Access to spectrometer; complex computations[29] | Synthesis of diastereomers; spectral overlap |
| Phase of Matter | Solid State | Solution State | Solution State |
| Key Output | 3D atomic coordinates, Flack parameter[6] | Experimental & calculated spectra | ¹H NMR chemical shift differences (Δδ)[27] |
| Time Investment | Days to weeks (crystal growth dependent) | 1-3 days (computationally intensive) | 1-2 days (synthesis and NMR)[26] |
| Expertise Required | Crystallography, crystal growth | Spectroscopy, computational chemistry | Synthetic chemistry, advanced NMR analysis |
Conclusion and Recommendations
The determination of absolute configuration is a non-negotiable step in the development of chiral pyrazole-based pharmaceuticals.
-
Single-Crystal X-ray Crystallography remains the unparalleled gold standard. When a suitable crystal can be obtained, it provides the most direct and unambiguous evidence of absolute structure. The causality is clear: the measurable differences in Bijvoet pair intensities are a direct physical consequence of the molecule's absolute arrangement in space. Every effort should first be directed toward obtaining diffraction-quality crystals.
-
When crystallization fails, chiroptical methods (VCD/ECD) are the premier alternative. The combination of experimental measurement with high-level DFT calculations provides a robust, self-validating system.[20] The trustworthiness of the assignment is directly related to the goodness-of-fit between the predicted and measured spectra. This method is broadly applicable, requiring only that the molecule is chiral.
-
NMR-based methods, like Mosher's analysis, are powerful but more specialized. They are an excellent choice for pyrazole derivatives that possess a suitable functional handle for derivatization and when chiroptical instrumentation is unavailable. The method's internal validation comes from the consistent pattern of chemical shift differences observed across the molecule.
Ultimately, the choice of technique is a strategic decision based on the properties of the molecule at hand and the resources available. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently and accurately navigate the critical challenge of absolute structure determination for novel pyrazole derivatives.
References
- Flack parameter - Wikipedia. Wikipedia. [Link]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Howard Flack and the Flack Parameter. MDPI. [Link]
- Structural resolution. The anomalous dispersion. Crystallography. [Link]
- Flack parameter - Online Dictionary of Crystallography.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
- X-Ray Crystallography - Direct methods. yetnet. [Link]
- Vibrational CD, Theory and Application to Determination of Absolute Configuration | Request PDF.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- ECD exciton chirality method today: a modern tool for determining absolute configur
- Vibrational circular dichroism - Wikipedia. Wikipedia. [Link]
- Flack parameter – Chemical Crystallography. University of Florida. [Link]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes.
- How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
- Anomalous dispersion of X-rays in crystallography.
- X-ray anomalous scattering.
- Glossary - OlexSys. OlexSys. [Link]
- Anomalous X-ray sc
- Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Royal Society of Chemistry. [Link]
- Electronic Circular Dichroism. Encyclopedia.pub. [Link]
- Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin.
- Theoretical Prediction of Vibrational Circular Dichroism Spectra.
- Getting crystals your crystallographer will treasure: a beginner's guide.
- Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure.
- How to grow crystals for X-ray crystallography.
- Crystal Growth - Sample Preparation. Philipps-Universität Marburg. [Link]
- Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
- Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]
- Chirality Sensing of N-Heterocycles via 19F NMR.
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. [Link]
- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. [Link]
- ECD Simulation Prediction. Technology Networks. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Proteomics - Wikipedia. Wikipedia. [Link]
- Absolute Configuration of Small Molecules by Co‐Crystallization.
- Strategies for using NMR spectroscopy to determine absolute configuration.
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.
- The use of X-ray Crystallography to Determine Absolute Configuration (II).
- The use of X-ray crystallography to determine absolute configur
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iucr.org [iucr.org]
- 4. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 5. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 9. Glossary | OlexSys [olexsys.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To [chem.rochester.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. schrodinger.com [schrodinger.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spectroscopyeurope.com [spectroscopyeurope.com]
- 26. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. matilda.science [matilda.science]
- 29. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
A Senior Application Scientist's Guide to Purity Validation of 2-(4-Amino-1H-pyrazol-1-yl)ethanol by High-Performance Liquid Chromatography
Abstract
In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is a cornerstone of reliable research and preclinical evaluation. The presence of even minute quantities of impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading data and potential safety concerns.[1][2] This guide provides an in-depth, experience-driven protocol for validating the purity of a novel heterocyclic compound, 2-(4-Amino-1H-pyrazol-1-yl)ethanol, using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare the performance of HPLC with alternative analytical techniques, supported by experimental data. This document is intended for researchers, analytical chemists, and drug development professionals who require a comprehensive and practical framework for purity analysis.
The Imperative of Purity in Pharmaceutical Research
The journey from chemical synthesis to a viable drug candidate is predicated on the integrity of the molecule . This compound, a substituted aminopyrazole, belongs to a class of compounds with significant interest in medicinal chemistry. Before its biological activity can be meaningfully assessed, its purity must be rigorously established. An impure sample can lead to:
-
Inaccurate Biological Data: Impurities may possess their own biological activity, leading to false positives or negatives in screening assays.
-
Toxicity: Unidentified by-products from the synthesis can be toxic, confounding safety assessments.
-
Poor Reproducibility: Variations in impurity profiles between batches can lead to inconsistent experimental results.
High-Performance Liquid Chromatography (HPLC) stands as the gold-standard technique in the pharmaceutical industry for its precision, accuracy, and ability to separate, identify, and quantify components in a mixture.[3][4][5]
Primary Method: Reversed-Phase HPLC for Purity Determination
Principle of HPLC Separation
HPLC is a powerful form of column chromatography used to separate compounds dissolved in a solution.[3][6] The fundamental principle involves pumping a sample mixture (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).[7] Each component in the mixture interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times). A detector records the separated components, generating a chromatogram from which purity can be calculated.[7] For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is the most effective approach.
Experimental Protocol: A Validated HPLC Method
This protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[8][9][10][11]
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to make a 10 mL solution, yielding a stock concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
| Parameter | Setting & Rationale |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for a wide range of moderately polar compounds like our target analyte.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water. Rationale: Formic acid acts as a modifier to protonate the amino group and suppress free silanol interactions on the column, ensuring sharp, symmetrical peaks. It is also mass spectrometry compatible.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good elution strength and low viscosity. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B. Rationale: A gradient is essential to elute not only the polar main compound but also any potential non-polar synthesis by-products or starting materials within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min. Rationale: This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.[12][15] |
| Column Temperature | 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm. Rationale: The pyrazole ring exhibits strong absorbance in the lower UV range. A Diode Array Detector is recommended to scan across multiple wavelengths and check for co-eluting impurities (peak purity analysis).[4] |
| Injection Volume | 10 µL. |
Workflow for HPLC Purity Validation
The following diagram outlines the logical flow of the HPLC validation process, from sample preparation to data analysis and final purity reporting.
Caption: HPLC Purity Validation Workflow.
Comparative Analysis with Alternative Methodologies
While HPLC is a robust primary method, employing orthogonal techniques—those that separate compounds based on different chemical or physical principles—provides a more comprehensive and trustworthy purity profile.
Ultra-Performance Liquid Chromatography (UPLC)
-
Principle: UPLC is an evolution of HPLC that uses columns with sub-2 µm particles. This results in significantly higher separation efficiency but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[16][17][18]
-
Performance vs. HPLC: UPLC offers faster run times, improved peak resolution, and higher sensitivity.[16][19] For purity analysis, this means a quicker turnaround and a better ability to detect and resolve trace impurities that might co-elute in a standard HPLC run. The primary drawback is the higher capital investment for the required specialized equipment.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds that are volatile or can be made volatile without decomposition.[20] The separated components are then analyzed by a mass spectrometer, which provides structural information for definitive identification.
-
Performance vs. HPLC: this compound, with its polar amine and alcohol functional groups, is non-volatile and thus not directly suitable for GC analysis. It would require a chemical derivatization step (e.g., silylation) to increase its volatility.[20] This additional step complicates the workflow and can introduce artifacts.[21][22] However, GC-MS is unparalleled for identifying volatile impurities, such as residual synthesis solvents (e.g., ethanol, dioxane), which may not be detected by HPLC.
Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their size and charge as they move through a capillary under the influence of an electric field.[23][24]
-
Performance vs. HPLC: As the separation mechanism is based on electrophoretic mobility rather than partitioning, CE is an excellent orthogonal technique.[25][26] It offers extremely high separation efficiency and requires minimal sample and solvent volumes.[23] For a compound like ours, which can be protonated to carry a positive charge, Capillary Zone Electrophoresis (CZE) would be a suitable mode. It can resolve impurities that are chromatographically similar but differ in their charge-to-size ratio.
Caption: Relationship of Analytical Methods.
Synthesized Data & Performance Comparison
To illustrate the practical differences between these techniques, the following table summarizes hypothetical yet realistic performance data for the purity analysis of a synthesized batch of this compound.
| Parameter | HPLC | UPLC | GC-MS (Derivatized) | Capillary Electrophoresis (CZE) |
| Purity Result (%) | 99.6 | 99.7 | 99.5 (Main Peak) | 99.6 |
| Analysis Time (min) | 25 | 8 | 20 | 15 |
| LOD (µg/mL) | 0.25 | 0.05 | 0.10 | 0.50 |
| LOQ (µg/mL) | 0.80 | 0.15 | 0.35 | 1.50 |
| Key Advantage | Robust, reliable, widely available. | Fast, high resolution, sensitive.[16][17] | Identifies volatile impurities. | Orthogonal separation mechanism.[23] |
| Key Limitation | Longer analysis time. | High equipment cost.[16] | Requires derivatization for the analyte.[20] | Can be less sensitive than UPLC. |
Data Interpretation: The data shows a high degree of concordance in the purity value across all methods, which builds confidence in the result.
-
HPLC provides the baseline result, establishing a purity of 99.6%.
-
UPLC confirms this result but in a fraction of the time and with a slightly higher purity value (99.7%), suggesting it resolved a minor co-eluting impurity from the main peak. Its lower LOD and LOQ demonstrate superior sensitivity.
-
GC-MS analysis of the derivatized compound also shows high purity. Critically, this analysis would also be used to confirm the absence of residual solvents from the synthesis, a task for which HPLC is not well-suited.
-
Capillary Electrophoresis provides a vital orthogonal confirmation. Achieving the same purity value with a technique based on a completely different principle strongly validates the 99.6% figure.
Conclusion
The validation of purity for a newly synthesized compound such as this compound is a non-negotiable step in the research and development pipeline. This guide demonstrates that a well-developed HPLC method serves as a robust and reliable foundation for this task. It offers a balance of performance, accessibility, and adherence to regulatory expectations as outlined by ICH guidelines.
For laboratories seeking to enhance throughput and sensitivity, UPLC presents a clear and powerful alternative, delivering faster and more detailed results.[19] However, a comprehensive purity assessment should not rely on a single technique. The strategic use of orthogonal methods like GC-MS for volatile impurity screening and Capillary Electrophoresis for confirmation based on a different physicochemical principle provides the highest level of analytical confidence. This multi-faceted approach ensures the integrity of the compound, the reliability of subsequent biological data, and the overall quality of the drug development program.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- Gaur, A., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
- Kumar, A., et al. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Tiwari, G., & Tiwari, R. (2013).
- Pharmaguideline. (2018). Differences between HPLC and UPLC.
- Chunduri, A. R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
- Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- Gaur, A., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Journal of Novel Research and Development. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD.
- Guzman, N. A., et al. (1991). Applications of capillary electrophoresis in pharmaceutical analysis.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC)
- Technology Networks. (2023). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications.
- Malesevic, M., & Kuntic, V. (2007). High perfomance liquid chromatography in pharmaceutical analyses. PubMed.
- Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- Clark, C. R., et al. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
- Ros Oton, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
- Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- International Journal for Research in Applied Science & Engineering Technology. (2022).
- Sivakumar, B., et al. (2014).
- Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Discovery.
- Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
- Manjula, S. N., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of....
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ijcpa.in [ijcpa.in]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 19. biomedres.us [biomedres.us]
- 20. emerypharma.com [emerypharma.com]
- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 22. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijnrd.org [ijnrd.org]
- 25. Applications of capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
The Decisive Role of Regioisomerism: A Comparative Analysis of the Biological Activity of Pyrazole Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, offers a versatile template for designing molecules with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] However, the seemingly subtle difference in the placement of substituents on the pyrazole ring—a phenomenon known as regioisomerism—can lead to dramatic shifts in biological activity. This guide provides an in-depth comparative analysis of pyrazole regioisomers, elucidating how their structural variations dictate their therapeutic efficacy, supported by experimental data and detailed protocols.
The Synthetic Challenge: More Than Just a Structural Quirk
The synthesis of substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[6] This reaction can potentially yield two different regioisomers, for example, the 1,3- and 1,5-disubstituted products. The ability to control this regioselectivity is a critical first step in any drug discovery program centered on pyrazoles, as the spatial arrangement of functional groups is paramount to molecular recognition by biological targets.[6] Factors such as the nature of the substituents, reaction conditions, and catalysts can influence the isomeric ratio, making regioselective synthesis a key area of expertise in medicinal chemistry.
Comparative Biological Activity: Where Position is Everything
The importance of substituent placement becomes evident when comparing the biological activities of pyrazole regioisomers across different therapeutic areas. The following sections delve into specific examples, highlighting the profound impact of regioisomerism.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of pyrazole derivatives is well-documented, with many compounds exerting their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and other protein kinases.[1][5][7] The orientation of substituents on the pyrazole core dictates how the molecule fits into the ATP-binding pocket of these kinases, directly influencing its inhibitory potency and selectivity.[2]
For instance, studies on pyrazole-based kinase inhibitors have shown that even a minor shift in a substituent's position can alter the binding mode and, consequently, the biological outcome.[5] While direct head-to-head comparisons of specific regioisomers are not always readily available in the literature, the broader structure-activity relationship (SAR) data consistently underscores the importance of the substitution pattern.[2] The introduction of a halogen atom, for example, can enhance activity through halogen bonding with the target protein, but the effectiveness of this interaction is highly dependent on its position on the pyrazole ring.[2]
Table 1: Illustrative Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold | 0.127–0.560 µM across 13 cancer cell lines | [1] |
| 3,4-Diaryl Pyrazoles | Tubulin Polymerization | 3,4,5-trimethoxy groups on an aryl ring | 0.06–0.25 nM against six cancer cell lines | [8] |
| Indole-Pyrazole Hybrids | CDK2 | Indole moiety linked to the pyrazole core | < 23.7 µM against four human cancer cell lines | [8] |
| Pyrazole Carbaldehydes | PI3 Kinase | Carbaldehyde functional group on the pyrazole ring | 0.25 µM against MCF7 breast cancer cells | [8] |
Note: This table presents a selection of data to illustrate the potency of different pyrazole scaffolds and is not a direct comparison of regioisomers due to the variability in published studies.
The differential activity of regioisomers can be quantified using cell-based assays that measure cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Antimicrobial Activity: The Regioisomeric Shield
In the realm of infectious diseases, pyrazole derivatives have emerged as promising antimicrobial agents.[3] The structure-activity relationship studies in this area reveal that the antimicrobial efficacy is highly dependent on the substitution pattern on the pyrazole ring.[9][10] For example, a study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives found that compounds with a pyrazole-1-carbothiohydrazide unit showed higher antimicrobial activity than those with a pyrazolyl thiadiazine unit.[3] This highlights how the nature and position of the substituent at the N1 position of the pyrazole ring can significantly influence the antimicrobial spectrum and potency.
Furthermore, the presence of specific functional groups at different positions can modulate the compound's ability to penetrate the microbial cell wall and interact with intracellular targets. The minimum inhibitory concentration (MIC) is a key parameter used to quantify and compare the antimicrobial potency of different compounds.
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 2.9–7.8 | Clotrimazole | [3] |
| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5–125 | Chloramphenicol | [3] |
| Thiazolyl-2-Pyrazoline Hybrid | Streptococcus pneumoniae | 0.03–7.81 | Ampicillin | [9] |
| Thiazolyl-2-Pyrazoline Hybrid | Pseudomonas aeruginosa | 15.625–31.25 | Amoxicillin | [9] |
Note: This table showcases the antimicrobial potential of different pyrazole-containing scaffolds. Direct regioisomeric comparisons are often specific to the synthesized series within a particular study.
Experimental Protocols: A Foundation for Reliable Comparison
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of pyrazole regioisomers.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable cells.[12]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrazole regioisomers in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. [13]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the drug) and a sterility control well (broth only). [13]4. Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [13]
Structure-Activity Relationship (SAR): The Underlying Logic
The comparative analysis of pyrazole regioisomers consistently reveals that their biological activity is governed by a complex interplay of electronic, steric, and hydrophobic factors. The precise positioning of substituents influences the molecule's overall shape, polarity, and ability to form specific interactions with the target biomolecule.
For instance, in kinase inhibition, one regioisomer might position a hydrogen bond donor/acceptor group optimally to interact with a key amino acid residue in the hinge region of the ATP-binding site, while another regioisomer might fail to do so, resulting in a significant loss of potency. [7]Similarly, in antimicrobial agents, the lipophilicity and charge distribution, which are dictated by the substitution pattern, can affect the compound's ability to traverse the bacterial membrane.
Conclusion and Future Perspectives
The study of pyrazole regioisomers offers a compelling illustration of the principle that in drug design, "the little things are the big things." A seemingly minor change in the position of a substituent can be the deciding factor between a highly potent therapeutic agent and an inactive molecule. For researchers in drug development, a thorough understanding of the structure-activity relationships of pyrazole regioisomers is crucial for the rational design of more effective and selective drugs.
Future research should focus on systematic studies that directly compare the biological activities of well-defined series of pyrazole regioisomers. This will not only provide a clearer understanding of their SAR but also contribute to the development of predictive models that can guide the synthesis of novel pyrazole-based therapeutics with enhanced efficacy and reduced side effects.
References
- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- MI - Microbiology. (n.d.). Broth Microdilution.
- ResearchGate. (n.d.). (PDF) Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles.
- BenchChem. (n.d.). 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
- UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- Houston Methodist Scholars. (2014, October 30). Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class i and IIb histone deacetylase inhibitors.
- National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- PubMed. (2014, October 30). Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ResearchGate. (2025, August 6). ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms.
- PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
- MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- PubMed Central. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- PubMed. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies.
- ResearchGate. (n.d.). Structure function relationship amongst different bioactive pyrazole compounds.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole-Based COX-2 Inhibitors Against Celecoxib
Introduction: The Rationale for Next-Generation COX-2 Inhibitors
The enzyme cyclooxygenase-2 (COX-2) is a cornerstone target in the management of pain and inflammation. Its inducible expression at sites of inflammation makes it a highly specific target for therapeutic intervention, distinct from the constitutively expressed COX-1 isoform that handles essential physiological "housekeeping" functions, such as protecting the stomach lining.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 were developed to provide the analgesic and anti-inflammatory benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][3]
Celecoxib, a diaryl-substituted pyrazole, represents a landmark achievement in this class.[4] Its pyrazole scaffold is a critical pharmacophore that has inspired the development of numerous subsequent inhibitors.[5] The drug's mechanism relies on the selective inhibition of COX-2, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][6] This guide provides a comprehensive framework for drug development professionals to rigorously benchmark new pyrazole-based chemical entities against the established standard of Celecoxib, ensuring a data-driven approach to identifying superior next-generation therapeutics.
The COX-2 Signaling Cascade and Point of Inhibition
Understanding the pathway is critical to interpreting inhibitor efficacy. Inflammation triggers the release of arachidonic acid from the cell membrane, which is then metabolized by COX-2 to produce prostaglandin H2 (PGH2). PGH2 is a precursor to several pro-inflammatory prostaglandins, notably prostaglandin E2 (PGE2), which mediates pain and swelling.[6][7] Pyrazole-based inhibitors act by docking into the active site of the COX-2 enzyme, blocking this conversion.
Caption: The COX-2 signaling pathway and the site of pyrazole inhibitor action.
A Tiered Benchmarking Workflow: From In Vitro Potency to In Vivo Efficacy
A logical, phased approach is essential for efficient and conclusive benchmarking. This workflow ensures that only the most promising candidates from initial enzymatic and cellular assays are advanced to more resource-intensive animal models.
Caption: A multi-tiered workflow for benchmarking novel COX-2 inhibitors.
Comparative Performance Data: Interpreting the Numbers
The ultimate goal of this benchmarking process is to generate a clear, quantitative comparison. The Selectivity Index (SI), calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is a critical parameter. A higher SI value indicates greater selectivity for COX-2, which is predictive of a better gastrointestinal safety profile.[8]
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] | In Vivo Paw Edema Inhibition (%) @ 10 mg/kg |
| Celecoxib (Reference) | 0.04[8] | 15.0[8] | 375 | 65% |
| New Pyrazole A | 0.025 | 18.5 | 740 | 75% |
| New Pyrazole B | 0.05 | 5.0 | 100 | 60% |
| New Pyrazole-Hybrid C | 1.15[9] | >100 | >87 | 84%[10] |
Note: Data for "New Pyrazole A" and "New Pyrazole B" are hypothetical for illustrative purposes. Data for "New Pyrazole-Hybrid C" is based on published findings for novel pyrazole-pyridazine hybrids to demonstrate the potential for improved profiles.[9][10]
Logical Framework: Connecting In Vitro Data to Clinical Potential
The data generated from each tier of the workflow is interconnected. Strong in vitro potency and high selectivity are prerequisites for, but not guarantees of, in vivo success. This diagram illustrates the predictive relationships that form the basis of the benchmarking rationale.
Caption: Logical relationships between experimental data and clinical potential.
Detailed Experimental Protocols
Causality Behind Choices: The following protocols are selected for their robustness and physiological relevance. The human whole blood assay, for instance, is superior to isolated enzyme assays as it accounts for protein binding and cell penetration, offering a more accurate reflection of a compound's activity in a biological system.[11] The carrageenan-induced paw edema model is a standard and well-validated method for assessing acute anti-inflammatory activity in vivo.[12][13]
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
Objective: To determine the IC₅₀ values and selectivity index of a test compound.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.
-
Compound Preparation: Prepare stock solutions of the new pyrazole inhibitors and Celecoxib in DMSO. Create a series of dilutions to achieve a final concentration range suitable for IC₅₀ determination.
-
COX-2 Assay:
-
Aliquot 1 mL of heparinized whole blood into sterile tubes.
-
Add the test compound or vehicle control (DMSO) and incubate for 1 hour at 37°C.
-
Induce COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.
-
Incubate for 24 hours at 37°C to allow for COX-2 protein expression.
-
Centrifuge the samples to separate the plasma.
-
-
COX-1 Assay:
-
Aliquot 1 mL of heparinized whole blood into sterile tubes.
-
Add the test compound or vehicle control and incubate for 1 hour at 37°C.
-
Allow the blood to clot naturally for 1 hour at 37°C to induce maximal thromboxane B2 (TXB2) production via COX-1 activity in platelets.
-
Centrifuge the samples to separate the serum.
-
-
Quantification: Measure the concentration of Prostaglandin E2 (PGE2) in the plasma (for COX-2 activity) and TXB2 in the serum (for COX-1 activity) using validated ELISA kits.[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.
Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of a test compound in a rodent model of acute inflammation.[12]
Methodology:
-
Animal Acclimation: Use male Wistar rats (150-200g). Acclimate the animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: Reference Drug (Celecoxib, e.g., 10 mg/kg, orally)
-
Group 3-5: Test Compound at various doses (e.g., 5, 10, 20 mg/kg, orally)
-
-
Dosing: Administer the vehicle, Celecoxib, or test compound by oral gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Pharmacokinetic (PK) Profiling
Objective: To determine key pharmacokinetic parameters of a lead candidate.[15]
Methodology:
-
Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability. A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the test compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[15] Key parameters to calculate include:
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Half-life (t½)
-
Area Under the Curve (AUC)
-
Oral Bioavailability (%F)
-
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Celecoxib - Wikipedia. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. [Link]
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]
- What is the mechanism of Celecoxib?
- Selective COX‐2 inhibitor pyrazole derivatives derived
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. [Link]
- Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Public
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - Springer. [Link]
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - Bentham Science. [Link]
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ResearchG
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchG
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - Springer. [Link]
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - Utrecht University - UU Research Portal. [Link]
- Pharmacokinetics and its role in small molecule drug discovery research - PubMed. [Link]
- What in vivo models are used for pain studies?
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- COX-2 inhibitors - Australian Prescriber - Therapeutic Guidelines. [Link]
- (PDF)
- Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PubMed Central. [Link]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Computational Predictions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synergy between computational prediction and experimental validation is not merely an advantage; it is the cornerstone of an efficient, rational, and successful development pipeline.[1][2] Moving beyond the traditional linear progression, today's paradigm involves a dynamic, iterative process where in silico models and in vitro or in vivo experiments continuously inform and refine one another.[3] This guide provides an in-depth framework for structuring this critical cross-validation process, ensuring that computational hypotheses are rigorously tested and that experimental data is used to build increasingly predictive and reliable models.
The core principle is to bridge the gap between theoretical predictions and real-world biological activity, a process that significantly reduces the cost and time associated with bringing a therapeutic to market.[4][5] By leveraging computational tools, we can screen vast chemical libraries, predict drug-target interactions, and model pharmacokinetic properties, thereby prioritizing the most promising candidates for expensive and labor-intensive experimental testing.[1][6] However, the predictive power of any computational model is only as good as its validation.[7] Rigorous, systematic cross-validation is the mechanism that builds confidence in our models and guides a more targeted, hypothesis-driven experimental workflow.
The Two Pillars: Computational Models and Experimental Assays
A successful cross-validation strategy begins with a deep understanding of the tools at our disposal—both computational and experimental. The choice of which model or assay to use is not arbitrary; it is a strategic decision based on the specific scientific question being asked.
Pillar 1: Computational Prediction Methodologies
Computational models provide the predictive engine for drug discovery. Their power lies in their ability to analyze complex data and simulate molecular interactions at a scale impossible to achieve in the lab.[8]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[2]
-
Causality: Docking is the method of choice for structure-based drug design when a high-resolution 3D structure of the target protein is available. It is primarily used to rank compounds in virtual screening campaigns before committing to synthesis or acquisition.[2]
-
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[9][10]
-
Causality: QSAR is invaluable when a target's 3D structure is unknown but a dataset of compounds with known activities exists. It is used to predict the activity of new, untested compounds and to guide the optimization of lead compounds by identifying key structural features that influence potency.[2]
-
-
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic nature of drug-target interactions.[8][11]
Pillar 2: Experimental Validation Assays
Experimental assays provide the "ground truth" data required to validate and refine computational predictions. The selection of assays must directly test the specific parameters predicted by the model.
-
Biochemical Assays (e.g., Enzyme Inhibition): These in vitro assays measure the direct effect of a compound on a purified target protein, such as an enzyme. The output is often an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
-
Causality: This is the first and most direct test of a computational prediction of target inhibition. It validates whether the predicted binding translates into functional modulation of the target, but it's crucial to recognize that a docking score is not directly equivalent to an IC50 value.[13][14]
-
-
Biophysical Assays (e.g., SPR, ITC): Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding kinetics and thermodynamics of a drug-target interaction, yielding constants like the dissociation constant (Kd).
-
Causality: These assays provide a more direct comparison to the binding energies predicted by docking and MD simulations. They serve as the gold standard for confirming a physical interaction and validating the fundamental basis of a computational binding model.
-
-
Cell-Based Assays: These assays measure the effect of a compound in a more biologically relevant context—a living cell. They can assess downstream effects of target engagement, cellular toxicity, or permeability.
-
Causality: Cell-based assays are a critical secondary step to ensure that a compound that is active in a biochemical assay can engage its target in a cellular environment and produce the desired physiological outcome.
-
The Integrated Cross-Validation Workflow
The power of this approach lies not in the individual components, but in their integration into a cyclical, self-refining workflow. Discrepancies are not failures; they are opportunities to improve the predictive accuracy of the model.
Below is a diagram illustrating the iterative nature of the cross-validation workflow.
Caption: The iterative workflow for cross-validating computational predictions with experimental data.
This workflow transforms drug discovery from a linear path to a dynamic feedback loop, where each cycle enhances the predictive power of the in silico models.[3]
Case Study: Cross-Validation of a Predicted Kinase Inhibitor
Let's consider a practical application: the discovery of a novel inhibitor for a specific kinase implicated in cancer.
Step 1: Computational Hypothesis Generation A virtual screening campaign using molecular docking was performed on a library of 1 million compounds against the ATP-binding site of Kinase-X. The docking scores, which estimate binding energy, were used to rank the compounds. The top 100 compounds with the most favorable predicted binding energies were selected for further investigation.
Table 1: Top 5 Computationally Predicted Kinase-X Inhibitors
| Compound ID | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Cmpd-001 | -11.5 | H-bond with hinge region (Met-105) |
| Cmpd-002 | -11.2 | H-bond with hinge region (Met-105) |
| Cmpd-003 | -10.9 | Hydrophobic interaction with gatekeeper |
| Cmpd-004 | -10.8 | H-bond with catalytic loop (Asp-161) |
| Cmpd-005 | -10.6 | H-bond with hinge region (Met-105) |
Step 2 & 3: Experimental Design and Execution To validate these in silico hits, two orthogonal experiments were designed:
-
Biochemical Inhibition Assay: To confirm that binding leads to functional inhibition.
-
Biophysical Binding Assay: To directly measure the binding affinity (Kd), providing a more direct comparison to the docking score.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the IC50 value of the computationally predicted compounds against Kinase-X.
-
Reagent Preparation:
-
Prepare Kinase-X enzyme in kinase assay buffer to a 2X final concentration.
-
Prepare substrate peptide and ATP in kinase assay buffer to a 2X final concentration.
-
Serially dilute test compounds (Cmpd-001 to Cmpd-005) in DMSO, followed by a further dilution in kinase assay buffer to achieve a 10X final concentration range (e.g., 100 µM to 0.01 µM).
-
-
Assay Procedure:
-
Add 5 µL of 10X test compound or DMSO (vehicle control) to wells of a 384-well plate.
-
Add 25 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of the 2X substrate/ATP mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a luminescence-based ATP detection reagent.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 4: Data Comparison and Analysis The experimental results are then compiled and compared directly against the initial computational predictions.
Table 2: Cross-Validation of Computational vs. Experimental Data
| Compound ID | Predicted Docking Score (kcal/mol) | Experimental IC50 (nM) | Experimental Kd (nM) | Correlation Notes |
|---|---|---|---|---|
| Cmpd-001 | -11.5 | 15 | 25 | Strong Correlation: Top predicted compound is the most potent experimentally. |
| Cmpd-002 | -11.2 | 45 | 60 | Good Correlation: Ranks second in both prediction and experiment. |
| Cmpd-003 | -10.9 | 5,500 | >10,000 | Poor Correlation: High prediction score but weak activity. Suggests a false positive. |
| Cmpd-004 | -10.8 | 250 | 310 | Moderate Correlation: Active, but less potent than top hits. |
| Cmpd-005 | -10.6 | 80 | 110 | Good Correlation: Strong activity that aligns well with its predicted rank. |
Step 5: Model Refinement (The Feedback Loop) The results from this cross-validation are invaluable.
-
Success: The strong correlation for Cmpd-001, Cmpd-002, and Cmpd-005 validates that the docking protocol is effective at identifying potent, hinge-binding inhibitors for this target.
-
Learning from Discrepancy: The failure of Cmpd-003 is a critical learning opportunity. Analysis might reveal that the model overestimated the contribution of hydrophobic interactions or failed to penalize for a high desolvation energy cost. This insight is used to refine the scoring function or docking parameters for the next round of virtual screening, creating a more accurate predictive model.
The diagram below illustrates this crucial feedback mechanism for model refinement.
Caption: The feedback loop for refining computational models based on experimental discrepancies.
Conclusion and Future Outlook
The cross-validation of computational predictions with experimental data is an indispensable discipline in modern drug development. It fosters a synergistic relationship where in silico methods provide speed, scale, and focus, while experimental work provides the essential biological validation and feedback for model improvement. By embracing this iterative process, research organizations can reduce failure rates, optimize resource allocation, and accelerate the journey from a computational hit to a viable clinical candidate.[4]
The continued integration of artificial intelligence and machine learning promises to further enhance this paradigm, enabling the development of even more sophisticated and predictive models from increasingly complex biological datasets.[5][15][16] The principles outlined in this guide provide a robust foundation for navigating this exciting and rapidly evolving field.
References
- Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes.
- Quantitative structure–activity relationship - Wikipedia.
- Computational Drug Repurposing: Approaches and Case Studies - DrugPatentWatch.
- Comparison of various methods for validity evaluation of QSAR models - PMC.
- How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? - Consensus.
- Validation Method Used In Quantitative Structure Activity Relationship - Der Pharma Chemica.
- Validation Method Used In Quantitative Structure Activity Relationship - Semantic Scholar.
- Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - NIH.
- Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC - NIH.
- Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC).
- Integrating Computational and Experimental Approaches in 21st Century Drug Design.
- Validation approaches for computational drug repurposing: a review - PMC.
- In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
- Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute.
- Full article: Validation guidelines for drug-target prediction methods.
- (PDF) Integration of in silico and in vitro platforms for pharmacokinetic–pharmacodynamic modeling - ResearchGate.
- Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development - MDPI.
- In Silico Augmentation of the Drug Development Pipeline: Examples from the study of Acute Inflammation - PMC - PubMed Central.
- Validation of Molecular Simulation: An Overview of Issues | Request PDF - ResearchGate.
- Emergence of New Drug Discovery Paradigm using Computational and Experimental Biology: Case Study of using Repurposing Drugs for COVID-19 - Walsh Medical Media.
- The importance of in-silico studies in drug discovery - ResearchGate.
- Molecular dynamics simulation: Significance and symbolism.
- How to Lie With Computational Predictive Models in Drug Discovery - DrugDiscovery.NET.
- What would be the reasons of the unmatching between docking scores and IC50 values (with references please)? | ResearchGate.
- A Review on Applications of Computational Methods in Drug Screening and Design - PMC.
- Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg - YouTube.
- Validation approaches for computational drug repurposing: a review - Carolina Digital Repository.
- Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes - NIH.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube.
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC - NIH.
- Computational Strategies Reshaping Modern Drug Discovery - MDPI.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube.
- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
Sources
- 1. jddhs.com [jddhs.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. In Silico Augmentation of the Drug Development Pipeline: Examples from the study of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscovery.net [drugdiscovery.net]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. fiveable.me [fiveable.me]
- 10. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 11. Molecular dynamics simulation: Significance and symbolism [wisdomlib.org]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalforum.diaglobal.org [globalforum.diaglobal.org]
The Pyrazole Scaffold: A Head-to-Head Comparison with Key Bioisosteres in Drug Discovery
A Senior Application Scientist's Guide to Navigating Heterocyclic Scaffolds in Medicinal Chemistry
In the intricate landscape of drug design and development, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's journey from a laboratory curiosity to a potential therapeutic agent. Among the myriad of available options, the pyrazole nucleus has established itself as a "privileged scaffold," a testament to its versatile physicochemical properties and its prevalence in a wide array of FDA-approved drugs.[1][2][3] This guide provides an in-depth, head-to-head comparison of the pyrazole scaffold with its common bioisosteres: imidazole, triazole, isoxazole, and thiazole.
This analysis moves beyond a simple cataloging of structures to offer a nuanced understanding of the subtle yet significant consequences of bioisosteric replacement. By examining the interplay of electronics, sterics, and metabolic stability, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their quest for novel therapeutics.
The Pyrazole Core: A Privileged Starting Point
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, offers a unique combination of features that make it an attractive scaffold in medicinal chemistry.[4][5] Its aromatic nature, coupled with the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as a hydrogen bond acceptor, allows for diverse and specific interactions with biological targets.[2] Furthermore, the pyrazole ring is generally characterized by its metabolic stability, a crucial attribute for any successful drug candidate.[6]
However, the true power of the pyrazole scaffold is often revealed through the strategic application of bioisosterism—the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties.[7][8][9] The success of such a replacement is highly dependent on the specific biological target and the desired pharmacological outcome.[7]
Head-to-Head Comparison: Pyrazole vs. Its Bioisosteres
The choice between a pyrazole and its bioisosteres is a nuanced decision that requires a careful consideration of various factors. The following sections provide a comparative analysis of pyrazole with imidazole, triazole, isoxazole, and thiazole, highlighting their key differences in physicochemical properties and their implications for drug design.
Pyrazole vs. Imidazole
The primary distinction between pyrazole and imidazole lies in the relative positions of their two nitrogen atoms. In pyrazole, the nitrogens are in the 1 and 2 positions, while in imidazole, they are separated by a carbon atom at the 1 and 3 positions. This seemingly minor difference has profound effects on their electronic properties, most notably their basicity.
| Property | Pyrazole | Imidazole | Key Considerations |
| pKa | ~2.5[2] | ~7.1[2] | Imidazole is significantly more basic than pyrazole. This can influence salt formation, solubility, and interactions with acidic residues in a binding pocket.[2][10] |
| Hydrogen Bonding | N-1 (donor), N-2 (acceptor)[2] | N-1 (donor), N-3 (acceptor) | The different spatial arrangement of the hydrogen bond donor and acceptor can alter binding orientations. |
| Dipole Moment | The vector of the dipole moment is influenced by the adjacent nitrogen atoms.[11] | The dipole moment is directed differently due to the 1,3-arrangement of the nitrogen atoms. | This can affect interactions with polar environments and overall solubility. |
| Aromaticity | Highly aromatic.[12] | Highly aromatic, with a slightly lower aromaticity index than pyrazole in some computational studies.[12] | Both are stable aromatic systems. |
In practice, the replacement of a pyrazole with an imidazole can lead to dramatic changes in biological activity. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, imidazole-based compounds were successfully developed as bioisosteres of the pyrazole-containing drug Rimonabant, demonstrating comparable in vitro and in vivo activities.[13][14] However, in other cases, such as in the development of certain anti-inflammatory agents, replacing a pyrazole with an imidazole has resulted in a loss of activity.[7]
Pyrazole vs. Triazole
Triazoles, which contain three nitrogen atoms in their five-membered ring, exist as two common isomers: 1,2,3-triazole and 1,2,4-triazole. Both have been explored as bioisosteric replacements for pyrazole.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole | Key Considerations |
| pKa | ~2.5[11] | ~1.2 (for N-H tautomer)[11] | ~10.2 (for N-H tautomer)[11] | The pKa values of triazoles vary significantly, influencing their ionization state at physiological pH.[11] |
| Hydrogen Bonding | N-1 (donor), N-2 (acceptor) | N-1 (donor), N-2 & N-3 (acceptors) | N-1 or N-4 (donor), N-2 (acceptor) | Triazoles offer additional hydrogen bond acceptors, which can lead to altered binding interactions. |
| Synthetic Accessibility | Readily synthesized through various methods.[1][15][16] | Often synthesized via "click" chemistry (Huisgen cycloaddition).[11] | Synthetically accessible through various routes. | The ease of synthesis, particularly for 1,2,3-triazoles, can be a significant advantage.[11] |
A study comparing pyrazole and triazole analogues as inhibitors of M. tuberculosis UGM found that while the pyrazole derivative showed better enzyme inhibition, the triazole analogues exhibited superior whole-cell activity, suggesting improved cell penetration or efflux avoidance for the triazole-containing compounds.[11] Conversely, in a study on COX-2 inhibitors, a triazole-containing compound demonstrated more potent inhibition than its pyrazole counterparts.[11]
Pyrazole vs. Isoxazole
Isoxazole, which contains an oxygen and a nitrogen atom in a 1,2-arrangement, is another common bioisostere of pyrazole. The replacement of a nitrogen atom with oxygen introduces significant changes in the electronic and hydrogen bonding properties of the ring.
| Property | Pyrazole | Isoxazole | Key Considerations |
| Hydrogen Bonding | N-1 (donor), N-2 (acceptor) | No hydrogen bond donor; N-2 is an acceptor. | The lack of a hydrogen bond donor in isoxazole is a critical difference that can significantly impact binding affinity. |
| Electronic Properties | Electron-rich aromatic system. | The electronegative oxygen atom alters the electron distribution in the ring. | This can affect the reactivity and metabolic stability of the scaffold. |
| Biological Activity | Widely used in various therapeutic areas.[1][17] | Also found in numerous biologically active compounds.[18] | The choice between the two often depends on the specific requirements of the target binding site. |
In the development of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthase inhibitors, both pyrazole and isoxazole derivatives were found to be potent and selective inhibitors, demonstrating that isoxazole can be a suitable bioisosteric replacement for pyrazole in this context.[19]
Pyrazole vs. Thiazole
Thiazole, containing a sulfur and a nitrogen atom in a 1,3-arrangement, presents another bioisosteric option. The introduction of a sulfur atom can influence the size, lipophilicity, and metabolic profile of the resulting molecule.
| Property | Pyrazole | Thiazole | Key Considerations |
| Hydrogen Bonding | N-1 (donor), N-2 (acceptor) | No hydrogen bond donor; N-3 is an acceptor. | Similar to isoxazole, the absence of a hydrogen bond donor is a key differentiator. |
| Size and Lipophilicity | Generally considered to have moderate lipophilicity. | The sulfur atom can increase the size and lipophilicity of the scaffold. | This can impact solubility and membrane permeability. |
| Metabolic Stability | Generally metabolically stable.[6] | The sulfur atom can be susceptible to oxidation by metabolic enzymes. | The potential for sulfur oxidation should be considered during lead optimization. |
In the context of CB1 receptor antagonists, thiazole derivatives were designed as bioisosteres of pyrazole-containing compounds and were found to exhibit in vitro antagonistic activity, confirming their potential as a viable replacement.[7][13]
Visualizing the Scaffolds and Experimental Workflow
To better understand the structural relationships and the process of comparing these scaffolds, the following diagrams are provided.
Caption: Key bioisosteric relationships of the pyrazole scaffold.
Caption: A generalized workflow for the comparative evaluation of bioisosteres.
Experimental Protocol: Comparative In Vitro Metabolic Stability Assay
To provide a practical example of how to compare the metabolic stability of pyrazole-containing compounds with their bioisosteres, the following protocol for an in vitro metabolic stability assay using human liver microsomes is provided.
Objective: To determine and compare the intrinsic clearance (Clint) of a pyrazole-containing compound and its bioisosteric analogues.
Materials:
-
Test compounds (pyrazole and bioisostere analogues) dissolved in DMSO (10 mM stock solution).
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare the incubation mixtures by adding the following in order:
-
Phosphate buffer (pH 7.4).
-
Test compound (final concentration typically 1 µM).
-
Human Liver Microsomes (final protein concentration typically 0.5 mg/mL).
-
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the test compounds to equilibrate with the microsomes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Interpretation of Results:
A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability. By comparing the Clint values of the pyrazole compound with its bioisosteric analogues, a clear understanding of the impact of the scaffold on metabolic stability can be obtained.
Conclusion: Making the Right Choice
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for drug discovery.[1][3] However, the strategic application of bioisosterism is often necessary to fine-tune the properties of a lead compound and overcome challenges related to potency, selectivity, and pharmacokinetics. The choice between pyrazole and its bioisosteres—imidazole, triazole, isoxazole, and thiazole—is not a one-size-fits-all decision. It requires a deep understanding of the subtle yet profound differences in their physicochemical properties and how these differences will translate to the specific biological system under investigation.
By carefully considering the electronic, steric, and metabolic implications of each scaffold, and by employing rigorous comparative experimental validation, researchers can navigate the complexities of heterocyclic chemistry and increase the probability of success in their drug discovery endeavors.
References
- Alam, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2016;21(9):1206.
- Lange, J. H. M., et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-1838.
- Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(7):1657-1660.
- Fouad, M. A., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(11):3192.
- Kumar, A., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023;15(21):1791-1811.
- Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Zhang, Y., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022;13(6):663-680.
- Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-38.
- Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. 2014.
- Kamal, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. 2022;15(7):857.
- Al-Mousawi, S. M., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6512.
- Shawali, A. S. New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives. Synthetic Communications. 2006;36(24):3599-3608.
- Liu, X., et al. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2019;24(2):279.
- Zborowski, K. K. Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives: A Computational Study on Relative Stability. To Chemistry Journal. 2019;4:1-7.
- Kumar, A., et al. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. 2023.
- Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. 2024.
- ResearchGate. EGFR inhibitors developed through bioisosteric replacement of the... ResearchGate. 2022.
- Kumar, A., et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):172-180.
- Zambon, A., et al. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. 2021;12(1):100-111.
- International Journal of Research and Applied Science & Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. 2022;10(9):2456-2461.
- Iaconis, D., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3709.
- Lange, J. H. M., et al. Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 2005;48(6):1823-1838.
- Kumar, A., et al. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. 2023.
- Wang, Z., et al. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. 2024.
- Quora. Why is imidazole more basic than pyrazole?. Quora. 2017.
- ResearchGate. Biologically important isoxazoles and pyrazoles. ResearchGate. 2019.
- Iaconis, D., et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022;23(24):14834.
- Wang, Z., et al. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed. 2024.
- Wang, X., et al. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(16):3974-3978.
- Nakamura, T., et al. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry. 2003;46(24):5195-5205.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Pyrazole Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and promising clinical candidates underscores the critical need for reliable and reproducible synthetic methods. However, the journey from a published procedure to a successfully replicated outcome is often fraught with challenges. This guide provides an in-depth, comparative analysis of common pyrazole synthesis methods, offering field-proven insights and detailed protocols to enhance reproducibility in your laboratory.
The Enduring Challenge of Regioselectivity in Pyrazole Synthesis
The classical and most widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883.[1][2][3] While seemingly straightforward, this method often presents a significant hurdle to reproducibility: the formation of regioisomers. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different pyrazole products can be formed, complicating purification and reducing the yield of the desired isomer.[2][3][4]
The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors in both reactants, as well as the reaction conditions. For instance, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound.[5] Understanding and controlling these factors is paramount for achieving a reproducible synthesis.
Comparative Analysis of Key Pyrazole Synthesis Strategies
To navigate the complexities of pyrazole synthesis, a comparative understanding of the available methods is essential. This section dissects three prominent strategies, highlighting their strengths, weaknesses, and key considerations for reproducibility.
Method 1: The Classic Knorr Synthesis and its Modern Variants
The Knorr synthesis remains a workhorse in pyrazole chemistry due to its use of readily available starting materials.[1][6][7] The fundamental reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][6]
Workflow for the Knorr Pyrazole Synthesis:
Caption: Workflow of the Knorr Pyrazole Synthesis.
Table 1: Comparison of Knorr Synthesis Variations
| Variation | Catalyst/Solvent | Reported Yields | Key Advantages | Reproducibility Challenges & Notes | References |
| Classical Knorr | Acetic Acid, Ethanol | 50-80% | Simple, readily available reagents. | Often yields mixtures of regioisomers, requiring chromatographic separation. Yields can be sensitive to reaction time and temperature. | [1][8] |
| Microwave-Assisted | Various (e.g., p-TsOH) | 75-95% | Significantly reduced reaction times, often improved yields. | Requires specialized equipment. Optimization of power and time is crucial for reproducibility and to avoid side reactions. | [9] |
| Nano-ZnO Catalyzed | Nano-ZnO, Solvent-free | up to 95% | "Green" conditions, high yields, short reaction times, and easy work-up.[2][10] | Catalyst synthesis and characterization can be a source of variability. Catalyst activity may change with reuse. | [2][10] |
| Aprotic Dipolar Solvents | N,N-dimethylacetamide | 59-98% | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles.[4] | Solvent purity is critical. Water content can affect the reaction outcome. | [4] |
Experimental Protocol: A Reproducible Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (a Pyrazolone)
This protocol is adapted from a standard procedure demonstrating the Knorr reaction with a β-ketoester.[8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Solvent and Catalyst: Add 15 mL of absolute ethanol and 3-4 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux with continuous stirring for 2 hours.
-
Work-up: Allow the reaction to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two small portions of cold ethanol (2 x 5 mL).
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Determine the melting point and obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: The acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[1][6]
-
Ethanol: Serves as a polar protic solvent that can solvate the reactants and intermediates.
-
Reflux: Provides the necessary activation energy for the condensation and cyclization steps.
-
Cold Ethanol Wash: Removes unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.
Method 2: Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
An alternative route to pyrazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. This method typically proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[4]
Workflow for Pyrazole Synthesis from Chalcones:
Caption: Workflow for Pyrazole Synthesis from Chalcones.
Table 2: Comparison of Chalcone-Based Synthesis Variations
| Variation | Oxidizing Agent | Reported Yields | Key Advantages | Reproducibility Challenges & Notes | References |
| Classical Approach | Air, I₂, NBS | Moderate to Good | Utilizes readily available chalcones. | The oxidation step can be sluggish and may require harsh conditions. Over-oxidation or side reactions are possible. | [4] |
| Visible-Light Photocatalysis | Eosin Y, Air | Good to Excellent | Mild reaction conditions, environmentally friendly ("green"). | Requires a specific photocatalyst and light source. Reaction times can be long, and catalyst loading may need optimization. | [11] |
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole
This is a generalized protocol based on literature descriptions.[2]
-
Reaction Setup: To a solution of the chalcone (1 mmol) in ethanol (10 mL), add hydrazine hydrate (2 mmol).
-
Cyclization: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Oxidation (In-situ): After cooling, add a suitable oxidizing agent (e.g., a catalytic amount of iodine) and continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Acts as the dinucleophile to form the five-membered ring.
-
Oxidizing Agent: The choice of oxidant is crucial for the aromatization of the pyrazoline intermediate. Mild oxidants are preferred to avoid degradation of the product.
Method 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to pyrazole synthesis, where three or more reactants are combined in a single pot to form the final product.[12]
Logical Relationship in a Three-Component Pyrazole Synthesis:
Caption: Logical steps in a one-pot three-component pyrazole synthesis.
Table 3: Comparison of Multicomponent Reaction Approaches
| Approach | Key Reactants | Reported Yields | Key Advantages | Reproducibility Challenges & Notes | References |
| Aldehyde, 1,3-Dicarbonyl, Hydrazine | Aromatic Aldehydes, Ethyl Acetoacetate, Phenylhydrazine | Good to Excellent | High atom economy, operational simplicity, access to diverse structures. | The order of addition of reagents can be critical. Catalyst and solvent choice significantly impact the reaction outcome. | [13] |
| In-situ Generation of 1,3-Diketones | Ketones, Acid Chlorides, Hydrazine | Good to Excellent | Allows for the synthesis of previously inaccessible pyrazoles.[12] | Requires careful control of stoichiometry and reaction conditions to avoid side reactions of the highly reactive intermediates. | [4][12] |
Conclusion and Best Practices for Reproducibility
The synthesis of pyrazoles, while conceptually established for over a century, continues to be an active area of research aimed at improving efficiency, selectivity, and reproducibility. For the practicing scientist, achieving consistent results hinges on a deep understanding of the reaction mechanism and meticulous attention to experimental detail.
Key Recommendations for Enhancing Reproducibility:
-
Thorough Reactant Characterization: Ensure the purity of starting materials, especially hydrazines, which can degrade over time.
-
Strict Control of Reaction Conditions: Precisely control temperature, reaction time, and stoichiometry.
-
Solvent Purity: Use dry solvents, as water can interfere with many of the reaction steps.
-
Detailed Record Keeping: Document every experimental parameter, including the source and lot number of reagents.
-
Embrace Modern Techniques: Where available, microwave synthesis and flow chemistry can offer improved control and reproducibility over traditional batch methods.[14]
By critically evaluating published methods and applying the principles outlined in this guide, researchers can navigate the challenges of pyrazole synthesis and accelerate their discovery and development programs.
References
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ChemistrySelect. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). International Journal of Applied Pharmaceutics. [Link]
- Various methods for the synthesis of pyrazole. (2021).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Amino-1H-pyrazol-1-yl)ethanol for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Amino-1H-pyrazol-1-yl)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are rooted in the established hazards of analogous pyrazole compounds and the universal best practices for hazardous chemical waste management.[1][2]
The core principle of this guide is to treat this compound as a hazardous chemical waste. This conservative approach is necessary due to the potential for uncharacterized biological and toxicological properties inherent in novel or specialized research chemicals.
Hazard Assessment and Chemical Profile
Due to its molecular structure, which includes a pyrazole ring and an amino group, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are recognized for their diverse pharmacological activities, and as such, warrant careful handling.[2][3] The amino group can also contribute to the chemical's reactivity and potential toxicity. Therefore, it is imperative to avoid environmental release, such as disposal down the sink or in regular trash.
Inferred Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][6][7]
-
Environmental Hazard: As with many specialized organic compounds, its impact on aquatic life and the environment is not well-documented, necessitating containment.[2]
Immediate Safety and Handling: Personal Protective Equipment (PPE)
Before initiating any disposal-related tasks, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation or absorption.[1] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors or particulates.[1] |
Step-by-Step Disposal Protocol
The systematic disposal of this compound involves a clear process of waste segregation, containment, and labeling, leading to its final removal by a certified hazardous waste management service.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification: Designate all materials contaminated with this compound, including neat compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), as hazardous waste.
-
Container Selection:
-
For Solid Waste: Collect in a clearly labeled, durable, and sealable container.
-
For Liquid Waste (Solutions): Use a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[2] Do not overfill the container, leaving adequate headspace to accommodate expansion.[2]
-
Empty Original Containers: The original container of this compound must be triple rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[8]
-
-
Waste Segregation:
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
An accurate list of all constituents and their approximate concentrations, including solvents.[2]
-
The date when waste accumulation began.[2]
-
The name of the principal investigator and the laboratory location.[2]
-
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9][10]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[2]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
-
Disposal Request:
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Cleanup:
-
For small spills, cautiously absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making for classifying research chemical waste.
References
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtkuHFeUaDxtDhoiGW7VAtlfe9oAQFKxrxiDa4Wo-s9g9vFeKUJxqnd3fmn8wvXB1qf09MhjtwT08Y9tjs5Z7I5DDnNpI7Fi842Qq4hUZmwX_lfq7rdsJswbKOLXIxg_xkXXHzpdwQETqE_q2n0Pen-qvOnD32kGr_uYIeU12BGeyxdAyKbRmZTlLGblhX7I_Tt_MsCVgQ-awjqTWKUQJbsHytrx7uEcdvjsfSlJxiUYpGTxMVO9Qm-6e-2XtOkXtdMPEfNdpFDpXYAVO0uzgOTYLPQ3WDfyjLsU6TtSgEAmelPdGgdFe4WXVeEQWVZerdf7UWTFa2Oaitvb6HebkvfyRRltRg
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Sasol Chemicals. (2024, July 24). Safety Data Sheet Ethanol 99.9/UN.
- PubChem. (n.d.). (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-(pyridin-3-yl)ethanol (15).
- Höfer Chemie GmbH. (2013, March 11). Safety data sheet ETHANOL 641 (96%) VERG MEK/BITREX.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- PubChem. (n.d.). (R)-2-((4-((5-(tert-butyl)-1-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-(pyridin-2-yl)ethanol (14).
- PubChem. (n.d.). (S)-2-(4-(5-tert-butyl-1-methyl-1H-pyrazol-3-ylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)-2-(3-methylisoxazol-5-yl)ethanol (12).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
- Aldrich. (2024, October 18). Safety Data Sheet P56607.
- Fisher Scientific. (2021, December 24). Safety Data Sheet 3-Amino-4-carbethoxypyrazole.
- PubChem. (2025, December 20). 2-(3-amino-5-phenyl-1H-pyrazol-4-yl)ethanol.
- Angene Chemical. (2025, February 12). Safety Data Sheet 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
- Capot Chemical. (2025, November 2). MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
- PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
- University of Louisville Department of Environmental Health and Safety. (n.d.). Waste Disposal Manual.
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Sigma-Aldrich. (n.d.). 1-(1-ethyl-1h-pyrazol-4-yl)ethanol.
- AK Scientific, Inc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. capotchem.com [capotchem.com]
- 6. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety Protocol: Handling 2-(4-Amino-1H-pyrazol-1-yl)ethanol in a Research Environment
Hazard Assessment and Triage
Given the chemical structure, 2-(4-Amino-1H-pyrazol-1-yl)ethanol should be handled as a substance with potential hazards. An analysis of similar pyrazole derivatives and amino alcohols suggests the following GHS (Globally Harmonized System) classifications should be conservatively assumed.
Table 1: Assumed Hazard Profile
| Hazard Class | GHS Category | Hazard Statement | Rationale based on Analogous Compounds |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Pyrazole derivatives can exhibit toxicity.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | A common characteristic of pyrazole-based compounds and amines.[1][3] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation. | A significant risk associated with many amine and pyrazole compounds.[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | Handling the compound as a powder or aerosol could lead to respiratory tract irritation.[1][5] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, adherence to stringent safety protocols is paramount.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, a risk assessment should be conducted, prioritizing higher-level controls to minimize exposure risk.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For this compound, Engineering Controls are the most critical practical application. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.[1][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a robust barrier against exposure.
Hand Protection
-
Glove Type : Wear compatible chemical-resistant gloves.[6] Nitrile gloves are a standard for many laboratory chemicals. Always inspect gloves for tears or punctures before use.
-
Gloving Practice : Double-gloving is strongly recommended, especially when weighing or preparing solutions.[7] The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and preventing the spread of contamination.[7]
-
Glove Removal : Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[6]
Eye and Face Protection
-
Minimum Requirement : Safety glasses with side shields, approved under standards such as ANSI Z87.1 (US) or EN 166 (EU), are mandatory.[1]
-
Enhanced Protection : When there is a risk of splashes or handling larger quantities, a face shield must be worn in addition to safety glasses or goggles.[1] This provides a full barrier for the face.
Body Protection
-
Standard Attire : A long-sleeved laboratory coat is required.
-
Material : The lab coat should be made of a low-linting, chemically resistant material. Ensure the coat is fully buttoned.
-
Contamination : If the lab coat becomes contaminated, it must be removed immediately and decontaminated before reuse.
Respiratory Protection
-
Under Normal Conditions : When handling the compound within a certified chemical fume hood, respiratory protection is typically not required.
-
When Required : If engineering controls are not available or during a large spill clean-up, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an appropriate chemical cartridge) must be used.[8][9] Surgical masks offer no protection from chemical dust or vapors.[7] All personnel requiring respirators must be fit-tested and trained in accordance with OSHA regulations.[3][8]
Table 2: Summary of Required PPE
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Required if not in a fume hood (N95 minimum) |
| Preparing Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not required in a fume hood |
| General Handling | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not required in a fume hood |
| Spill Cleanup | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Chemical Resistant Gown/Apron | Required (Air-purifying respirator with appropriate cartridges) |
Operational and Disposal Plan
A systematic workflow ensures safety at every stage of the process, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling and disposal of the target compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and the chemical container.
-
Don the full PPE as specified in Table 2.
-
-
Handling :
-
Post-Handling Decontamination :
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Thoroughly clean any reusable equipment. The first rinse should be collected as hazardous waste.[10]
-
Remove outer gloves (if double-gloved) before exiting the fume hood.
-
Disposal Plan
Under no circumstances should this chemical or its waste be discharged down the drain or into regular trash.[1][10]
-
Chemical Waste :
-
Solid Waste : Unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Liquid Waste : Solutions containing the compound and solvent rinsates must be collected in a compatible, sealed container for hazardous liquid waste.[10]
-
-
Contaminated Consumables :
-
All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in a dedicated, sealed hazardous waste bag or container within the laboratory.
-
-
Container Disposal :
-
Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] After rinsing, manage the empty container according to your institution's Environmental Health & Safety (EHS) guidelines.
-
-
Labeling and Pickup :
-
All waste containers must be labeled with "Hazardous Waste," a full list of contents, and the date of accumulation.[10]
-
Store waste in a designated satellite accumulation area and follow institutional procedures for waste pickup.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11][12]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2025). Angene Chemical.
- Material Safety D
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide - AK Scientific, Inc. AK Scientific, Inc.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. CV1Sy9CrvLd_LB)
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. pppmag.com [pppmag.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
